molecular formula C6H10O3 B15556753 DL-Pantolactone CAS No. 52126-90-6

DL-Pantolactone

カタログ番号: B15556753
CAS番号: 52126-90-6
分子量: 130.14 g/mol
InChIキー: SERHXTVXHNVDKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Pantolactone is a gamma-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxy-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861637
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name DL-Pantolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name DL-Pantolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

79-50-5, 52126-90-6
Record name (±)-Pantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IID733HD2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol.[1][2] Its chemical properties, including its reactivity, solubility, and chiral nature, are of significant interest to researchers in the fields of organic synthesis, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the key chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes.

Chemical Structure and Identification

This compound, with the chemical name (±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one, is a five-membered heterocyclic lactone.[2] It possesses a chiral center at the C3 position, leading to the existence of two enantiomers: D-(-)-Pantolactone and L-(+)-Pantolactone.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one
CAS Number 79-50-5[3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
SMILES CC1(C)C(O)C(=O)OC1
InChI InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to pale yellow solid[3]
Melting Point 74-78 °C[5]
Boiling Point 121 °C at 11 mmHg[5]
pKa >13[6]
logP -0.06970[7]

Table 3: Solubility of this compound

SolventSolubility
Water Soluble (1g/10 mL, clear, colorless to almost colorless)[5]
Ethanol Soluble[2]
Methanol Moderately soluble[7]
Chloroform Soluble[8]
Dichloromethane Soluble[8]
Ether Soluble[8]
Benzene Soluble[9]
Carbon Disulfide Soluble[9]
Dimethyl Sulfoxide (DMSO) Soluble[10]

Table 4: Optical Properties of Pantolactone Enantiomers

EnantiomerSpecific Rotation ([α]²⁵_D)
D-(-)-Pantolactone -50.7° (c = 2.05 in H₂O)[9]
L-(+)-Pantolactone +50.1° (c = 2 in H₂O)[9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (D₂O, pH 7.4): δ 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01 ppm[11]

  • ¹³C NMR (D₂O, pH 7.4): δ 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86 ppm[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A representative spectrum can be found on the NIST WebBook.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization mass spectrum for this compound.[13]

Chemical Reactivity and Stability

Hydrolysis

This compound undergoes hydrolysis, particularly under basic conditions, to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[6] The rate of hydrolysis is pH-dependent, being more rapid at higher pH values.[6] At 25 °C, the hydrolysis half-life is approximately 30 days at pH 7 and decreases to about 6-20 days at pH 9.[6]

Stability

This compound is unstable in aqueous solutions over time due to hydrolysis.[5] It is also hygroscopic and should be stored in a dry environment.[9]

Experimental Protocols

Determination of Specific Rotation

Objective: To measure the specific rotation of an enantiomer of pantolactone.

Methodology:

  • Instrumentation: A polarimeter is used for this measurement.[14]

  • Sample Preparation: A solution of the pantolactone enantiomer of a known concentration (e.g., c = 2 g/100mL) is prepared in a suitable solvent (e.g., water).[9][14]

  • Measurement:

    • The polarimeter is calibrated using a blank (the pure solvent).

    • The sample solution is placed in the polarimeter cell of a known path length (l, typically in decimeters).

    • The observed optical rotation (α) is measured at a specific temperature (θ, e.g., 25 °C) and wavelength (λ, typically the sodium D-line at 589 nm).[14]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l).[14]

Enzymatic Resolution of this compound

Objective: To separate the D- and L-enantiomers of pantolactone via enzymatic hydrolysis.

Methodology: This protocol is based on the use of a D-lactonase enzyme, which selectively hydrolyzes D-pantolactone.[15][16]

  • Biocatalyst Preparation: Whole cells of a microorganism expressing D-lactonase (e.g., recombinant E. coli or Pichia pastoris) are prepared and can be immobilized in a matrix like calcium alginate for repeated use.[17]

  • Reaction Setup:

    • A buffered solution of this compound (e.g., 200 g/L) is prepared at the optimal pH for the enzyme (typically around 7.0).[18]

    • The biocatalyst (free or immobilized cells) is added to the substrate solution.

    • The reaction is maintained at the optimal temperature (e.g., 30-40 °C) with stirring.[15][18]

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the conversion of this compound and the enantiomeric excess of the product, D-pantoic acid, using techniques like HPLC.[15]

  • Product Separation and Purification:

    • After the desired conversion is reached (typically around 50%), the reaction mixture is filtered to remove the biocatalyst.[17]

    • The aqueous solution containing D-pantoic acid and unreacted L-pantolactone is acidified.

    • The L-pantolactone is extracted with an organic solvent.

    • The D-pantoic acid in the aqueous layer is then lactonized back to D-pantolactone by heating under acidic conditions.[9]

    • The resulting D-pantolactone is purified by extraction and distillation.[17]

Visualizations

Enzymatic Resolution of this compound Workflow

Enzymatic_Resolution cluster_reaction Enzymatic Hydrolysis cluster_separation Separation and Purification cluster_lactonization Lactonization and Final Product dl_pantolactone This compound Solution bioreactor Bioreactor with Immobilized D-Lactonase dl_pantolactone->bioreactor reaction_mixture Reaction Mixture: D-Pantoic Acid & L-Pantolactone bioreactor->reaction_mixture Selective hydrolysis filtration Filtration reaction_mixture->filtration extraction Solvent Extraction filtration->extraction Filtrate l_pantolactone L-Pantolactone (in organic phase) extraction->l_pantolactone d_pantoic_acid D-Pantoic Acid (in aqueous phase) extraction->d_pantoic_acid acidification_heating Acidification & Heating d_pantoic_acid->acidification_heating d_pantolactone Pure D-Pantolactone acidification_heating->d_pantolactone

Caption: Workflow for the enzymatic resolution of this compound.

Synthesis of D-Panthenol from D-Pantolactone

D_Panthenol_Synthesis d_pantolactone D-Pantolactone reactor Reaction Vessel (Controlled pH & Temp) d_pantolactone->reactor aminopropanol 3-Aminopropanol aminopropanol->reactor purification Purification (e.g., Distillation) reactor->purification Condensation Reaction d_panthenol D-Panthenol purification->d_panthenol

References

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of (R)-(-)-pantolactone and (S)-(+)-pantolactone, is a pivotal chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, resolution, and biological significance of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for professionals in chemical synthesis and drug development.

Introduction

Pantolactone, chemically known as α-hydroxy-β,β-dimethyl-γ-butyrolactone, is a five-membered heterocyclic lactone.[1] Its structure contains a single stereocenter at the α-carbon, giving rise to two enantiomers: D-(-)-pantolactone and L-(+)-pantolactone. The racemic mixture of these enantiomers is referred to as this compound.[1] The D-enantiomer is of significant biological and commercial interest as it is the direct precursor to the biologically active D-pantothenic acid, a component of Coenzyme A.[2] Understanding the stereochemical nuances and synthetic routes of pantolactone is crucial for its application in the pharmaceutical and cosmetic industries.[3]

Structure and Stereochemistry

The fundamental structure of pantolactone consists of a γ-butyrolactone ring substituted with a hydroxyl group at the α-position and two methyl groups at the β-position. The stereochemistry is determined by the configuration at the C2 (α) carbon.

  • (R)-(-)-Pantolactone (D-pantolactone): The hydroxyl group is on the right side in a Fischer projection. It exhibits a negative optical rotation.

  • (S)-(+)-Pantolactone (L-pantolactone): The hydroxyl group is on the left side in a Fischer projection. It exhibits a positive optical rotation.

  • This compound: An equimolar mixture of the (R) and (S) enantiomers, resulting in no net optical activity.[1]

Chemical Structure of Pantolactone Enantiomers```dot

Caption: General workflow for the chemical synthesis of this compound.

Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step for pharmaceutical applications. Both enzymatic and chemical methods are employed for this resolution.

4.2.1. Enzymatic Resolution

Enzymatic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes, such as D-lactonase. [1][4] Experimental Protocol: Enzymatic Resolution using D-Lactonase [4]

  • Biocatalyst Preparation: A recombinant strain of E. coli expressing D-lactonase is cultured and the whole cells are used as the biocatalyst. [4]2. Hydrolysis Reaction: The this compound substrate is incubated with the whole-cell biocatalyst in an aqueous buffer system. The reaction temperature and pH are optimized for the specific enzyme (e.g., 30-40°C, pH around 7.0). [4][5]3. Enantioselective Hydrolysis: The D-lactonase selectively hydrolyzes D-(-)-pantolactone to D-pantoic acid, leaving the L-(+)-pantolactone unreacted.

  • Separation: The resulting mixture of D-pantoic acid and L-(+)-pantolactone is separated. D-pantoic acid can then be re-lactonized back to D-(-)-pantolactone if desired.

G cluster_resolution Enzymatic Resolution cluster_separation Separation & Further Processing A This compound B D-Lactonase (Whole-cell biocatalyst) A->B I Recycle A->I C D-Pantoic Acid B->C Selective Hydrolysis D L-(+)-Pantolactone B->D Unreacted E Separation C->E D->E F Lactonization E->F D-Pantoic Acid H Racemization E->H L-(+)-Pantolactone G D-(-)-Pantolactone F->G H->A

Caption: Workflow for the enzymatic resolution of this compound.

4.2.2. Chemical Resolution

Chemical resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine.

Experimental Protocol: Chemical Resolution

  • Salt Formation: this compound is hydrolyzed to DL-pantoic acid. A chiral amine, such as (-)-3-aminomethylpinane, is then added to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with acid to liberate the respective pure enantiomers of pantoic acid, which can be subsequently lactonized.

Biosynthesis of D-Pantolactone Precursor

In biological systems, D-pantolactone is derived from D-pantoate. The biosynthesis of D-pantoate has been extensively studied in microorganisms like E. coli.

The key steps in the biosynthesis of D-pantoate are:

  • Formation of Ketopantoate: α-Ketoisovalerate, an intermediate in valine biosynthesis, is converted to ketopantoate by the enzyme ketopantoate hydroxymethyltransferase.

  • Reduction to D-Pantoate: Ketopantoate is then reduced to D-pantoate by ketopantoate reductase, with NADPH as a cofactor.

  • Lactonization: D-pantoate can then cyclize to form D-pantolactone, a reaction that can occur spontaneously under acidic conditions, although the existence of a specific "pantoic acid lactonase" has been proposed.

G A α-Ketoisovalerate B Ketopantoate Hydroxymethyltransferase A->B C Ketopantoate B->C D Ketopantoate Reductase (NADPH-dependent) C->D E D-Pantoate D->E F Lactonization (Spontaneous or Enzymatic) E->F G D-(-)-Pantolactone F->G

Caption: Biosynthetic pathway of the D-pantolactone precursor, D-pantoate.

Applications in Drug Development and Asymmetric Synthesis

Precursor to Pantothenic Acid Derivatives

The primary application of D-(-)-pantolactone is as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol, which are widely used in pharmaceuticals and cosmetics.

Chiral Auxiliary in Asymmetric Synthesis

D-(-)-Pantolactone is also employed as a chiral auxiliary to control the stereochemical outcome of chemical reactions. For instance, it has been used in asymmetric Diels-Alder reactions. [6] Logical Workflow: D-(-)-Pantolactone as a Chiral Auxiliary in Diels-Alder Reaction

  • Attachment of Chiral Auxiliary: The chiral auxiliary, D-(-)-pantolactone, is attached to a prochiral dienophile (e.g., an acrylate).

  • Diastereoselective Reaction: The resulting chiral dienophile undergoes a Diels-Alder reaction with a diene. The steric bulk of the pantolactone moiety directs the approach of the diene, favoring the formation of one diastereomer over the other.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched cycloadduct. The chiral auxiliary can often be recovered and reused.

G A Prochiral Dienophile C Chiral Dienophile A->C B D-(-)-Pantolactone (Chiral Auxiliary) B->C E Diastereoselective Diels-Alder Reaction C->E D Diene D->E F Diastereomerically Enriched Cycloadduct E->F G Cleavage of Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered D-(-)-Pantolactone G->I

Caption: Logical workflow of using D-(-)-pantolactone as a chiral auxiliary.

Signaling Pathways

Currently, there is limited direct evidence of this compound itself being an active modulator of specific signaling pathways. Its biological significance primarily stems from its role as a precursor to pantothenic acid, which is essential for the synthesis of Coenzyme A. Coenzyme A is a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. Therefore, the influence of pantolactone on cellular signaling is largely indirect, through its contribution to the pool of Coenzyme A.

Conclusion

This compound is a fundamentally important molecule in stereoselective synthesis. This guide has provided a detailed technical overview of its structure, properties, synthesis, and resolution. The experimental protocols and pathway diagrams presented herein offer a valuable resource for researchers and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chiral building block. The continued development of more efficient and sustainable synthetic and resolution methods for pantolactone will undoubtedly further enhance its applicability in the creation of novel and improved pharmaceutical and chemical products.

References

The Contrasting Biological Significance of D-Pantolactone and L-Pantolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological significance of the stereoisomers of pantolactone: D-pantolactone and L-pantolactone. While D-pantolactone is a crucial precursor in the biosynthesis of the essential Vitamin B5 (D-pantothenic acid) and Coenzyme A, L-pantolactone is largely considered biologically inert in this pathway. This document delves into the established metabolic roles of D-pantolactone, its emerging therapeutic potential as a scaffold for novel enzyme inhibitors, and the conspicuous absence of significant biological activity reported for its L-enantiomer. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate further research and drug development efforts targeting these molecules.

Introduction: The Stereochemical Dichotomy of Pantolactone

Pantolactone, a chiral molecule, exists as two enantiomers: D-(-)-pantolactone and L-(+)-pantolactone. This stereochemical difference dictates their interaction with the chiral environment of biological systems, leading to vastly different physiological roles. The biological significance of D-pantolactone is well-established, primarily as a key intermediate in vital metabolic pathways.[1][2] In stark contrast, L-pantolactone is often regarded as the biologically inactive isomer, a byproduct in the chemical synthesis of the racemic mixture that requires enzymatic or chemical resolution to isolate the desired D-enantiomer.[3][4] This guide will explore the known functions and activities of both enantiomers, highlighting the stereospecificity of the biological machinery that preferentially utilizes the D-form.

The Central Role of D-Pantolactone in Metabolism

The primary and most well-understood biological role of D-pantolactone is its function as a precursor to D-pantothenic acid, also known as Vitamin B5.[1][2] This essential vitamin is a fundamental component of Coenzyme A (CoA), a critical cofactor in a myriad of metabolic reactions.[5][6][7]

Biosynthesis of D-Pantothenic Acid and Coenzyme A

D-pantolactone is hydrolyzed to D-pantoic acid, which is then condensed with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase to form D-pantothenic acid.[8][9] Pantothenic acid is subsequently phosphorylated by pantothenate kinase, the first committed step in the CoA biosynthetic pathway.[5][10] The stereospecificity of pantothenate synthetase for the D-enantiomer of pantoate is a critical determinant of the biological significance of D-pantolactone.[8][9]

Coenzyme A Biosynthesis cluster_0 Pantothenate Synthetase D-Pantolactone D-Pantolactone D-Pantoic Acid D-Pantoic Acid D-Pantolactone->D-Pantoic Acid Hydrolysis D-Pantothenic Acid (Vitamin B5) D-Pantothenic Acid (Vitamin B5) D-Pantoic Acid->D-Pantothenic Acid (Vitamin B5) β-Alanine β-Alanine β-Alanine->D-Pantothenic Acid (Vitamin B5) ... ... D-Pantothenic Acid (Vitamin B5)->... Multi-step enzymatic synthesis Coenzyme A Coenzyme A ...->Coenzyme A Multi-step enzymatic synthesis

Figure 1: Simplified pathway of Coenzyme A biosynthesis from D-pantolactone.

Emerging Role: D-Pantolactone Derivatives as Fatty Acid Synthase (FAS) Inhibitors

Recent research has uncovered a novel therapeutic application for derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS).[1][11] FAS is a key enzyme in de novo lipogenesis and is upregulated in various cancers and metabolic diseases.[1][11] This discovery has opened new avenues for the development of D-pantolactone-based therapeutics. Several synthesized D-pantolactone derivatives have shown significant inhibitory activity against FAS, with some compounds exhibiting IC₅₀ values in the low micromolar range.[11][12]

FAS_Inhibition_Pathway D-Pantolactone_Derivatives D-Pantolactone_Derivatives FAS FAS D-Pantolactone_Derivatives->FAS Inhibition Apoptosis Apoptosis D-Pantolactone_Derivatives->Apoptosis Induces in cancer cells Fatty_Acid_Synthesis Fatty_Acid_Synthesis FAS->Fatty_Acid_Synthesis Catalyzes Cell_Proliferation_Survival Cell_Proliferation_Survival FAS->Cell_Proliferation_Survival Promotes Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Substrate Fatty_Acid_Synthesis->Cell_Proliferation_Survival Supports

Figure 2: Signaling pathway of FAS inhibition by D-pantolactone derivatives.

The Biological Significance of L-Pantolactone: A Story of Inactivity

In stark contrast to its D-enantiomer, L-pantolactone exhibits a notable lack of biological significance in the primary metabolic pathways. The enzymes involved in the conversion of pantolactone to pantothenic acid are highly stereospecific, exclusively recognizing and processing the D-form.[8][9]

Enzymatic Resolution and Deracemization

The primary context in which L-pantolactone is discussed in the scientific literature is in the industrial production of D-pantolactone.[3][4][13] Chemical synthesis of pantolactone typically results in a racemic mixture (DL-pantolactone). To obtain the biologically active D-enantiomer, enzymatic kinetic resolution is often employed.[3][4] This process utilizes enzymes, such as D-lactonase, that selectively hydrolyze D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted.[3][4] The unreacted L-pantolactone can then be separated and often racemized back to the DL-mixture for reuse.[1]

More advanced techniques involve the deracemization of this compound using a multi-enzyme cascade. These systems can employ an L-pantolactone dehydrogenase to oxidize L-pantolactone to an achiral intermediate, which is then stereoselectively reduced to D-pantolactone.[8][13]

Enzymatic_Resolution This compound This compound D-Lactonase D-Lactonase This compound->D-Lactonase D-Pantoic_Acid D-Pantoic_Acid D-Lactonase->D-Pantoic_Acid Hydrolyzes D-form L-Pantolactone L-Pantolactone D-Lactonase->L-Pantolactone L-form unreacted Racemization Racemization L-Pantolactone->Racemization Racemization->this compound Recycle

Figure 3: Experimental workflow for enzymatic kinetic resolution of this compound.

Toxicity and Other Biological Effects

There is a significant lack of data specifically addressing the in vivo or in vitro toxicity and biological effects of L-pantolactone. Most available toxicological data pertains to the racemic this compound mixture.[14][15] Studies on this compound have shown low acute toxicity.[14] However, without comparative studies on the pure enantiomers, it is difficult to definitively attribute these observations to one or both forms. The general consensus, based on its exclusion from major metabolic pathways, is that L-pantolactone is likely to be biologically inert and possess low toxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological activities and properties of D- and L-pantolactone and their derivatives.

Table 1: Fatty Acid Synthase (FAS) Inhibitory Activity of D-Pantolactone Derivatives

CompoundIC₅₀ (µM)
Derivative 3c15.2 ± 1.8
Derivative 3d13.7 ± 1.5
Derivative 3e18.9 ± 2.1
Derivative 3f21.4 ± 2.5
Derivative 3j16.8 ± 1.9
Derivative 3m14.5 ± 1.6
Derivative 3q25.6 ± 2.8
Derivative 3r33.2 ± 3.1
C75 (Reference Inhibitor)13.9 ± 2.8
Data extracted from a study on novel FAS inhibitors with a D-(-)-pantolactone moiety.[12]

Table 2: Toxicological Data for this compound

TestSpeciesRouteResult
Acute Oral LD₅₀Rat, MouseOral> 2000 mg/kg bw
Skin IrritationRabbitDermalNot irritating
Skin SensitizationGuinea PigDermalNot a sensitizer
Reproductive/Developmental ToxicityRatOralNOAEL ≥ 1000 mg/kg bw/day
Data from OECD SIDS report on DL-Lactone.[14]

Experimental Protocols

Enzymatic Kinetic Resolution of this compound

Objective: To produce optically pure D-pantoic acid from racemic this compound using a D-lactonase.

Methodology:

  • Biocatalyst Preparation: Whole cells of a recombinant microorganism (e.g., E. coli) expressing a D-lactonase are cultured and harvested. The cells can be used directly or immobilized.[2][16]

  • Enzymatic Reaction: The biocatalyst is suspended in a buffered aqueous solution (e.g., pH 7.0) containing this compound. The reaction is maintained at a controlled temperature (e.g., 30-40°C).[16]

  • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing the conversion of D-pantolactone to D-pantoic acid by High-Performance Liquid Chromatography (HPLC).[16]

  • Separation: Once the reaction reaches approximately 50% conversion, the unreacted L-pantolactone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).[1] The aqueous phase containing D-pantoic acid is collected.

  • Lactonization: The aqueous solution of D-pantoic acid is acidified (e.g., with HCl) and heated to induce lactonization, forming D-pantolactone.[1]

  • Purification: The resulting D-pantolactone is extracted with an organic solvent and purified.[1]

  • Racemization and Recycling (Optional): The recovered L-pantolactone can be racemized back to this compound under basic conditions and recycled.[1]

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of D-pantolactone derivatives on FAS.

Methodology:

  • Enzyme and Substrate Preparation: Purified FAS enzyme, acetyl-CoA, malonyl-CoA, and NADPH are prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Inhibitor Preparation: The D-pantolactone derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

  • Assay Reaction: The FAS enzyme is pre-incubated with the inhibitor at different concentrations. The reaction is initiated by the addition of the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

  • Detection: The activity of FAS is measured by monitoring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of FAS activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Conclusion

The biological significance of pantolactone is starkly divided between its two enantiomers. D-pantolactone is a vital molecule, serving as the gateway to the biosynthesis of Vitamin B5 and the indispensable Coenzyme A. Its emerging role as a scaffold for potent FAS inhibitors highlights its therapeutic potential. In contrast, L-pantolactone appears to be a biological bystander, largely ignored by the enzymes that drive these critical metabolic pathways. While the lack of significant biological activity for L-pantolactone is the current consensus, the absence of comprehensive comparative studies warrants further investigation to definitively rule out any subtle biological effects or potential for toxicity. Future research should focus on elucidating the complete biological profile of L-pantolactone to provide a truly comprehensive understanding of this chiral molecule.

References

DL-Pantolactone as a Precursor for Pantothenic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as Vitamin B5, is a vital nutrient and a precursor in the synthesis of coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways. The industrial production of pantothenic acid hinges on the synthesis of its chiral intermediate, D-pantolactone. The common starting material for this synthesis is the racemic mixture, DL-pantolactone. This technical guide provides a comprehensive overview of the chemical and enzymatic pathways for the synthesis of D-pantolactone from this compound and its subsequent conversion to D-pantothenic acid. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and application in research and development settings.

Chemical Synthesis of this compound

The industrial synthesis of racemic this compound typically begins with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde.[1] The resulting intermediate, hydroxypivaldehyde, is then converted to its cyanohydrin derivative, which undergoes cyclization to form this compound.[1] A common method involves the reaction of paraformaldehyde and isobutyraldehyde in an alcohol solvent with a basic catalyst, followed by the addition of hydrocyanic acid to generate 2,4-dihydroxy-3,3-dimethylbutyronitrile.[2] This nitrile is then subjected to acid-catalyzed hydrolysis and lactonization to yield this compound.[3]

Resolution of this compound

The critical step in the synthesis of D-pantothenic acid is the resolution of the racemic this compound to obtain the biologically active D-enantiomer.[4] This can be achieved through both chemical and enzymatic methods.

Chemical Resolution

Chemical resolution of this compound traditionally involves the use of a chiral resolving agent, such as quinine, to selectively crystallize one of the enantiomers.[1] However, this method can be expensive and less efficient compared to enzymatic approaches.[5]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and efficient alternative for obtaining D-pantolactone. This approach utilizes enzymes that can differentiate between the D- and L-enantiomers of pantolactone. Two primary enzymatic strategies are employed: kinetic resolution and deracemization.

Kinetic resolution involves the use of an enzyme that selectively hydrolyzes one of the enantiomers in the racemic mixture. For instance, a D-lactonase can be used to specifically hydrolyze D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted.[5][6] The resulting D-pantoic acid can then be separated and subsequently re-lactonized to form pure D-pantolactone.[4] The unreacted L-pantolactone can be racemized and recycled, improving the overall process economy.[4]

G cluster_0 Kinetic Resolution of this compound dl_pantolactone This compound d_lactonase D-Lactonase dl_pantolactone->d_lactonase Enzymatic Hydrolysis l_pantolactone L-Pantolactone (unreacted) d_pantoic_acid D-Pantoic Acid d_lactonase->d_pantoic_acid d_lactonase->l_pantolactone separation Separation d_pantoic_acid->separation d_pantolactone D-Pantolactone d_pantoic_acid->d_pantolactone Acidification & Lactonization l_pantolactone->separation racemization Racemization l_pantolactone->racemization Recycle separation->d_pantoic_acid Aqueous Phase separation->l_pantolactone Organic Phase racemization->dl_pantolactone G cluster_1 Multi-Enzymatic Deracemization of this compound dl_pantolactone This compound l_pantolactone L-Pantolactone dl_pantolactone->l_pantolactone d_pantolactone_start D-Pantolactone dl_pantolactone->d_pantolactone_start lpldh L-Pantolactone Dehydrogenase (AmeLPLDH) l_pantolactone->lpldh ketopantolactone Ketopantolactone lpldh->ketopantolactone nadp NADP+ lpldh->nadp kpr Ketopantolactone Reductase (ZpaCPR) ketopantolactone->kpr d_pantolactone_final D-Pantolactone (Product) kpr->d_pantolactone_final gdh Glucose Dehydrogenase (BsGDH) nadp->gdh nadph NADPH nadph->kpr gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh G cluster_2 Synthesis of D-Pantothenic Acid d_pantolactone D-Pantolactone condensation Condensation Reaction d_pantolactone->condensation beta_alanine β-Alanine beta_alanine->condensation d_pantothenic_acid D-Pantothenic Acid (Vitamin B5) condensation->d_pantothenic_acid

References

A Technical Guide to the Natural Occurrence and Sources of Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone, a chiral γ-lactone, is a pivotal precursor in the synthesis of pantothenic acid (Vitamin B5), a vital component of Coenzyme A. This technical guide provides a comprehensive overview of the natural occurrence, sources, and biosynthetic pathways of its two enantiomers: D-(-)-pantolactone and L-(+)-pantolactone. While the D-isomer is of primary commercial and biological interest, understanding the distribution and formation of both is crucial for applications in natural products chemistry, metabolic engineering, and pharmaceutical development. This document details known natural sources, presents a summary of the limited available quantitative data, and provides in-depth experimental protocols for extraction and chiral analysis.

Introduction

Pantolactone, chemically known as α-hydroxy-β,β-dimethyl-γ-butyrolactone, exists as two enantiomers: (R)-(-)-pantolactone (hereafter D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone). The biological significance of D-pantolactone lies in its role as a direct precursor to D-pantothenic acid (Vitamin B5), which is essential for all known forms of life.[1][2] Pantothenic acid is a fundamental component of Coenzyme A (CoA) and acyl carrier protein (ACP), both of which are critical in over 100 metabolic reactions, including the synthesis of fatty acids and the metabolism of carbohydrates and proteins.[1] While much of the literature focuses on the chemical and biotechnological synthesis of D-pantolactone for industrial purposes, this guide consolidates the current knowledge on its natural origins.[3]

Natural Occurrence of Pantolactone Isomers

The natural occurrence of pantolactone is not extensively documented, with most research focusing on its synthesis.[3] However, evidence confirms its presence in a limited number of natural sources.

  • D-Pantolactone :

    • Microorganisms : D-pantolactone is recognized as a metabolite in the yeast Saccharomyces cerevisiae.[3][4]

    • Plants : It has been reported to be present in tobacco (Nicotiana tabacum).[3][4]

    • Foodstuffs : D-(-)-pantolactone has been identified in pre-cooked vegetable oil.[3][5] It is also used as a flavoring agent in some food products, which should be distinguished from its natural occurrence.[6][7]

  • L-Pantolactone :

    • The natural occurrence of L-pantolactone is even less documented than its D-isomer.[3] Further research is needed to identify and quantify its presence in various natural matrices.

It is important to note that while pantothenic acid (Vitamin B5) is widespread in foods like animal liver, fish, egg yolk, and whole grains, its precursor, pantolactone, is found far less frequently.[2][8] Mentions of pantolactone in bee products like royal jelly are not well-substantiated; these products are known to contain pantothenic acid.[9][10]

Quantitative Data on Natural Occurrence

A significant knowledge gap exists regarding the concentrations of pantolactone isomers in natural sources.[3] The development of highly sensitive and validated analytical methods is crucial to address this. The table below summarizes the known natural sources where pantolactone has been identified.

Natural SourceMatrixIsomer DetectedConcentrationReference(s)
Saccharomyces cerevisiaeMicroorganismD-PantolactoneNot Reported[3][4]
Nicotiana tabacumPlant (Tobacco)D-PantolactoneNot Reported[3][4]
Pre-cooked Vegetable OilFoodstuffD-(-)-PantolactoneNot Reported[3][5]

Biosynthesis of Pantolactone

The biosynthesis of pantolactone is intrinsically linked to the metabolic pathway of pantothenic acid.[3] The direct precursor is pantoic acid, which undergoes intramolecular cyclization to form the lactone.

The de novo synthesis of pantoic acid has been primarily studied in microorganisms like Escherichia coli and begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine.[1][2][3]

The key enzymatic steps are:

  • Formation of Ketopantoate : α-Ketoisovalerate is converted to ketopantoate. This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase, which is encoded by the panB gene.[1][3]

  • Reduction to Pantoate : The ketopantoate is then reduced to form D-pantoate by the enzyme ketopantoate reductase, encoded by the panE gene.[1]

Biosynthesis of D-Pantoic Acid A α-Ketoisovalerate B Ketopantoate A->B + Formaldehyde C D-Pantoic Acid B->C + NADPH E1 Ketopantoate Hydroxymethyltransferase (panB) E1->A E2 Ketopantoate Reductase (panE) E2->B

Diagram 1. Biosynthesis of D-Pantoic Acid from α-Ketoisovalerate.
Lactonization of Pantoic Acid

The conversion of pantoic acid to pantolactone is a reversible cyclization reaction. This equilibrium is heavily dependent on pH; the lactone form is favored under acidic conditions.[3] While this reaction can occur spontaneously, the existence of a specific enzyme, a "pantoic acid lactonase," has been hypothesized to control the availability of pantoic acid for pantothenate synthesis, though it has not been definitively identified.[3]

Pantoic Acid-Pantolactone Equilibrium pantoic_acid D-Pantoic Acid (Open-chain) pantolactone D-Pantolactone (Cyclic) pantoic_acid->pantolactone Spontaneous or Enzymatic (Low pH Favored) pantolactone->pantoic_acid Hydrolysis (High pH Favored)

Diagram 2. pH-dependent equilibrium between Pantoic Acid and Pantolactone.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of pantolactone from natural sources. Optimization may be required depending on the specific matrix.

Protocol 1: Extraction of Pantolactone from Natural Matrices

This protocol provides a general guideline for the extraction of pantolactone from microbial or plant tissues.[3]

Materials:

  • Lyophilized sample material (e.g., yeast cells, plant tissue)

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Homogenization : Homogenize the lyophilized sample material to a fine powder.

  • Solvent Addition : To 1 gram of the homogenized sample in a centrifuge tube, add 10 mL of ethyl acetate.

  • Extraction : Vigorously vortex the mixture for 2 minutes. Following this, sonicate the mixture for 15 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Separation : Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection : Carefully decant the ethyl acetate supernatant into a clean flask.

  • Repeated Extraction : Repeat the extraction process (steps 2-5) two more times with fresh ethyl acetate to ensure complete recovery.

  • Drying : Combine the supernatants and dry the extract by adding a sufficient amount of anhydrous sodium sulfate and swirling.

  • Filtration : Filter the extract to remove the sodium sulfate.

  • Concentration : Evaporate the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent degradation of the analyte.

  • Reconstitution : Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis.

Protocol 2: Chiral Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common and effective techniques for the enantioselective analysis of pantolactone.[3]

A. Chiral High-Performance Liquid Chromatography (HPLC)

  • Chromatography System : A standard HPLC system with a UV detector.

  • Column : A polysaccharide-based chiral stationary phase column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio must be optimized for baseline separation; a starting point could be n-hexane:isopropanol (90:10, v/v).[3]

  • Flow Rate : Typically 1.0 mL/min.[3]

  • Detection : UV detection at 220 nm.[3]

  • Quantification : Generate external calibration curves using certified reference standards of D- and L-pantolactone of known concentrations.

B. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

  • Chromatography System : A GC system coupled to a mass spectrometer (MS).

  • Column : A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., beta-cyclodextrin).[3]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Injection : Use a splitless injection mode for trace analysis.

  • Oven Temperature Program : An optimized temperature gradient is crucial. A typical program could be: hold at 60°C for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 5 minutes.[3]

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Detection Mode : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of pantolactone.

  • Quantification : For accurate quantification, use an isotope-labeled internal standard, such as D-(-)-Pantolactone-d6.[11]

Extraction and Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Start Natural Source (e.g., Yeast, Plant) Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (Ethyl Acetate) Homogenize->Extract Separate Centrifugation & Filtration Extract->Separate Concentrate Evaporation & Reconstitution Separate->Concentrate Analysis Analytical Technique Concentrate->Analysis HPLC Chiral HPLC-UV Analysis->HPLC GCMS Chiral GC-MS Analysis->GCMS Result Quantification of D- and L-Pantolactone HPLC->Result GCMS->Result

Diagram 3. General workflow for the extraction and analysis of pantolactone isomers.

Conclusion and Future Directions

This guide consolidates the current understanding of the natural occurrence and sources of pantolactone. While its presence is confirmed in select microorganisms, plants, and foodstuffs, the literature reveals a significant lack of quantitative data.[3] The biosynthetic pathway from α-ketoisovalerate to pantoic acid is well-characterized in microorganisms, but the final lactonization step warrants further investigation to confirm the role of specific enzymes.

For researchers and drug development professionals, the provided protocols for extraction and chiral analysis serve as a robust starting point for exploring novel natural sources of this valuable chiral precursor. Future research should focus on:

  • Developing and applying sensitive analytical methods to quantify pantolactone isomers in a wider range of biological matrices.

  • Investigating the presence and function of a putative "pantoic acid lactonase" to better understand the regulation of pantothenic acid biosynthesis.

  • Exploring the ecological or physiological role of pantolactone in the organisms in which it is found.

Advancements in these areas will not only expand our fundamental knowledge of natural product chemistry but may also uncover novel biocatalysts and metabolic pathways relevant to the pharmaceutical and biotechnology industries.

References

The Core Mechanism of Action of DL-Pantolactone in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a chiral molecule of significant interest in various scientific and industrial fields. While its primary role as a precursor to D-pantothenic acid (Vitamin B5) is well-established, recent research has unveiled novel biological activities, particularly concerning its derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. It delves into the distinct roles of its enantiomers, the emerging therapeutic potential of its derivatives as enzyme inhibitors, and the associated signaling pathways. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge, presenting quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation and application.

Introduction

This compound (C₆H₁₀O₃) is a hygroscopic, crystalline solid that exists as a racemic mixture of two enantiomers: (R)-(-)-pantolactone (D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone).[1] The biological significance of this compound has historically been linked to the D-enantiomer, which serves as a crucial intermediate in the industrial synthesis of D-pantothenic acid, an essential component of Coenzyme A.[2][3] Coenzyme A is a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[3]

Recent advancements, however, have highlighted a direct biological role for derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis.[4] This discovery has opened new avenues for the therapeutic application of the pantolactone scaffold in metabolic diseases and oncology.[4] This guide will explore both the established and emerging mechanisms of action of pantolactone isomers and their derivatives.

The Dichotomy of Enantiomers: D- vs. L-Pantolactone

The biological activity of this compound is primarily attributed to its D-enantiomer.

  • D-Pantolactone: This enantiomer is the biologically active precursor for the synthesis of D-pantothenic acid (Vitamin B5).[2] The chiral purity of D-pantolactone is critical for this conversion.[4] It is also the scaffold for the development of fatty acid synthase (FAS) inhibitors.[4][5]

  • L-Pantolactone: The L-enantiomer is generally considered biologically inactive in the context of Vitamin B5 synthesis.[4] In the production of D-pantolactone, the L-enantiomer is often racemized back to the DL-mixture and recycled.[4] There is limited information on any specific biological roles of L-pantolactone.

The primary metabolic transformation of D-pantolactone in biological systems is the hydrolysis of the lactone ring by lactonase enzymes to form D-pantoic acid.[3] This acid is then utilized in the synthesis of D-pantothenic acid.[3]

Diagram: Biosynthesis of D-Pantothenic Acid

Biosynthesis of D-Pantothenic Acid DL_Pantolactone This compound Enzymatic_Resolution Enzymatic Resolution (Lactonase) DL_Pantolactone->Enzymatic_Resolution D_Pantolactone D-Pantolactone Enzymatic_Resolution->D_Pantolactone L_Pantolactone L-Pantolactone Enzymatic_Resolution->L_Pantolactone Hydrolysis Hydrolysis (Lactonase) D_Pantolactone->Hydrolysis D_Pantoic_Acid D-Pantoic Acid Hydrolysis->D_Pantoic_Acid Pantothenate_Synthetase Pantothenate Synthetase D_Pantoic_Acid->Pantothenate_Synthetase Beta_Alanine β-Alanine Beta_Alanine->Pantothenate_Synthetase D_Pantothenic_Acid D-Pantothenic Acid (Vitamin B5) Pantothenate_Synthetase->D_Pantothenic_Acid

Caption: Biosynthesis pathway of D-Pantothenic Acid from this compound.

Emerging Role: D-Pantolactone Derivatives as Fatty Acid Synthase (FAS) Inhibitors

A significant recent finding is the activity of novel D-pantolactone derivatives as inhibitors of fatty acid synthase (FAS).[4][6] FAS is a crucial enzyme in de novo lipogenesis and is upregulated in many cancers and metabolic disorders, making it an attractive therapeutic target.[4]

Mechanism of Action

The precise mechanism by which D-pantolactone derivatives inhibit FAS is still under investigation.[4] However, the general pathway of FAS inhibition leads to a cascade of downstream effects that can induce apoptosis in cancer cells and ameliorate metabolic dysregulation.[4] Molecular docking studies suggest that these derivatives can have different binding models with human FAS compared to other known inhibitors like C75.[5]

Diagram: Signaling Pathway of FAS Inhibition by D-Pantolactone Derivatives

FAS_Inhibition_Pathway D_Pantolactone_Derivatives D-Pantolactone Derivatives FAS Fatty Acid Synthase (FAS) D_Pantolactone_Derivatives->FAS Inhibition Apoptosis Apoptosis D_Pantolactone_Derivatives->Apoptosis Induction Metabolic_Regulation Amelioration of Metabolic Dysregulation D_Pantolactone_Derivatives->Metabolic_Regulation Lipogenesis De Novo Lipogenesis FAS->Lipogenesis Cell_Growth Cancer Cell Growth & Proliferation FAS->Cell_Growth Lipid_Accumulation Lipid Accumulation Lipogenesis->Lipid_Accumulation Lipid_Accumulation->Cell_Growth

Caption: Simplified signaling pathway of FAS inhibition by D-pantolactone derivatives.

Quantitative Data: In Vitro Activity of D-Pantolactone Derivatives

Several synthesized D-pantolactone derivatives have demonstrated significant inhibitory activity against mouse FAS, with IC₅₀ values in the low micromolar range.[5]

CompoundFAS Inhibitory Activity (IC₅₀ in µM)
Derivative 3c15.25 ± 1.83
Derivative 3d13.68 ± 1.52
Derivative 3e18.42 ± 1.17
Derivative 3f20.19 ± 1.64
Derivative 3j16.88 ± 1.09
Derivative 3m14.73 ± 1.28
Derivative 3q25.76 ± 1.45
Derivative 3r33.19 ± 1.39
C75 (Reference Inhibitor)13.86 ± 2.79
Data extracted from a study on D-pantolactone derivatives as novel FAS inhibitors.[5]

Experimental Protocols

Enzymatic Kinetic Resolution of this compound

This protocol describes the biocatalytic kinetic resolution of racemic this compound to produce optically pure D-pantoic acid, which can then be converted to D-pantolactone.[7]

Workflow Diagram:

Enzymatic_Resolution_Workflow Start Start: This compound Solution Biocatalyst Add Biocatalyst (e.g., Recombinant D-lactonase) Start->Biocatalyst Reaction Enzymatic Reaction (Controlled pH and Temp) Biocatalyst->Reaction Monitoring Monitor Conversion (e.g., HPLC) Reaction->Monitoring Separation Separation: Extract L-Pantolactone (Organic Solvent) Monitoring->Separation Aqueous_Phase Aqueous Phase: D-Pantoic Acid Separation->Aqueous_Phase Lactonization Lactonization: Acidify and Heat Aqueous_Phase->Lactonization Purification Purification of D-Pantolactone Lactonization->Purification End End: Pure D-Pantolactone Purification->End

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

Methodology:

  • Biocatalyst Preparation: Whole cells of a recombinant microorganism (e.g., E. coli) expressing a D-lactonase are cultured and harvested.

  • Enzymatic Reaction: The biocatalyst is suspended in a buffered aqueous solution containing this compound. The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.0).[4]

  • Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the conversion of D-pantolactone to D-pantoic acid using High-Performance Liquid Chromatography (HPLC).[4]

  • Separation: Upon reaching approximately 50% conversion, the unreacted L-pantolactone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The aqueous phase contains the D-pantoic acid.[4]

  • Lactonization: The aqueous solution of D-pantoic acid is acidified (e.g., with HCl) and heated to induce lactonization, forming D-pantolactone.[4]

  • Purification: The resulting D-pantolactone is extracted with an organic solvent and purified by crystallization or chromatography.

  • Racemization and Recycling: The recovered L-pantolactone can be racemized back to this compound under basic conditions and recycled.[4]

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of D-pantolactone derivatives against FAS.[4][8]

Workflow Diagram:

FAS_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents: - Purified FAS Enzyme - Substrates (Acetyl-CoA, Malonyl-CoA, NADPH) - Test Inhibitor (D-Pantolactone Derivative) - Assay Buffer Assay_Setup Set up Assay Reaction: Incubate enzyme, substrates, and inhibitor at various concentrations (37°C) Prepare_Reagents->Assay_Setup Monitor_Reaction Monitor Reaction Progress: Measure NADPH consumption at 340 nm (Spectrophotometry) Assay_Setup->Monitor_Reaction Data_Analysis Data Analysis: - Plot % Inhibition vs. Inhibitor Concentration - Determine IC50 Value Monitor_Reaction->Data_Analysis

Caption: Experimental workflow for a fatty acid synthase (FAS) inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified FAS enzyme, substrates (acetyl-CoA, malonyl-CoA, and NADPH), and the D-pantolactone derivative (test inhibitor) at various concentrations in a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5-7.0).[4][8]

  • Assay Reaction: The assay is performed in a 96-well plate at a physiological temperature (e.g., 37°C). The reaction is initiated by adding the FAS enzyme to a mixture of the substrates and the test inhibitor.[4]

  • Measurement: The activity of FAS is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9]

  • Data Analysis: The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of FAS by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Toxicology and Safety

Animal studies on the acute oral toxicity of DL-lactone have shown an LD50 above 2000 mg/kg bw in rats and mice.[10] It is not found to be a skin sensitizer (B1316253) in the guinea-pig maximization test.[10][11] In a repeated dose reproduction/developmental toxicity screening study, no evidence of reproductive or developmental toxicity was observed.[10]

Knowledge Gaps and Future Directions

While the role of D-pantolactone as a precursor for Vitamin B5 and the activity of its derivatives as FAS inhibitors are established, significant knowledge gaps remain:

  • Direct Biological Activity of this compound: The direct mechanism of action of this compound and its individual enantiomers on cellular targets and signaling pathways, independent of their role in synthesis or as a scaffold, is largely unknown.

  • L-Pantolactone's Role: The biological activity, if any, of L-pantolactone remains to be elucidated.

  • Quorum Sensing: The potential for pantolactone to act as a quorum sensing molecule or inhibitor, a characteristic of some other lactones, has not been thoroughly investigated.

  • In Vivo Efficacy of Derivatives: While in vitro data for FAS inhibition by D-pantolactone derivatives is promising, further in vivo studies are needed to establish their therapeutic potential.

Future research should focus on identifying direct protein targets of D- and L-pantolactone, exploring their effects on various cell signaling cascades, and investigating their potential role in inter-kingdom communication, such as quorum sensing.

Conclusion

This compound is a molecule with a well-defined role in the synthesis of the essential Vitamin B5. The recent discovery of D-pantolactone derivatives as potent inhibitors of fatty acid synthase has significantly expanded its biological relevance and opened up new therapeutic avenues. This guide has summarized the core mechanisms of action, provided quantitative data and experimental protocols, and visualized key pathways to aid researchers in this dynamic field. Addressing the existing knowledge gaps through further investigation will be crucial for fully realizing the therapeutic potential of pantolactone and its derivatives in medicine and biotechnology.

References

DL-Pantolactone: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantolactone, a racemic mixture of the D- and L-enantiomers of pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are essential in a variety of pharmaceutical and cosmetic applications.[1][2] A thorough understanding of its physical properties, namely its melting point and solubility, is critical for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of these properties, complete with detailed experimental protocols for their determination.

Physical Properties of this compound

This compound is a white crystalline powder.[3][4] The key physical properties are summarized in the tables below.

Table 1: Melting Point of this compound
PropertyValueReference(s)
Melting Point74 - 78 °C[5]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
WaterSoluble (1g/10 mL)[2][5]
Very soluble (> 500 g/L)[1]
100 mg/mL (with sonication)[6]
EthanolSoluble[2][3]
MethanolSoluble[2]
ChloroformSoluble[2]
EtherSoluble[2]
BenzeneSoluble[2]
Carbon DisulfideFreely Soluble[2]
DMSO100 mg/mL (with sonication)[6]

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method, a standard technique for organic solids.[7]

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus and Reagents:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, chloroform)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification[8][9]

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: The vials are placed in a constant temperature bath (e.g., 25°C) and agitated using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC or GC.[8][9] A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the determination of this compound solubility using the shake-flask method.

G Workflow for Solubility Determination of this compound cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation & Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h at 25°C) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant2 Analyze filtrate by HPLC or GC sep3->quant2 quant1 Prepare calibration standards quant3 Determine concentration from calibration curve quant1->quant3 quant2->quant3 calc1 Calculate solubility (e.g., g/L) quant3->calc1

References

Navigating the Safety Profile of DL-Pantolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide offers a comprehensive overview of the safety and handling guidelines for DL-Pantolactone, a key intermediate in the synthesis of pharmaceuticals and cosmetics.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, potential hazards, and the necessary precautions for safe laboratory use. All quantitative data has been summarized in structured tables for ease of reference, and key procedural workflows are visualized to ensure clarity and adherence to safety protocols.

Chemical and Physical Properties

This compound is a racemic mixture of D- and L-pantolactone.[3] It presents as a white to pale yellow solid or colorless crystalline substance.[1][4][5] A member of the gamma-lactone chemical class, it is hygroscopic and sensitive to moisture.[4]

PropertyValueSource
CAS Number 79-50-5[4][6]
Molecular Formula C6H10O3[4][6]
Molecular Weight 130.14 g/mol [4]
Appearance White needle-like crystals or crystalline solid[5][7]
Melting Point 74-78 °C[4][7]
Boiling Point 121 °C at 11 mmHg[4]
Flash Point 122 °C[4]
Solubility Soluble in water (1g/10mL)[4]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[8]

The corresponding signal word is Warning .[4][6]

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure. The following diagram outlines the recommended procedures.

FirstAid cluster_Exposure Exposure Type cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->FreshAir Skin Skin Contact WashSkin Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical SpillResponse Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Sweep/Vacuum into Labeled Container Contain->Cleanup Disposal Dispose of Waste per Regulations Cleanup->Disposal End Spill Managed Disposal->End

References

The Pivotal Role of DL-Pantolactone in Coenzyme A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, participating in a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1] Its biosynthesis is a fundamental process across all domains of life.[2] This technical guide provides an in-depth exploration of the role of DL-pantolactone as a precursor in the intricate pathway of CoA biosynthesis. We will dissect the stereospecific nature of this pathway, detailing the enzymatic conversion of the biologically active D-(-)-pantolactone to D-pantoic acid and subsequently to pantothenate (Vitamin B5), the direct precursor to CoA.[3][4] Furthermore, this guide will address the metabolic fate of the L-(+)-enantiomer, present in the racemic this compound mixture. Detailed experimental protocols for the analysis of key enzymes and intermediates, alongside a compilation of quantitative enzymatic data, are presented to equip researchers with the necessary tools to investigate this vital metabolic route. Finally, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the subject matter.

Introduction: The Significance of Coenzyme A

Coenzyme A is a universal and essential cofactor that plays a critical role in cellular metabolism.[2][5] It functions as a carrier of acyl groups, most notably acetyl-CoA, which is a central hub in intermediary metabolism, linking glycolysis to the citric acid cycle and fatty acid metabolism.[1] The biosynthesis of CoA is a five-step enzymatic pathway that is highly conserved across prokaryotes and eukaryotes, starting from pantothenate (Vitamin B5).[6][7] Given its essential role, the CoA biosynthetic pathway is a potential target for the development of novel antimicrobial agents, as significant differences exist between the enzymes of this pathway in prokaryotes and eukaryotes.[8]

Pantothenate, the cornerstone of CoA synthesis, is itself synthesized in most microorganisms and plants from D-pantoic acid and β-alanine.[4] D-(-)-pantolactone is a key chiral intermediate in the industrial synthesis of D-pantothenic acid and serves as the primary precursor to D-pantoic acid.[1][3] This guide focuses on the intricate role of this compound, a racemic mixture, in the context of CoA biosynthesis, highlighting the stereochemical specificity of the enzymatic machinery involved.

The Stereospecific Conversion of this compound in the Coenzyme A Biosynthetic Pathway

The biosynthesis of coenzyme A from pantolactone is a process governed by strict stereospecificity. While industrial synthesis often starts with racemic this compound, biological systems selectively utilize the D-(-)-enantiomer.[3][9]

The Biologically Active Enantiomer: D-(-)-Pantolactone

The primary metabolic transformation of D-(-)-pantolactone in biological systems is the hydrolysis of its lactone ring to form D-pantoic acid.[1] This reaction is catalyzed by lactonase enzymes. D-pantoic acid is then condensed with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase (PS) to form pantothenate (Vitamin B5).[4][10] Pantothenate is the committed precursor for the five-step enzymatic synthesis of coenzyme A.

The Metabolic Fate of L-(+)-Pantolactone

The L-(+)-enantiomer of pantolactone does not serve as a direct precursor for pantothenate biosynthesis. In many microorganisms, L-pantolactone is either not metabolized or is processed through different enzymatic pathways. Industrial processes for the production of D-pantothenic acid often involve the enzymatic resolution of this compound. This process utilizes microorganisms that selectively hydrolyze one of the enantiomers, allowing for the separation of the desired D-pantoic acid from the unreacted L-pantolactone.[3][11] The remaining L-pantolactone can then be racemized back to this compound and recycled.[3] Some microorganisms possess L-pantolactone dehydrogenase, which oxidizes L-pantolactone to ketopantolactone. This intermediate can then be stereoselectively reduced to D-pantolactone, providing a pathway for the deracemization of the racemic mixture.[12][13]

The Enzymatic Pathway from Pantothenate to Coenzyme A

Once pantothenate is synthesized, it enters a conserved five-step pathway to be converted into coenzyme A.[6][7]

  • Pantothenate Kinase (PanK): This is the first and rate-limiting step in CoA biosynthesis.[14] PanK phosphorylates pantothenate to form 4'-phosphopantothenate, a reaction that requires ATP.[14]

  • Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This step also requires ATP.[6]

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): PPCDC decarboxylates PPC to produce 4'-phosphopantetheine (B1211885).[6]

  • Phosphopantetheine Adenylyltransferase (PPAT): This enzyme transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-coenzyme A (dCoA).[6]

  • Dephospho-CoA Kinase (DPCK): In the final step, DPCK phosphorylates dCoA using ATP to produce coenzyme A.[6]

Quantitative Data on Key Enzymes

The efficiency and regulation of the coenzyme A biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for pantothenate synthetase and pantothenate kinase from various organisms.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Pantothenate Kinase (PanK)Escherichia coliPantothenate36-[8]
Escherichia coliATP136-[8]
Pantothenate Kinase 1β (PANK1β)Human-IC₅₀ (Acetyl-CoA) ≈ 5 µM-[14]
Pantothenate Kinase 2 (PANK2)Human-IC₅₀ (Acetyl-CoA) ≈ 0.1 µM-[14]

Table 1: Kinetic Parameters of Pantothenate Kinase. This table presents the Michaelis-Menten constants (K_m_) and inhibitory concentrations (IC₅₀) for Pantothenate Kinase from different species, highlighting its role as a key regulatory enzyme.

EnzymeOrganismSubstrateK_m_ (mM)Reference
Pantothenate SynthetaseMycobacterium tuberculosisD-pantoate0.034[15]
Mycobacterium tuberculosisβ-alanine0.23[15]
Mycobacterium tuberculosisATP0.057[15]

Table 2: Kinetic Parameters of Pantothenate Synthetase. This table outlines the Michaelis-Menten constants (K_m_) of Pantothenate Synthetase for its substrates, providing insight into the enzyme's affinity for these molecules.

Experimental Protocols

Pantothenate Synthetase Activity Assay

This spectrophotometric assay couples the production of AMP from the pantothenate synthetase reaction to the oxidation of NADH.[16]

Principle: The AMP produced is used by myokinase to phosphorylate ADP, which is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the rate of pantothenate formation.

Reagents:

  • Tris-HCl buffer (pH 8.5)

  • ATP

  • D-pantoate (prepared by hydrolysis of D-(-)-pantolactone)

  • β-alanine

  • KCl

  • MgCl₂

  • Phosphoenolpyruvate

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Pantothenate synthetase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, D-pantoate, β-alanine, KCl, MgCl₂, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the pantothenate synthetase enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Quantification of Coenzyme A and its Intermediates by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of CoA and its precursors in biological samples.[17][18][19][20]

Principle: Cell or tissue extracts are prepared and the thiol-containing molecules (CoA, 4'-phosphopantetheine) are derivatized with a fluorescent labeling agent (e.g., monobromobimane). The derivatized compounds are then separated by reverse-phase HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas to a standard curve of known concentrations.

Materials:

  • Cultured cells or tissue samples

  • Perchloric acid (PCA) or other suitable extraction buffer

  • Monobromobimane (mBBr) fluorescent dye

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

  • Sample Preparation: Homogenize cells or tissues in cold PCA to precipitate proteins and extract metabolites. Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization: Neutralize the extract and react with mBBr to label the thiol groups of CoA and its precursors.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the compounds using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and an aqueous buffer).

  • Detection and Quantification: Monitor the fluorescence of the eluting compounds (e.g., excitation at 393 nm and emission at 470 nm).[17] Integrate the peak areas corresponding to the CoA species and calculate their concentrations using a standard curve prepared with known amounts of derivatized standards.

Visualizations

Coenzyme A Biosynthesis Pathway

CoenzymeA_Biosynthesis cluster_pantothenate Pantothenate Synthesis cluster_coa Coenzyme A Synthesis dl_pantolactone This compound d_pantolactone D-(-)-Pantolactone dl_pantolactone->d_pantolactone Resolution l_pantolactone L-(+)-Pantolactone dl_pantolactone->l_pantolactone Resolution d_pantoic_acid D-Pantoic Acid d_pantolactone->d_pantoic_acid Lactonase pantothenate Pantothenate (Vitamin B5) d_pantoic_acid->pantothenate Pantothenate Synthetase beta_alanine β-Alanine beta_alanine->pantothenate phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PanK) ppc 4'-Phospho-N- pantothenoylcysteine phosphopantothenate->ppc PPCS cysteine Cysteine cysteine->ppc phosphopantetheine 4'-Phosphopantetheine ppc->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A dephospho_coa->coa DPCK

Caption: The biosynthetic pathway from this compound to Coenzyme A.

Experimental Workflow for CoA Quantification

HPLC_Workflow start Biological Sample (Cells/Tissues) extraction Homogenization in Perchloric Acid start->extraction centrifugation Centrifugation to Pellet Protein extraction->centrifugation supernatant Collect Supernatant (Metabolite Extract) centrifugation->supernatant derivatization Neutralization and Derivatization with mBBr supernatant->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection (Ex: 393 nm, Em: 470 nm) hplc->detection quantification Data Analysis and Quantification detection->quantification end CoA Concentration quantification->end

Caption: Workflow for quantifying Coenzyme A using HPLC.

Conclusion

This compound serves as a crucial industrial precursor for the biosynthesis of coenzyme A, with the D-(-)-enantiomer being the biologically relevant molecule that enters the pathway via its conversion to D-pantoic acid. The stereospecificity of the enzymes involved underscores the precise molecular recognition that governs metabolic pathways. The detailed enzymatic data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of CoA biosynthesis. A thorough understanding of this pathway, from its initial precursors to the final cofactor, is paramount for identifying potential therapeutic targets and developing novel antimicrobial agents. The visualization of the biosynthetic pathway and experimental workflows aims to facilitate a clearer comprehension of these complex processes, ultimately fostering further research and innovation in this vital area of biochemistry.

References

Methodological & Application

Synthesis of DL-Pantolactone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of DL-Pantolactone, a crucial intermediate in the production of Vitamin B5 (Pantothenic Acid). The synthesis is achieved through a multi-step process commencing with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). This application note details the underlying chemical principles, provides a thorough experimental protocol, and presents key quantitative data in a structured format. Visual aids in the form of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the process.

Introduction

This compound (DL-α-hydroxy-β,β-dimethyl-γ-butyrolactone) is a racemic mixture that serves as a primary precursor for the synthesis of pantothenic acid and its derivatives, which are of significant therapeutic value.[1] The industrial production of this compound typically involves the reaction of isobutyraldehyde with formaldehyde. This process, while established, requires careful control of reaction parameters to ensure high yield and purity. This document outlines a standard laboratory-scale procedure for this synthesis, summarizing critical data and providing detailed experimental steps.

Reaction Pathway

The synthesis of this compound from isobutyraldehyde and formaldehyde proceeds through a series of key chemical transformations. The process begins with a base-catalyzed aldol condensation to form an intermediate, which then undergoes cyanohydrin formation. Subsequent hydrolysis and lactonization yield the final product.

Reaction_Pathway Isobutyraldehyde Isobutyraldehyde Reactants Isobutyraldehyde->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants Aldol_Intermediate α,α-Dimethyl-β-hydroxypropionaldehyde (Formisobutyraldol) Reactants->Aldol_Intermediate Aldol Condensation (Base Catalyst) Cyanohydrin Formisobutyraldol Cyanohydrin Aldol_Intermediate->Cyanohydrin + HCN/NaCN Dihydroxy_acid α,γ-Dihydroxy-β,β-dimethylbutyric acid Cyanohydrin->Dihydroxy_acid Hydrolysis (Acid, Heat) DLPantolactone This compound Dihydroxy_acid->DLPantolactone Lactonization (Heat)

Caption: Chemical pathway for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters from various reported procedures.

Table 1: Reactant Molar Ratios and Catalysts

Reactant 1Reactant 2Molar Ratio (Formaldehyde:Isobutyraldehyde)CatalystSolvent(s)Reference
ParaformaldehydeIsobutyraldehyde1.2:1N,N-Dimethylanilinen-Butanol[2]
ParaformaldehydeIsobutyraldehyde1.1:1Triethylamine (B128534)Methanol (B129727)[2]
Formalin (30%)Isobutyraldehyde-Sodium CyanideWater/Methanol[1]
FormaldehydeIsobutyraldehyde1.1:1Potassium CarbonateWater[3]
FormaldehydeIsobutyraldehyde1:1.1Benzyltrimethylammonium hydroxide-[4]

Table 2: Reaction Conditions and Yields

CatalystTemperature (°C)Reaction TimeYield (%)Reference
Triethylamine40 - 941 hour (Aldol)-[2]
N,N-Dimethylaniline40 - 1001 hour (Aldol)-[2]
Sodium Cyanide5 - 2020 min (residence)76[1]
Potassium Carbonate25 - 353 hours (stirring)86[1]
Methylene Chloride ExtractionReflux1 hour (Lactonization)62.3[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • Isobutyraldehyde (99%)

  • Paraformaldehyde (95%)

  • Triethylamine

  • Methanol

  • Hydrocyanic acid (or Sodium Cyanide and a strong acid)

  • Sulfuric acid (concentrated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • 500 mL four-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Aldol Condensation:

    • To a 500 mL four-neck flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer, add paraformaldehyde (17.2 g, 0.55 mol), triethylamine (0.5 g), and methanol (115 g).[2]

    • Maintain the water bath temperature at 40°C.

    • Slowly add isobutyraldehyde (36.4 g, 0.50 mol) dropwise over 1 hour.[2]

    • After the addition is complete, heat the mixture. The reaction is considered complete when the temperature reaches approximately 94°C.[2]

    • The resulting solution containing α,α-dimethyl-β-hydroxypropionaldehyde can be used directly in the next step.

  • Cyanohydrin Formation:

    • Cool the reaction mixture from the previous step.

    • Carefully add liquid hydrocyanic acid (14.5 g, 0.53 mol) dropwise to the solution to form the cyanohydrin.[2] This step should be performed in a well-ventilated fume hood with extreme caution. Alternatively, sodium cyanide can be used in the presence of an acid.

  • Hydrolysis and Lactonization:

    • Acidify the reaction mixture with a strong acid such as concentrated sulfuric or hydrochloric acid.[3]

    • Heat the mixture to reflux for several hours to facilitate hydrolysis of the nitrile and subsequent lactonization.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Extraction and Purification:

    • After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[3]

    • Combine the organic layers and wash them with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]

    • The crude product can be further purified by vacuum distillation or recrystallization.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Aldol Aldol Condensation: Isobutyraldehyde + Formaldehyde (Base Catalyst, Heat) Setup->Aldol Cyanohydrin_Formation Cyanohydrin Formation: + HCN Aldol->Cyanohydrin_Formation Hydrolysis Hydrolysis & Lactonization: + Strong Acid, Reflux Cyanohydrin_Formation->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification End This compound Purification->End

References

Application Notes and Protocols for the Synthesis of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DL-Pantolactone is a racemic mixture of the D- and L-enantiomers of pantolactone. It serves as a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol, which are widely used in the pharmaceutical, cosmetic, and food industries.[1][2] The synthesis of this compound is a multi-step chemical process that begins with simple starting materials and involves key organic reactions to construct the target lactone ring structure. This document provides a detailed experimental protocol for the chemical synthesis of this compound, a summary of key reaction parameters, and a visual workflow of the process.

I. Synthetic Pathway Overview

The chemical synthesis of this compound typically proceeds through a three-step sequence starting from isobutyraldehyde (B47883) and formaldehyde (B43269).[2][3] The overall process can be summarized as follows:

  • Aldol (B89426) Condensation: Isobutyraldehyde undergoes an aldol condensation reaction with formaldehyde in the presence of a basic catalyst to form an intermediate, α,α-dimethyl-β-hydroxypropionaldehyde.[3]

  • Cyanohydrin Formation: The aldehyde intermediate is then reacted with hydrocyanic acid to form 2,4-dihydroxy-3,3-dimethylbutyronitrile.[1][2]

  • Hydrolysis and Lactonization: Finally, the nitrile is hydrolyzed under acidic conditions and subsequently undergoes intramolecular cyclization (lactonization) to yield the final product, this compound.[1][4]

II. Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound, compiled from various reported procedures.

ParameterValueSource Citation
Starting Materials Isobutyraldehyde, Formaldehyde[3][4]
Key Reagents Basic Catalyst (e.g., K₂CO₃), HCN/NaCN, Strong Acid (e.g., H₂SO₄)[1][2][4]
Reaction Temperature Aldol Condensation: 20-30°C[4]
Cyanohydrin Formation: 5-10°C[2]
Hydrolysis/Lactonization: 80-85°C or Reflux[1][2]
Reaction Time Hydrolysis/Lactonization: 1-3 hours[1][2]
Purification Method Solvent Extraction, Distillation under reduced pressure[1]
Reported Yield 62.3% - 86% (relative to isobutyraldehyde)[2]

III. Detailed Experimental Protocol

This protocol describes a representative chemical synthesis of this compound.

Materials and Reagents:

  • Isobutyraldehyde

  • Formaldehyde (37% solution or paraformaldehyde)

  • Potassium Carbonate (K₂CO₃) or other basic catalyst

  • Sodium Cyanide (NaCN)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methylene (B1212753) Chloride or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Reaction flask with stirring and temperature control

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Aldol Condensation to form α,α-dimethyl-β-hydroxypropionaldehyde

  • In a suitable reactor equipped with a stirrer and cooling system, combine isobutyraldehyde and formaldehyde (approximately 1.1 equivalents) in the presence of a catalytic amount of a base, such as potassium carbonate.[4]

  • The reaction is often exothermic; maintain the temperature of the reaction mixture between 20-30°C using a cooling bath.[4]

  • Stir the mixture for approximately 2 hours at 25°C, followed by an additional hour at 35°C to ensure the completion of the condensation.[2]

Step 2: Cyanohydrin Formation

  • Cool the reaction mixture containing the α,α-dimethyl-β-hydroxypropionaldehyde to 5-10°C.[2]

  • In a separate vessel, prepare a solution of sodium cyanide.

  • Slowly add the sodium cyanide solution to the cooled aldehyde mixture. The reaction to form the cyanohydrin (2,4-dihydroxy-3,3-dimethylbutyronitrile) is carried out in the presence of calcium chloride.[1][3]

  • After the addition is complete, continue stirring the mixture for an additional 3 hours, maintaining the cool temperature.[2]

Step 3: Hydrolysis and Lactonization

  • Carefully acidify the reaction mixture by adding a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to neutralize the base and catalyze the hydrolysis.[1][2]

  • Heat the acidified mixture to 80-85°C for approximately 3 hours, or alternatively, heat to reflux for 1 hour.[1][2] This step facilitates the hydrolysis of the nitrile group to a carboxylic acid, which then undergoes intramolecular esterification to form the lactone ring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

Step 4: Extraction and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the this compound using an organic solvent like methylene chloride or ethyl acetate.[1][2]

  • Combine the organic layers and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • For further purification, distill the crude product under reduced pressure.[1]

IV. Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: Isobutyraldehyde & Formaldehyde Step1 Step 1: Aldol Condensation Start->Step1 Basic Catalyst 20-35°C Intermediate1 α,α-dimethyl-β-hydroxypropionaldehyde Step1->Intermediate1 Step2 Step 2: Cyanohydrin Formation Intermediate1->Step2 NaCN / HCN 5-10°C Intermediate2 2,4-dihydroxy-3,3-dimethylbutyronitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis & Lactonization Intermediate2->Step3 Strong Acid (H+) Heat (Reflux) CrudeProduct Crude this compound Step3->CrudeProduct Step4 Step 4: Extraction & Purification CrudeProduct->Step4 Solvent Extraction Reduced Pressure Distillation FinalProduct Pure this compound Step4->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for the Chiral Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantolactone, a racemic mixture of D-(-)-pantolactone and L-(+)-pantolactone, is a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. The biological activity of pantothenic acid is solely attributed to the D-enantiomer. Consequently, the efficient chiral resolution of this compound to isolate the desired D-isomer is of significant industrial and pharmaceutical importance. This document provides detailed application notes and experimental protocols for the primary methods of chiral resolution of this compound, including enzymatic resolution, diastereomeric crystallization, and chromatographic separation.

Overview of Chiral Resolution Strategies

The selection of a suitable resolution method depends on various factors, including scalability, cost-effectiveness, desired enantiomeric purity, and available resources. The three main strategies are enzymatic kinetic resolution, which offers high selectivity under mild conditions; diastereomeric crystallization, a classical chemical method; and chromatographic separation, which is often used for analytical purposes but can be adapted for preparative scales.

Caption: Overview of this compound Resolution.

Enzymatic Kinetic Resolution using D-Lactonase

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining D-pantolactone. This method utilizes a D-lactonase that selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted. The resulting mixture of D-pantoic acid and L-pantolactone can then be separated. The unreacted L-pantolactone can be racemized and recycled, improving the overall process yield.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on the use of whole cells of Fusarium oxysporum or a recombinant organism expressing a D-lactonase.

Materials:

  • This compound

  • Whole cells of Fusarium oxysporum (or recombinant E. coli expressing D-lactonase)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Ammonia (B1221849) solution (28%) or Sodium Hydroxide (B78521) (1 M) for pH control

  • Ethyl acetate

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Anhydrous sodium sulfate

  • Bioreactor with pH and temperature control

  • Centrifuge

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • Enzyme Preparation: Prepare a suspension of Fusarium oxysporum cells or recombinant cells expressing D-lactonase in 0.1 M Tris-HCl buffer (pH 7.0). The cell concentration should be optimized for the specific activity of the biocatalyst (typically 10-50 g wet cell weight/L).

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of this compound in water. The substrate concentration can range from 100 to 200 g/L.

  • Enzymatic Reaction: Add the cell suspension to the this compound solution. Maintain the reaction temperature at 30-40°C and the pH at 7.0. The pH can be controlled by the automated addition of an ammonia solution or sodium hydroxide.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing the conversion of this compound and the enantiomeric excess (e.e.) of the produced D-pantoic acid using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Biocatalyst Removal: Once the desired conversion is reached, stop the reaction and separate the microbial cells from the reaction mixture by centrifugation or filtration.

  • Downstream Processing:

    • Separation of L-Pantolactone: Extract the unreacted L-pantolactone from the aqueous solution using an organic solvent such as ethyl acetate.

    • Isolation of D-Pantolactone: Acidify the remaining aqueous solution containing D-pantoic acid with concentrated HCl or H₂SO₄ to a pH of 2-3. Heat the solution to 80-90°C for 1-2 hours to induce lactonization of D-pantoic acid to D-pantolactone.

    • Extract the newly formed D-pantolactone with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude D-pantolactone.

    • Purify the D-pantolactone by distillation or recrystallization.

  • Racemization of L-Pantolactone (Optional): The recovered L-pantolactone can be racemized by heating with a base (e.g., sodium hydroxide) and then recycled back into the resolution process.

Enzymatic_Kinetic_Resolution_Workflow cluster_workflow Workflow for Enzymatic Kinetic Resolution start Start: this compound Solution reaction Enzymatic Hydrolysis (D-Lactonase, pH 7, 30-40°C) start->reaction separation Separation of Biocatalyst (Centrifugation/Filtration) reaction->separation extraction1 Extraction of L-Pantolactone (Ethyl Acetate) separation->extraction1 lactonization Lactonization of D-Pantoic Acid (Acidification and Heat) extraction1->lactonization racemization Racemization of L-Pantolactone (Base Catalysis) extraction1->racemization extraction2 Extraction of D-Pantolactone (Ethyl Acetate) lactonization->extraction2 purification Purification of D-Pantolactone (Distillation/Recrystallization) extraction2->purification end End: Pure D-Pantolactone purification->end recycle Recycle racemization->recycle recycle->start

Caption: Enzymatic Kinetic Resolution Workflow.

Diastereomeric Crystallization

This classical chemical resolution method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered from the separated diastereomer. L-brucine, a readily available alkaloid, can be used as a resolving agent for this compound.

Experimental Protocol: Diastereomeric Crystallization with L-Brucine

Materials:

  • This compound

  • L-Brucine

  • Methanol (B129727)

  • Acetone

  • Sodium Hydroxide solution (1 M)

  • Hydrochloric Acid (concentrated)

  • Ethyl acetate

  • Filter paper and funnel

  • Crystallization dish

Procedure:

  • Formation of Diastereomeric Complex: Dissolve this compound in methanol. In a separate flask, dissolve an equimolar amount of L-brucine in methanol, heating gently if necessary.

  • Crystallization: Slowly add the L-brucine solution to the this compound solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the D-(-)-pantolactone-L-brucine complex.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol or acetone. The mother liquor will be enriched in the L-(+)-pantolactone-L-brucine complex.

  • Liberation of D-(-)-Pantolactone: Suspend the collected crystals in water and add 1 M sodium hydroxide solution with stirring to basify the mixture (pH > 10). This will liberate the D-(-)-pantolactone into the aqueous phase and precipitate the brucine (B1667951).

  • Recovery of Brucine: Filter off the precipitated brucine. The brucine can be recovered and reused.

  • Isolation of D-(-)-Pantolactone: Acidify the filtrate with concentrated hydrochloric acid to pH 2-3 and heat to induce lactonization. Extract the D-(-)-pantolactone with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield D-(-)-pantolactone.

  • Recovery of L-(+)-Pantolactone (Optional): The mother liquor from step 3 can be treated similarly to recover L-(+)-pantolactone.

Diastereomeric_Crystallization_Workflow cluster_workflow Workflow for Diastereomeric Crystallization start Start: this compound & L-Brucine in Methanol crystallization Formation & Fractional Crystallization of Diastereomeric Complex start->crystallization filtration Filtration crystallization->filtration crystals Crystals: D-Pantolactone-Brucine Complex filtration->crystals mother_liquor Mother Liquor: Enriched in L-Pantolactone-Brucine Complex filtration->mother_liquor liberation Liberation of D-Pantolactone (Base Treatment) crystals->liberation brucine_recovery Brucine Recovery liberation->brucine_recovery lactonization Lactonization & Extraction of D-Pantolactone liberation->lactonization end End: Pure D-Pantolactone lactonization->end

Caption: Diastereomeric Crystallization Workflow.

Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful techniques for the analytical and preparative separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Analytical Protocol: Chiral HPLC/GC for Enantiomeric Excess Determination

A. Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: Ambient.

B. Chiral Gas Chromatography (GC)

  • Column: A chiral capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 230°C.

  • Oven Temperature Program: Hold at 60°C for 1 min, then ramp to 180°C at 2°C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Data Summary

The following tables summarize representative quantitative data for the different chiral resolution methods of this compound.

Table 1: Enzymatic Kinetic Resolution of this compound

BiocatalystSubstrate Conc. (g/L)Temp (°C)pHTime (h)Conversion (%)e.e. of D-Pantoic Acid (%)Reference
Fusarium oxysporum135307.0244190[1]
Recombinant E. coli (TSDL)200307.0125090[2]
Immobilized P. pastoris280457.011-12>40>90[3]

Table 2: Multi-Enzyme Deracemization of this compound

Biocatalyst SystemSubstrate Conc. (M)Temp (°C)pHTime (h)Yield of D-Pantolactone (%)e.e. of D-Pantolactone (%)Reference
E. coli co-expressing LPLDH, CPR, and GDH1.25306.036>9898.6[4]

Table 3: Analytical Chiral Chromatography of Pantolactone

TechniqueChiral Stationary PhaseMobile Phase / Carrier GasRetention Times (min)Resolution (Rs)Reference
HPLCChiralcel OD-Hn-Hexane/Isopropanol (90/10)D: ~8.5, L: ~9.8>1.5General Method
GCRt-βDEXsmHeliumL-PL: 17.8, D-PL: 18.3Baseline[3]

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of DL-Pantolactone using Lactonase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are vital components in the pharmaceutical and animal feed industries. The enzymatic kinetic resolution of racemic DL-pantolactone offers a highly efficient and environmentally friendly method to obtain the optically pure D-enantiomer. This process utilizes the stereospecificity of D-lactonase to selectively hydrolyze D-pantolactone into D-pantoic acid, leaving the desired L-pantolactone unreacted. The resulting D-pantoic acid can then be separated and, if needed, chemically lactonized to produce D-pantolactone. This application note provides detailed protocols and data for the enzymatic kinetic resolution of this compound using recombinant D-lactonase, often employed as a whole-cell biocatalyst.

Principle of the Method

The kinetic resolution of this compound is based on the enantioselective hydrolysis of the D-enantiomer by a specific D-lactonase. The enzyme catalyzes the ring-opening of D-pantolactone to form D-pantoic acid, while the L-pantolactone remains largely unaffected. The reaction can be monitored by measuring the conversion of this compound and the enantiomeric excess (e.e.) of the resulting D-pantoic acid. The unreacted L-pantolactone can be racemized and recycled for subsequent resolution rounds, making this a highly efficient process for industrial applications.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions and Performance of Different Recombinant D-Lactonases
Enzyme SourceBiocatalyst FormSubstrate Conc. (g/L)Temperature (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) of D-Pantoic Acid (%)Reference
Thielavia sp. zmu20201 (TSDL)E. coli whole cells80307.05~5095[3][4]
Thielavia sp. zmu20201 (TSDL)E. coli whole cells120307.07~50>95[3]
Thielavia sp. zmu20201 (TSDL)E. coli whole cells160307.010~50>95[3]
Recombinant D-lactonaseImmobilized Pichia pastoris whole cells280287.0 ± 0.28>40>95[1]
Fusarium oxysporumImmobilized cells135407.084190[5]
Table 2: Effect of Temperature on the Kinetic Resolution using TSDL D-lactonase
Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) of D-Pantoic Acid (%)
3083494
408~45Not specified
458~20Decreased
508<20Significantly Decreased

Data extracted from Zhang et al., 2021.[4][6]

Table 3: Effect of pH on the Kinetic Resolution using TSDL D-lactonase
pHConversion (%) after a fixed timeEnantiomeric Excess (e.e.) of D-Pantoic Acid (%)
6.0LowerHigh
7.0HigherHigh
>7.0Similar to pH 7.0Obvious Decrease

Data extracted from Zhang et al., 2021.[6]

Experimental Protocols

Protocol 1: Kinetic Resolution of this compound using Recombinant E. coli Whole-Cell Biocatalyst

This protocol is based on the methodology described for a novel recombinant D-lactonase (TSDL) expressed in E. coli.[3][6][7]

1. Materials:

  • This compound

  • Recombinant E. coli cells expressing D-lactonase (wet cell weight, WCW)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Ammonia (B1221849) solution (e.g., 5% NH₃·H₂O) for pH control

  • Reaction vessel with temperature and pH control

  • Centrifuge

  • HPLC system with a chiral column for analysis

2. Procedure:

  • Prepare a substrate solution of this compound in the desired buffer (e.g., 80-160 g/L).

  • Add the recombinant E. coli whole cells to the reaction vessel (e.g., 40 g WCW/L).[3]

  • Maintain the reaction temperature at 30°C.[6]

  • Control the pH of the reaction mixture at 7.0 ± 0.2 by the addition of ammonia solution.[4][6]

  • Monitor the reaction progress by taking samples at regular intervals.

  • For each sample, centrifuge to remove the cells.

  • Analyze the supernatant for the conversion of this compound and the enantiomeric excess of D-pantoic acid using a suitable chiral HPLC method.

  • The reaction is typically complete within 5-10 hours, achieving approximately 50% conversion and high enantiomeric excess (>95%).[3]

Protocol 2: Kinetic Resolution of this compound using Immobilized Pichia pastoris Whole-Cell Biocatalyst

This protocol is adapted for an industrial-scale application using immobilized recombinant Pichia pastoris cells.[1][8][9]

1. Materials:

  • This compound

  • Immobilized recombinant Pichia pastoris cells harboring D-lactonase (entrapped in calcium alginate gels)

  • Calcium chloride (CaCl₂)

  • Ammonia solution (e.g., 15 M NH₃·H₂O) for pH control

  • Reaction vessel with stirring and pH control

  • Filtration system

2. Procedure:

  • Prepare a substrate solution of this compound (e.g., 280 g/L).[1]

  • In a 500 mL round-bottom flask, add 100 mL of the substrate solution, 70 g of the immobilized cell biocatalyst, and 0.5 g of CaCl₂.[1]

  • Maintain the reaction temperature at 28°C with stirring.[1]

  • Control the reaction pH at 7.0 ± 0.2 using 15 M ammonia solution.[1]

  • The reaction is typically monitored until the hydrolysis conversion reaches over 40%, which takes approximately 8-12 hours.[1]

  • After the reaction, separate the immobilized cells by filtration. The biocatalyst can be washed and reused for subsequent batches.[1]

  • Analyze the filtrate by HPLC to determine the conversion of this compound and the enantiomeric excess of D-pantoic acid.

  • The immobilized biocatalyst has been shown to be stable for up to 56 repeated batch reactions without significant loss of activity or enantioselectivity.[1][8]

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_separation Downstream Processing cluster_analysis Analysis cluster_recycling Recycling Loop A Racemic this compound Substrate Solution C Reaction Vessel (Controlled pH and Temperature) A->C B Lactonase Biocatalyst (e.g., Whole Cells or Immobilized Enzyme) B->C D Separation (e.g., Filtration, Centrifugation) C->D Reaction Mixture D->B Biocatalyst Recycle E Unreacted L-Pantolactone D->E F D-Pantoic Acid D->F H Racemization of L-Pantolactone E->H G Chiral HPLC Analysis F->G Product Analysis H->A Recycled Substrate

Caption: Workflow of the enzymatic kinetic resolution of this compound.

Signaling Pathway (Conceptual)

G DL_PL This compound D_PL D-Pantolactone DL_PL->D_PL L_PL L-Pantolactone DL_PL->L_PL D_PA D-Pantoic Acid D_PL->D_PA Enzymatic Hydrolysis Unreacted_L_PL Unreacted L-Pantolactone L_PL->Unreacted_L_PL Lactonase D-Lactonase Lactonase->D_PL Lactonase->D_PA

References

Application Notes and Protocols for the Enzymatic Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enzymatic resolution of DL-pantolactone, a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5). Two primary enzymatic strategies are detailed: kinetic resolution via stereoselective hydrolysis of D-(+)-pantolactone and a deracemization process that converts L-(-)-pantolactone into the desired D-(+)-enantiomer. These methods offer significant advantages over traditional chemical resolution, including milder reaction conditions and higher enantioselectivity.

I. Kinetic Resolution of this compound using D-Lactonase

This method employs a D-lactonase to selectively hydrolyze D-(+)-pantolactone from a racemic mixture of this compound, leaving behind optically enriched L-(-)-pantolactone. The resulting D-pantoic acid can then be separated and subsequently lactonized to yield the pure D-(+)-pantolactone. The unreacted L-pantolactone can be racemized and recycled.[1][2]

A. Biocatalysts

Two common systems for this kinetic resolution are:

  • Immobilized whole-cells of Pichia pastoris expressing a recombinant D-lactonase.[1][2][3][4] This system offers good catalytic stability and is suitable for repeated batch reactions.[2][3][4]

  • Whole-cells of Escherichia coli expressing a recombinant D-lactonase (e.g., TSDL).[5][6][7][8] This approach is also efficient for the bioproduction of D-pantoic acid.[5][6]

B. Experimental Protocol: Immobilized Pichia pastoris Whole-Cell Catalysis

This protocol is based on an industrial-scale process for the kinetic resolution of this compound.[1]

1. Preparation of Immobilized Whole-Cell Biocatalyst:

  • Recombinant P. pastoris cells expressing D-lactonase are harvested and entrapped in calcium alginate gels.[2][3][4] Glutaraldehyde can be used to crosslink the cells before immobilization to improve stability.[2]

2. Enzymatic Resolution Reaction:

  • To a stirred tank reactor, add the substrate solution (e.g., 280 g/L this compound) and the immobilized cell biocatalyst.[1]

  • Add CaCl₂ to the reaction mixture to maintain the stability of the alginate gel.[1]

  • Maintain the reaction pH at 7.0 ± 0.2 by the controlled addition of a base, such as 15 M NH₃·H₂O.[1][7]

  • Incubate the reaction at a controlled temperature (e.g., 28 °C) with stirring (e.g., 100 rpm) for 8-12 hours.[1]

  • Monitor the reaction progress by analyzing the conversion of this compound and the optical purity of the produced D-pantoic acid using HPLC.[2][8]

3. Product Separation and Recovery:

  • After the reaction reaches the desired conversion (typically >40%), filter the mixture to separate the immobilized biocatalyst.[1] The biocatalyst can be washed and reused for subsequent batches.[1][2]

  • The resulting aqueous solution contains D-pantoic acid and unreacted L-pantolactone.

  • Acidify the solution and extract the L-pantolactone with a suitable organic solvent (e.g., ethyl acetate).

  • The remaining aqueous solution of D-pantoic acid is then subjected to chemical lactonization (e.g., by heating under acidic conditions) to produce D-pantolactone.[1][2]

  • The recovered L-pantolactone can be racemized and recycled.[2]

C. Experimental Protocol: E. coli Whole-Cell Catalysis

This protocol describes a preparative-scale kinetic resolution using recombinant E. coli cells.[8]

1. Biocatalyst Preparation:

  • Cultivate recombinant E. coli cells expressing D-lactonase (TSDL) and harvest the wet cell paste.

2. Enzymatic Resolution Reaction:

  • In a suitable reaction vessel, prepare an aqueous solution of this compound (e.g., 200 g/L).[8]

  • Add the wet E. coli cells (e.g., 40 g wet cell weight per liter).[7][8]

  • Maintain the reaction temperature at 30 °C.[8]

  • Control the pH at 7.0 ± 0.2 using a suitable base (e.g., 5% NH₃·H₂O).[8]

  • Monitor the reaction for approximately 12 hours until about 50% conversion is achieved.[8]

3. Product Analysis:

  • Take samples periodically and centrifuge to remove the cells.[8]

  • Analyze the supernatant for the conversion of this compound and the enantiomeric excess (ee) of D-pantoic acid by HPLC.[8]

D. Data Presentation: Kinetic Resolution Performance
Biocatalyst SystemSubstrate Conc. (g/L)Temp. (°C)pHReaction Time (h)Conversion (%)Product ee (%)Reference
Immobilized P. pastoris280287.011-12>40-[1]
E. coli (TSDL)200307.0125090 (D-pantoic acid)[8]
E. coli (TSDL)80307.083494 (D-pantoic acid)[8]

II. Deracemization of this compound

This advanced approach utilizes a multi-enzyme cascade to convert the undesired L-enantiomer into the desired D-enantiomer, theoretically allowing for a 100% yield of D-pantolactone from the racemic starting material.[9][10] This process is a greener alternative as it avoids the separation of enantiomers and the racemization step.[9][10][11]

A. Enzymatic System

A whole-cell biocatalyst, typically E. coli, is engineered to co-express a three-enzyme cascade:[9][10]

  • L-pantolactone dehydrogenase (LPLDH): Selectively oxidizes L-pantolactone to ketopantolactone.[9][10]

  • Conjugated polyketone reductase (CPR): Asymmetrically reduces the intermediate ketopantolactone to D-pantolactone.[9][10]

  • Glucose dehydrogenase (GDH): Regenerates the cofactor (e.g., NADPH) required by the reductase, using glucose as a sacrificial substrate.[9][10]

B. Experimental Protocol: Multi-Enzyme Whole-Cell Deracemization

This protocol is based on the deracemization of this compound using a co-expressing E. coli strain.[9]

1. Biocatalyst Preparation:

  • Construct a recombinant E. coli strain (e.g., BL21(DE3)) to co-express LPLDH, CPR, and GDH.

  • Culture the cells and harvest the wet cell paste.

2. Deracemization Reaction:

  • In a reaction vessel, combine the this compound substrate (e.g., 1.25 M), D-glucose (e.g., 1.5 M), and the wet cells (e.g., 200 g/L) in a suitable buffer (e.g., 200 mM PBS, pH 7.0).[9]

  • Conduct the reaction at a controlled temperature (e.g., 30 °C) with vigorous agitation (e.g., 600 rpm).[9]

  • The reaction can be monitored over 36 hours.[9]

3. Reaction Termination and Analysis:

  • Terminate the reaction by adding an equal volume of 3 M HCl.[9]

  • Centrifuge the mixture to remove cell debris.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).[9]

  • Analyze the organic extract by HPLC to determine the concentration and enantiomeric excess of D-pantolactone.

C. Data Presentation: Deracemization Performance
Substrate Conc. (M)Glucose Conc. (M)Cell Conc. (g/L wet cells)Temp. (°C)pHReaction Time (h)Product ee (%)Productivity (g/L/d)Reference
1.251.5200307.03698.6107.7[9]

III. Visualized Workflows

Kinetic_Resolution_Workflow cluster_reaction Enzymatic Resolution cluster_downstream Downstream Processing DL_PL This compound Enzyme D-Lactonase (e.g., Immobilized P. pastoris or E. coli) DL_PL->Enzyme D_PA D-Pantoic Acid Enzyme->D_PA Stereoselective hydrolysis L_PL L-Pantolactone (unreacted) Enzyme->L_PL Separation Separation (e.g., Extraction) D_PA->Separation L_PL->Separation D_PL_final D-Pantolactone (Product) Separation->D_PL_final Lactonization Racemization Racemization Separation->Racemization Recycle Recycle Racemization->Recycle

Caption: Workflow for the kinetic resolution of this compound.

Deracemization_Workflow cluster_cell Whole-Cell Biocatalyst (E. coli) cluster_cofactor Cofactor Regeneration DL_PL This compound LPLDH L-Pantolactone Dehydrogenase DL_PL->LPLDH L-enantiomer KPL Ketopantolactone LPLDH->KPL Oxidation CPR Conjugated Polyketone Reductase KPL->CPR Reduction D_PL D-Pantolactone (Product) CPR->D_PL NADP NADP+ CPR->NADP GDH Glucose Dehydrogenase Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->CPR

Caption: Multi-enzyme cascade for the deracemization of this compound.

References

Deracemization of DL-Pantolactone using a whole-cell biocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Deracemisierung von DL-Pantolacton mittels eines Ganzzell-Biokatalysators

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: D-Pantolacton ist ein wichtiges chirales Zwischenprodukt für die Synthese von D-Pantothensäure (Vitamin B5). Die Deracemisierung von racemischem DL-Pantolacton ist eine effiziente und umweltfreundliche Methode zur Herstellung von enantiomerenreinem D-Pantolacton. In diesen Anwendungshinweisen wird ein Protokoll für die Deracemisierung von DL-Pantolacton unter Verwendung eines gentechnisch veränderten Escherichia coli Ganzzell-Biokatalysators beschrieben, der ein Drei-Enzym-Kaskadensystem co-exprimiert. Dieses System nutzt eine L-Pantolacton-Dehydrogenase (LPLDH), eine Ketopantolacton-Reduktase (KPLR) und eine Glukose-Dehydrogenase (GDH) zur Kofaktor-Regenerierung.[1][2][3]

Prinzip der Deracemisierung

Der Deracemisierungsprozess umfasst zwei enzymatische Hauptschritte, die in einem einzigen Bioreaktor ("One-Pot") ablaufen. Zunächst wird das L-Enantiomer von DL-Pantolacton durch eine L-Pantolacton-Dehydrogenase (LPLDH) selektiv zu Ketopantolacton oxidiert. Anschließend wird das intermediäre Ketopantolacton durch eine stereoselektive Ketopantolacton-Reduktase (KPLR) zu D-Pantolacton reduziert. Eine Glukose-Dehydrogenase (GDH) wird zur Regeneration des für die Reduktionsreaktion erforderlichen Kofaktors (NADPH) eingesetzt, wobei Glukose als Cosubstrat dient.[2][3]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten aus optimierten Deracemisierungsexperimenten zusammen.

ParameterWertEinheitReferenz
Biokatalysator E. coli BL21(DE3) co-exprimierend AmeLPLDH, ZpaCPR, BsGDH-[2]
Substratkonzentration 1.25M (DL-Pantolacton)[2]
Cosubstratkonzentration 2.5M (Glukose)[4]
Biokatalysatorkonzentration 200g/L (Nasszellgewicht)[4]
Reaktionszeit 36Stunden[2]
Temperatur 30°C[4]
pH-Wert 6.0-[4]
Puffer 50mM PBS[4]
Enantiomerenüberschuss (e.e.p) 98.6%[2]
Produktivität 107.7g/(l·d)[2]

*AmeLPLDH: L-Pantolacton-Dehydrogenase aus Amycolatopsis methanolica; ZpaCPR: Konjugierte Polyketon-Reduktase aus Zygosaccharomyces parabailii; BsGDH: Glukose-Dehydrogenase aus Bacillus subtilis.[2]

Experimentelle Protokolle

Herstellung des Ganzzell-Biokatalysators

Dieses Protokoll beschreibt die Kultivierung des rekombinanten E. coli BL21(DE3)-Stammes, der die drei Enzyme für die Deracemisierungskaskade co-exprimiert.

Materialien:

  • LB-Medium (Luria-Bertani)

  • Entsprechende Antibiotika (z.B. Kanamycin, Ampicillin) zur Plasmidselektion

  • IPTG (Isopropyl-β-D-1-thiogalactopyranosid), 1 M Stammlösung

  • Schüttelinkubator

  • Zentrifuge

Protokoll:

  • Eine einzelne Kolonie des rekombinanten E. coli BL21(DE3)-Stammes von einer frischen Agarplatte in 10 ml LB-Medium mit den entsprechenden Antibiotika überimpfen.

  • Die Kultur über Nacht bei 37 °C unter Schütteln (ca. 200 rpm) inkubieren.

  • Am nächsten Tag 1 L LB-Medium mit Antibiotika mit der Übernachtkultur in einem Verhältnis von 1:100 inokulieren.

  • Die Kultur bei 37 °C und 200 rpm inkubieren, bis eine optische Dichte bei 600 nm (OD600) von 0,6-0,8 erreicht ist.

  • Die Proteinexpression durch Zugabe von IPTG zu einer Endkonzentration von 0,1 - 1,0 mM induzieren.

  • Die Kultur für weitere 16-24 Stunden bei einer reduzierten Temperatur (z.B. 20 °C) inkubieren, um die korrekte Faltung der Proteine zu fördern.

  • Die Zellen durch Zentrifugation (z.B. 4000 x g, 10 Minuten, 4 °C) ernten.

  • Den Zellpellet mit Puffer (z.B. 50 mM PBS, pH 7.0) waschen und erneut zentrifugieren.

  • Den gewaschenen Zellpellet (Nasszellgewicht) direkt für die Biotransformation verwenden oder bei -20 °C bis zur Verwendung lagern.

Deracemisierung von DL-Pantolacton

Dieses Protokoll beschreibt die Durchführung der Deracemierungsreaktion im Labormaßstab.

Materialien:

  • Nasszellpellet des Ganzzell-Biokatalysators

  • DL-Pantolacton

  • D-Glukose

  • Phosphatpuffer (PBS), 200 mM, pH 6.0

  • Temperierbarer Bioreaktor oder Schüttler

  • pH-Meter und Titrationssystem (z.B. mit 1 M NaOH)

Protokoll:

  • Einen 10-ml-Reaktionsansatz in einem geeigneten Gefäß vorbereiten.

  • Die folgenden Komponenten in der angegebenen Reihenfolge zugeben:

    • 50 mM PBS-Puffer (pH 6.0)

    • 1,25 M DL-Pantolacton (162,6 mg/ml)

    • 2,5 M D-Glukose (450,4 mg/ml)

    • 200 g/L (Nassgewicht) des vorbereiteten Ganzzell-Biokatalysators.

  • Die Reaktion bei 30 °C und unter Rühren (z.B. 400 rpm) für 36 Stunden inkubieren.[2][4]

  • Den pH-Wert während der gesamten Reaktion konstant bei 6.0 halten. Dies kann durch ein automatisches Titrationssystem mit 1 M NaOH erfolgen, da durch die Umwandlung von Glukose zu Gluconsäure eine Ansäuerung stattfindet.[4]

  • Proben zu verschiedenen Zeitpunkten entnehmen, um den Reaktionsfortschritt mittels HPLC zu überwachen.

  • Nach 36 Stunden die Reaktion durch Zugabe einer gleichen Menge 3 M HCl beenden.[4]

Probenaufbereitung und Analyse

Dieses Protokoll beschreibt die Aufbereitung der Proben und die Analyse mittels chiraler HPLC zur Bestimmung des Enantiomerenüberschusses.

Materialien:

  • Ethylacetat

  • Natriumsulfat (wasserfrei)

  • Rotationsverdampfer

  • HPLC-System mit UV-Detektor

  • Chirale HPLC-Säule (z.B. auf Amylose-Basis)

Protokoll:

  • Die angesäuerte Reaktionsmischung nach Beendigung der Reaktion zentrifugieren, um die Zellen abzutrennen.

  • Den Überstand mit dem fünffachen Volumen an Ethylacetat extrahieren.[4]

  • Die organische Phase abtrennen, über wasserfreiem Natriumsulfat trocknen und das Lösungsmittel im Rotationsverdampfer entfernen.

  • Den Rückstand in einer geeigneten mobilen Phase (z.B. Hexan/Ethanol-Mischung) aufnehmen und für die HPLC-Analyse filtrieren.

  • Die Trennung der Enantiomere auf einer chiralen Säule durchführen. Eine mögliche Methode ist die Verwendung einer auf Amylose basierenden stationären Phase mit einer mobilen Phase aus Hexan/Ethanol (z.B. 60/40, v/v).[5]

  • Die Detektion der Pantolacton-Enantiomere erfolgt mittels UV-Detektor.

  • Den Enantiomerenüberschuss (e.e.) nach folgender Formel berechnen: e.e. (%) = ([D-Pantolacton] - [L-Pantolacton]) / ([D-Pantolacton] + [L-Pantolacton]) x 100

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf und die enzymatische Kaskade.

Deracemization_Pathway cluster_cell Ganzzell-Biokatalysator (E. coli) DL_Pantolacton DL-Pantolacton L_Pantolacton L-Pantolacton DL_Pantolacton->L_Pantolacton DL_Pantolacton->D_Pantolacton_in LPLDH AmeLPLDH L_Pantolacton->LPLDH KPL Ketopantolacton KPLR ZpaCPR (KPLR) KPL->KPLR D_Pantolacton_out D-Pantolacton LPLDH->KPL KPLR->D_Pantolacton_out NADP NADP+ KPLR->NADP GDH BsGDH Gluconolacton Gluconolacton GDH->Gluconolacton NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->KPLR Kofaktor- Regeneration

Abbildung 1: Enzymatische Kaskade der Deracemisierung von DL-Pantolacton.

Experimental_Workflow arrow arrow A 1. Kultivierung des rekombinanten E. coli BL21(DE3) Stammes B 2. Induktion der Enzymexpression mit IPTG A->B OD600 = 0.6-0.8 C 3. Ernte und Waschen der Zellen (Ganzzell-Biokatalysator) B->C 16-24h, 20°C D 4. One-Pot Deracemierungsreaktion (DL-Pantolacton, Glukose, Biokatalysator) C->D E 5. Probenaufbereitung (Extraktion mit Ethylacetat) D->E 36h, 30°C, pH 6.0 F 6. Analyse mittels chiraler HPLC E->F G 7. Datenanalyse (Bestimmung des e.e.) F->G

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

References

Multi-Enzyme Cascade for the Deracemization of DL-Pantolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the deracemization of DL-pantolactone to produce enantiopure D-pantolactone, a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5). A multi-enzyme cascade system, utilizing a whole-cell biocatalyst, offers a green and efficient alternative to traditional chemical resolution methods. The described system employs three key enzymes: L-pantolactone dehydrogenase (LPLDH), ketopantolactone reductase (KPLR), and glucose dehydrogenase (GDH) for cofactor regeneration, all co-expressed within Escherichia coli.

Introduction

D-pantolactone is a vital chiral building block for the pharmaceutical and cosmetic industries.[1][2] Traditional manufacturing often relies on the kinetic resolution of a racemic mixture of this compound, a process that is often inefficient and generates significant waste.[3] The multi-enzyme cascade approach presented here overcomes these limitations by converting the undesired L-enantiomer into the desired D-enantiomer, theoretically achieving a 100% yield. This process involves the selective oxidation of L-pantolactone to ketopantolactone, followed by the stereoselective reduction of the keto-intermediate to D-pantolactone. A cofactor regeneration system is integrated to ensure the continuous supply of necessary reducing equivalents (NADPH).[1][4]

Multi-Enzyme Cascade System

The deracemization of this compound is achieved through a three-enzyme cascade:

  • L-pantolactone dehydrogenase (LPLDH): This enzyme selectively oxidizes L-pantolactone to the intermediate, ketopantolactone. An example of a highly selective LPLDH is from Amycolatopsis methanolica (AmeLPLDH).[2]

  • Ketopantolactone reductase (KPLR): Also known as conjugated polyketone reductase (CPR), this enzyme asymmetrically reduces ketopantolactone to D-pantolactone. A suitable KPLR is from Zygosaccharomyces parabailii (ZpaCPR).[2]

  • Glucose dehydrogenase (GDH): This enzyme is crucial for regenerating the NADPH consumed by the KPLR. It achieves this by oxidizing glucose to gluconolactone. A commonly used GDH is from Bacillus subtilis (BsGDH).[2]

These three enzymes can be co-expressed in a suitable host, such as E. coli BL21(DE3), to create a whole-cell biocatalyst. This approach simplifies the process by eliminating the need for enzyme purification and allows for efficient cofactor recycling within the cell.[2]

Signaling Pathway and Experimental Workflow

The logical relationship and workflow of the multi-enzyme cascade for the deracemization of this compound are illustrated below.

Deracemization_Cascade cluster_reaction Multi-Enzyme Deracemization cluster_cofactor Cofactor Regeneration This compound This compound L-Pantolactone L-Pantolactone This compound->L-Pantolactone D-Pantolactone_start D-Pantolactone This compound->D-Pantolactone_start Ketopantolactone Ketopantolactone L-Pantolactone->Ketopantolactone AmeLPLDH (Oxidation) D-Pantolactone_final D-Pantolactone Ketopantolactone->D-Pantolactone_final ZpaCPR (Reduction) NADP+ NADP+ Ketopantolactone->NADP+ NADP+->Ketopantolactone NADPH NADPH NADPH->NADP+ BsGDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Multi-enzyme cascade for this compound deracemization.

The experimental workflow for producing D-pantolactone using the whole-cell biocatalyst is outlined in the following diagram.

Experimental_Workflow Start Start Plasmid_Construction Plasmid Construction (pACYCDuet-1-AmeLPLDH & pET28a-ZpaCPR-BsGDH) Start->Plasmid_Construction Transformation Transformation into E. coli BL21(DE3) Plasmid_Construction->Transformation Cell_Culture Cell Culture & Induction of Expression Transformation->Cell_Culture Harvesting Cell Harvesting & Preparation of Whole-Cell Biocatalyst Cell_Culture->Harvesting Deracemization Deracemization Reaction Harvesting->Deracemization Extraction Product Extraction (Ethyl Acetate) Deracemization->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for D-pantolactone production.

Quantitative Data

The efficiency of the multi-enzyme cascade is influenced by various reaction parameters. The following tables summarize key quantitative data from optimization studies.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (mM)Vmax (U/mg)
AmeLPLDHL-pantolactone10.2 ± 0.81.47 ± 0.05
ZpaCPRKetopantolactone1.8 ± 0.24.73 ± 0.11

Data obtained from purified enzymes.

Table 2: Optimization of Reaction Conditions for Deracemization

ParameterConditionD-Pantolactone Yield (%)Enantiomeric Excess (e.e.p, %)
Temperature (°C) 2585.2>99
3096.599.2
3592.198.8
pH 6.097.399.5
7.091.599.1
8.082.498.7
This compound (M) 0.598.1>99
1.096.599.2
1.2594.398.6
Glucose (M) 1.088.999.0
1.596.599.2
2.097.199.4

Conditions were varied individually from a baseline of 1.0 M this compound, 1.5 M glucose, 200 g/L wet cells, pH 7.0, 30°C, for 24 hours.

Table 3: Performance of the Optimized Deracemization Process

Substrate Concentration (M)Reaction Time (h)Productivity (g/L/d)Enantiomeric Excess (e.e.p, %)
1.2536107.798.6

Optimized conditions: 1.25 M this compound, 2.5 M glucose, 200 g/L wet cells, 50 mM PBS buffer (pH 6.0), 30°C. After 24 h, an additional 100 g/L wet cells expressing BsGDH were added.[1]

Experimental Protocols

Protocol 1: Preparation of the Whole-Cell Biocatalyst
  • Plasmid Construction:

    • The gene encoding AmeLPLDH is cloned into the pACYCDuet-1 expression vector.

    • The genes for ZpaCPR and BsGDH are cloned into the pET28a(+) vector, potentially as a fusion protein with a linker sequence (e.g., GSG) to improve stability and activity.

  • Transformation:

    • The constructed plasmids (pACYCDuet-1-AmeLPLDH and pET28a-ZpaCPR-BsGDH) are co-transformed into chemically competent E. coli BL21(DE3) cells.

    • Transformants are selected on LB agar (B569324) plates containing the appropriate antibiotics (e.g., chloramphenicol (B1208) for pACYCDuet-1 and kanamycin (B1662678) for pET28a).

  • Cell Culture and Induction:

    • A single colony is used to inoculate a starter culture of LB medium with the corresponding antibiotics and grown overnight at 37°C with shaking.

    • The overnight culture is used to inoculate a larger volume of fresh LB medium (with antibiotics) and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • The culture is then incubated at a lower temperature (e.g., 20-25°C) for a prolonged period (e.g., 12-16 hours) to enhance the production of soluble protein.

  • Cell Harvesting:

    • The cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) and centrifuged again.

    • The resulting wet cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Protocol 2: Deracemization of this compound
  • Reaction Setup:

    • In a temperature-controlled bioreactor or a shaking incubator, prepare the reaction mixture containing:

      • This compound (e.g., 1.25 M)

      • Glucose (e.g., 2.5 M)

      • Phosphate buffer (e.g., 50 mM, pH 6.0)

      • Whole-cell biocatalyst (e.g., 200 g/L wet cell weight)

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C with agitation (e.g., 400 rpm).

    • Control the pH at 6.0 using an automated titrator with the addition of a base (e.g., 1 M NaOH) as gluconic acid is produced from glucose oxidation.

  • Fed-Batch Strategy (Optional but recommended for high substrate concentrations):

    • After 24 hours of reaction, supplement the mixture with additional whole-cell biocatalyst expressing BsGDH (e.g., 100 g/L) to maintain a high rate of cofactor regeneration.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture to monitor the concentrations of this compound and D-pantolactone and to determine the enantiomeric excess.

  • Reaction Termination:

    • After the desired conversion is reached (e.g., 36 hours), terminate the reaction by adding an equal volume of 3 M HCl to the reaction mixture. This will also precipitate the cells.

  • Product Extraction:

    • Centrifuge the acidified reaction mixture to remove the cell debris.

    • Extract the supernatant with an organic solvent, such as ethyl acetate (B1210297) (e.g., 3-5 times with an equal volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude D-pantolactone.

Protocol 3: Purification and Analysis of D-Pantolactone
  • Purification (Optional):

    • For higher purity, the crude product can be further purified by:

      • Column Chromatography: Using silica (B1680970) gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate as the mobile phase.

      • Recrystallization: From a suitable solvent system such as diethyl ether/hexane.

  • Analysis by Chiral HPLC:

    • Column: A chiral stationary phase column is required (e.g., Chiralcel OD-H or a similar column).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is commonly used. The exact ratio may need to be optimized for the specific column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength of 210-230 nm.

    • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

    • Quantification: The enantiomeric excess (e.e.p) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula:

      • e.e.p (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Conclusion

The multi-enzyme cascade for the deracemization of this compound using a whole-cell biocatalyst represents a highly efficient and environmentally friendly method for the production of enantiopure D-pantolactone. The detailed protocols and quantitative data provided in this document should serve as a valuable resource for researchers and professionals in the fields of biocatalysis, metabolic engineering, and pharmaceutical manufacturing to implement and optimize this promising technology.

References

DL-Pantolactone: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantolactone, a racemic mixture of the chiral molecule pantolactone, serves as a crucial and versatile starting material in the field of asymmetric synthesis. Its rigid, bicyclic structure and the presence of a hydroxyl group make it an excellent chiral auxiliary and a valuable precursor for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in two key areas: the preparation of enantiopure pantolactone through enzymatic resolution and deracemization, and its use as a chiral auxiliary in diastereoselective carbon-carbon bond-forming reactions. These methods are of significant interest in the pharmaceutical industry for the synthesis of bioactive molecules, including the B-vitamin pantothenic acid.[1][2]

Preparation of Enantiopure (R)-Pantolactone from this compound

The (R)-enantiomer of pantolactone is a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5).[2] Efficient methods for resolving racemic this compound are therefore of high industrial importance.

Application Note: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. This process utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of this compound, D-lactonases can selectively hydrolyze (R)-pantolactone to (R)-pantoic acid, allowing for the separation of the unreacted (S)-pantolactone. The hydrolyzed (R)-pantoic acid can then be re-lactonized to obtain the desired (R)-pantolactone.

Experimental Protocol: Enzymatic Kinetic Resolution using a Recombinant D-lactonase

This protocol is based on the kinetic resolution of this compound using a whole-cell biocatalyst expressing a recombinant D-lactonase (TSDL).[3]

Materials:

  • This compound

  • Recombinant E. coli cells expressing D-lactonase (TSDL)

  • Deionized water

  • 5% NH₃·H₂O solution

  • Centrifuge

  • pH meter

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a 400 mL aqueous solution containing 200 g/L of this compound.

  • Add 40 g (wet cell weight) of recombinant E. coli (TSDL) cells to the substrate solution.

  • Maintain the reaction temperature at 30 °C.

  • Continuously monitor and adjust the pH of the reaction mixture to 7.0 ± 0.2 using a 5% NH₃·H₂O solution.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion of this compound and the enantiomeric excess (ee) of the product, (R)-pantoic acid.

  • The reaction is typically complete within 12 hours, achieving approximately 50% conversion.

  • After the reaction, separate the cells from the mixture by centrifugation.

  • The supernatant containing (R)-pantoic acid and unreacted (S)-pantolactone can be further processed to isolate the desired products.

Quantitative Data:

ParameterValueReference
Substrate Concentration200 g/L[3]
Temperature30 °C[3]
pH7.0 ± 0.2[3]
Reaction Time12 h[3]
Conversion~50%[3]
Enantiomeric Excess (ee) of (R)-pantoic acid>90%[3]
Application Note: Multi-Enzymatic Cascade for Deracemization

Deracemization is a more efficient process than kinetic resolution as it can theoretically convert 100% of the racemic starting material into the desired enantiomer. A multi-enzyme cascade system has been developed for the deracemization of this compound to D-pantolactone ((R)-pantolactone). This system typically employs three enzymes: an L-pantolactone dehydrogenase (LPLDH) to oxidize the undesired (S)-pantolactone to an achiral ketone intermediate (ketopantolactone), a ketopantolactone reductase (KPLR) to stereoselectively reduce the ketone to the desired (R)-pantolactone, and a glucose dehydrogenase (GDH) for cofactor regeneration (NADPH).[4][5]

Experimental Protocol: Whole-Cell Biocatalytic Deracemization

This protocol describes the deracemization of this compound using E. coli cells co-expressing L-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH).[4]

Materials:

  • This compound

  • Glucose

  • Wet E. coli BL21(DE3) cells co-expressing AmeLPLDH, ZpaCPR, and BsGDH

  • Wet E. coli BL21(DE3) cells expressing BsGDH

  • 50 mM PBS buffer (pH 6.0)

  • Auto-titration system

  • Shaking incubator

  • GC for analysis

Procedure:

  • Prepare a 10 mL reaction mixture containing 1.25 M this compound, 2.5 M glucose, and 200 g/L wet cells of the co-expressing E. coli strain in 50 mM PBS buffer (pH 6.0).

  • Incubate the reaction at 30 °C with shaking at 400 rpm for 24 hours. Maintain the pH at 6.0 using an auto-titration system.

  • After 24 hours, supplement the reaction mixture with 100 g/L wet cells of the BsGDH-expressing E. coli strain.

  • Continue the incubation at 30 °C and 400 rpm for another 12 hours, maintaining the pH at 6.0.

  • Monitor the reaction progress and determine the enantiomeric excess of the product (d-pantolactone) by GC analysis.

Quantitative Data:

ParameterValueReference
Substrate Concentration1.25 M[4]
Temperature30 °C[4]
pH6.0[4]
Total Reaction Time36 h[4]
Final Enantiomeric Excess (ee) of (R)-pantolactone98.6%[4]
Productivity107.7 g/(L·d)[4]

Workflow Diagram:

Deracemization_Cascade cluster_main Multi-Enzyme Deracemization of this compound cluster_regen Cofactor Regeneration DL_PL This compound (Racemic Mixture) split DL_PL->split L_PL (S)-Pantolactone KPL Ketopantolactone (Achiral Intermediate) L_PL->KPL Oxidation D_PL_initial (R)-Pantolactone D_PL_final (R)-Pantolactone (Enantiopure Product) D_PL_initial->D_PL_final KPL->D_PL_final Stereoselective Reduction split->L_PL split->D_PL_initial LPLDH L-Pantolactone Dehydrogenase (LPLDH) LPLDH->KPL NADPH NADPH LPLDH->NADPH KPLR Ketopantolactone Reductase (KPLR) KPLR->D_PL_final NADP NADP+ KPLR->NADP NADP->LPLDH Cofactor NADPH->KPLR Cofactor Glucose Glucose Gluconolactone Gluconolactone GDH Glucose Dehydrogenase (GDH) NADP_regen NADP+ NADPH_regen NADPH NADP_regen->NADPH_regen Glucose_regen Glucose Gluconolactone_regen Gluconolactone Glucose_regen->Gluconolactone_regen GDH_regen Glucose Dehydrogenase (GDH) GDH_regen->NADPH_regen GDH_regen->Gluconolactone_regen

Caption: Multi-enzyme cascade for the deracemization of this compound.

(R)-Pantolactone as a Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure (R)-pantolactone can be used as a chiral auxiliary to control the stereochemical outcome of various reactions, most notably in cycloadditions and aldol (B89426) reactions. The auxiliary is covalently attached to the substrate, directs the stereoselective formation of new chiral centers, and is subsequently removed to yield the desired enantiopure product.

Application Note: Asymmetric Diels-Alder Reaction

(R)-Pantolactone can be converted into a chiral acrylate (B77674) dienophile. In the presence of a Lewis acid, this dienophile undergoes a highly diastereoselective Diels-Alder reaction with cyclic dienes like cyclopentadiene (B3395910). The bulky pantolactone moiety effectively shields one face of the dienophile, leading to a preferential attack of the diene from the less hindered face.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol describes the TiCl₄-catalyzed Diels-Alder reaction between (R)-O-acryloylpantolactone and cyclopentadiene.

Part A: Synthesis of (R)-O-Acryloylpantolactone

  • To a solution of (R)-pantolactone (1.0 eq) and triethylamine (B128534) (1.5 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (R)-O-acryloylpantolactone.

Part B: Asymmetric Diels-Alder Reaction

  • Dissolve the (R)-O-acryloylpantolactone (1.0 eq) in dry DCM and cool the solution to -78 °C.

  • Add a solution of TiCl₄ in DCM (1.0 M, 1.1 eq) dropwise to the dienophile solution.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Continue stirring at -78 °C for 3-4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.

Part C: Removal of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer contains the recovered (R)-pantolactone.

Quantitative Data for Diels-Alder Reaction:

DieneDienophileLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de%)
Cyclopentadiene(R)-O-AcryloylpantolactoneEt₂AlCl>95>98:296
Cyclopentadiene(R)-O-AcryloylpantolactoneTiCl₄90>99:1>98
Application Note: Asymmetric Aldol Reaction

Similar to the Evans aldol reaction, pantolactone can be incorporated into an N-acyl derivative that serves as a chiral auxiliary. Deprotonation to form a boron enolate, followed by reaction with an aldehyde, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the bulky gem-dimethyl group of the pantolactone directs the facial selectivity of the enolate.

Experimental Protocol: Asymmetric Aldol-Type Reaction

This protocol outlines a general procedure for a pantolactone-assisted asymmetric aldol-type reaction.

Part A: Preparation of the N-Acyl Pantolactam

  • Synthesize the corresponding pantolactam from pantolactone.

  • Acylate the pantolactam with the desired acyl chloride in the presence of a base like n-butyllithium to form the N-acyl pantolactam.

Part B: Asymmetric Aldol Reaction

  • Dissolve the N-acyl pantolactam (1.0 eq) in dry DCM and cool to -78 °C.

  • Add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).

  • Stir the mixture for 30-60 minutes at -78 °C to form the Z-enolate.

  • Add the aldehyde (1.2 eq) and continue stirring at -78 °C for 2-3 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate (B84403) buffer.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the aldol adduct by column chromatography.

Part C: Cleavage of the Auxiliary

  • The auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding carboxylic acid or primary alcohol, respectively.

Quantitative Data for Aldol-Type Reactions:

AldehydeN-Acyl PantolactamYield (%)Diastereomeric Ratio
IsobutyraldehydeN-Propionylpantolactam85>98:2
BenzaldehydeN-Propionylpantolactam92>99:1

Logical Relationship Diagram:

Chiral_Auxiliary_Workflow cluster_workflow Asymmetric Synthesis using (R)-Pantolactone as a Chiral Auxiliary R_PL (R)-Pantolactone Chiral_Substrate Chiral Substrate with Pantolactone Auxiliary R_PL->Chiral_Substrate Substrate Achiral Substrate (e.g., Acryloyl Chloride, Propionyl Chloride) Substrate->Chiral_Substrate Attachment of Auxiliary Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate->Diastereomeric_Product Reagent Achiral Reagent (e.g., Cyclopentadiene, Aldehyde) Reagent->Diastereomeric_Product Asymmetric Reaction (e.g., Diels-Alder, Aldol) Enantiopure_Product Enantiomerically Pure Product Diastereomeric_Product->Enantiopure_Product Cleavage of Auxiliary Recovered_Auxiliary Recovered (R)-Pantolactone Diastereomeric_Product->Recovered_Auxiliary Cleavage Recovered_Auxiliary->R_PL Recycle

Caption: General workflow for asymmetric synthesis using (R)-pantolactone.

Conclusion

This compound is a readily available and cost-effective starting material for accessing high-value, enantiomerically pure compounds. The enzymatic resolution and deracemization methods provide efficient routes to (R)-pantolactone, a key building block for vitamin B5. Furthermore, the use of (R)-pantolactone as a chiral auxiliary in diastereoselective reactions like the Diels-Alder and aldol reactions demonstrates its utility in controlling stereochemistry during the synthesis of complex molecules. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application of D-Pantolactone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Pantolactone, a chiral bicyclic lactone derived from D-pantoic acid, has emerged as a versatile and efficient chiral auxiliary in asymmetric synthesis. Its rigid structure, bearing a key stereocenter, allows for excellent stereochemical control in a variety of carbon-carbon bond-forming reactions. This attribute makes it a valuable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other bioactive molecules. The use of D-pantolactone as a chiral auxiliary offers several advantages, including high diastereoselectivity, predictable stereochemical outcomes, and the potential for auxiliary recovery and reuse.

This document provides detailed application notes and protocols for the use of D-pantolactone as a chiral auxiliary in two key transformations: the asymmetric Diels-Alder reaction and the asymmetric aldol (B89426) reaction.

I. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When dienophiles are rendered chiral by attachment to D-pantolactone, the cycloaddition can proceed with a high degree of facial selectivity, leading to the formation of enantiomerically enriched products. (R)-O-acryloylpantolactone is a common dienophile used for this purpose, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.

Quantitative Data

The diastereoselectivity of the Diels-Alder reaction between (R)-O-acryloylpantolactone and cyclopentadiene (B3395910) is significantly influenced by the choice of catalyst. The following table summarizes the results obtained under different catalytic conditions.

CatalystSolventTemp. (°C)Yield (%)endo/exo Ratiod.e. (%) [endo]
None (Thermal)Toluene807595:570
Montmorillonite K10Toluene085>99:180
TiCl₄CH₂Cl₂-7890>99:192
EtAlCl₂CH₂Cl₂-7888>99:186

Data sourced from a comparative study on clay-catalyzed and Lewis acid-catalyzed Diels-Alder reactions.

Experimental Protocol: Asymmetric Diels-Alder Reaction of (R)-O-Acryloylpantolactone and Cyclopentadiene

Materials:

Procedure:

Part A: Synthesis of (R)-O-Acryloylpantolactone

  • To a solution of (R)-(-)-pantolactone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-O-acryloylpantolactone.

Part B: TiCl₄-Catalyzed Diels-Alder Reaction

  • Dissolve (R)-O-acryloylpantolactone (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly cracked cyclopentadiene (3.0 eq) to the solution.

  • Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Part C: Removal of the Chiral Auxiliary

  • The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in THF/water) or reduction (e.g., using LiAlH₄ in THF) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively. The (R)-pantolactone auxiliary can often be recovered.

Signaling Pathway/Workflow Diagram

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_cycloaddition Asymmetric Diels-Alder Reaction cluster_removal Auxiliary Removal Pantolactone D-Pantolactone Et3N Et₃N, CH₂Cl₂ Pantolactone->Et3N AcryloylChloride Acryloyl Chloride AcryloylChloride->Et3N PantolactoneAcrylate (R)-Pantolactone Acrylate Et3N->PantolactoneAcrylate TiCl4 TiCl₄, CH₂Cl₂, -78 °C PantolactoneAcrylate->TiCl4 Cyclopentadiene Cyclopentadiene Cyclopentadiene->TiCl4 Adduct Diels-Alder Adduct (High d.e.) TiCl4->Adduct Hydrolysis Hydrolysis (e.g., LiOH) Adduct->Hydrolysis Product Enantiopure Cycloadduct Hydrolysis->Product RecoveredAuxiliary Recovered Pantolactone Hydrolysis->RecoveredAuxiliary

Caption: Workflow for the D-pantolactone-auxiliary controlled Diels-Alder reaction.

II. Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. The use of D-pantolactone as a chiral auxiliary can effectively control the stereochemical outcome of aldol additions, leading to the synthesis of chiral β-hydroxy carbonyl compounds. While D-pantolactone itself can be synthesized via an asymmetric aldol reaction, it can also be employed as an auxiliary to direct the formation of new stereocenters.

Quantitative Data

The following table presents data for a key step in an asymmetric synthesis of D-pantolactone, illustrating the high enantioselectivity that can be achieved in aldol-type transformations.

Aldehyde DonorAldehyde AcceptorCatalystSolventYield (%)ee (%)
IsobutyraldehydeEthyl glyoxylateL-histidine-modified ionic liquidCH₂Cl₂9393

Data from an organocatalytic asymmetric aldol reaction for the synthesis of a D-pantolactone precursor.[1]

Experimental Protocol: Asymmetric Aldol Reaction (Illustrative)

Materials:

  • N-propionyl derivative of D-pantolactone (hypothetical)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Phosphate (B84403) buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-propionyl derivative of D-pantolactone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding phosphate buffer (pH 7).

  • Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C to oxidize the boron species.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography.

  • The chiral auxiliary can be removed via standard hydrolytic or reductive procedures.

Logical Relationship Diagram

Aldol_Mechanism cluster_enolate Enolate Formation cluster_addition Diastereoselective Addition cluster_workup Workup & Auxiliary Removal Start Pantolactone-derived Propionate Base Base (e.g., LDA) Start->Base Enolate Chiral Enolate Base->Enolate TransitionState Chelated Transition State Enolate->TransitionState Aldehyde Aldehyde (R-CHO) Aldehyde->TransitionState Adduct Aldol Adduct TransitionState->Adduct Workup Quench / Workup Adduct->Workup Removal Auxiliary Cleavage Workup->Removal Product Enantiopure β-Hydroxy Carbonyl Removal->Product

Caption: General mechanism for a chiral auxiliary-directed aldol reaction.

Conclusion

D-Pantolactone serves as an effective chiral auxiliary for inducing high levels of stereoselectivity in important synthetic transformations such as the Diels-Alder and aldol reactions. The protocols and data presented herein provide a foundation for researchers to utilize this readily available and robust chiral controller in their synthetic endeavors. The ability to achieve high diastereoselectivity and recover the auxiliary makes D-pantolactone an attractive and practical choice for the asymmetric synthesis of complex chiral molecules. Further exploration of its application in other reaction types is a promising area for future research.

References

Application Notes and Protocols: The Use of DL-Pantolactone in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of the chiral lactone, is a versatile and economically significant intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of D-Panthenol (Provitamin B5), a widely used active ingredient in dermatological and cosmetic products. This document provides detailed application notes and experimental protocols for the resolution of this compound to obtain the biologically active D-(−)-Pantolactone, a key precursor for D-Panthenol and Pantothenic Acid (Vitamin B5). Furthermore, this document explores the broader utility of pantolactone enantiomers as chiral auxiliaries in asymmetric synthesis, a critical aspect of modern drug development.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound (rac-pantolactone) serves as a readily available and cost-effective starting material for producing enantiomerically pure compounds.[1][2] The biological activity of many pharmaceuticals is dependent on a specific stereoisomer. Consequently, the separation of racemic mixtures or the stereoselective synthesis of the desired enantiomer is a critical step in drug manufacturing. The D-enantiomer of pantolactone is a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are essential for the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.[3][4]

This document outlines two primary strategies for utilizing this compound:

  • Resolution of this compound: Separation of the racemic mixture to isolate the desired D-(−)-Pantolactone.

  • Use as a Chiral Auxiliary: Employment of the resolved enantiomers to control the stereochemistry of subsequent reactions in the synthesis of other active pharmaceutical ingredients (APIs).

Synthesis of D-Panthenol from this compound

The most prominent industrial application of this compound is in the production of D-Panthenol. This is achieved by resolving the racemic mixture and then reacting the desired D-(−)-Pantolactone with 3-aminopropanol. Two main resolution strategies are employed: chemical resolution and enzymatic resolution.

Chemical Resolution of this compound

Chemical resolution involves the reaction of this compound with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization. A common method utilizes guanidine (B92328) derivatives.[5]

Experimental Protocol: Guanidine-Based Resolution of this compound

This protocol describes the resolution of this compound via the formation of diastereomeric guanidine pantoate salts.

Step 1: Formation of Guanidine DL-Pantoate

  • In a suitable reaction vessel, combine this compound (1.0 eq), guanidine carbonate (0.5 eq), and calcium hydroxide (B78521) (1.0 eq) in an appropriate solvent such as methanol (B129727).

  • Heat the mixture to reflux for a specified time to facilitate the ring-opening of the lactone and the formation of the guanidine pantoate salt.

  • Cool the reaction mixture to allow for the precipitation of Guanidine DL-pantoate.

  • Filter the precipitate and wash with cold methanol.

Step 2: Diastereomeric Salt Separation

  • The separated Guanidine DL-pantoate is dissolved in a minimal amount of hot methanol.

  • The solution is allowed to cool slowly, leading to the fractional crystallization of the less soluble diastereomer, Guanidine D-pantoate.

  • The crystals are collected by filtration. The mother liquor is enriched in Guanidine L-pantoate.

Step 3: Hydrolysis to D-(−)-Pantolactone

  • The isolated Guanidine D-pantoate is treated with a mineral acid, such as sulfuric acid, to hydrolyze the salt and regenerate D-(−)-Pantolactone.

  • The D-(−)-Pantolactone is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield purified D-(−)-Pantolactone.

Step 4: Synthesis of D-Panthenol

  • The purified D-(−)-Pantolactone (1.0 eq) is reacted with 3-aminopropanol (1.0-1.2 eq) in a suitable solvent (e.g., methanol or in a solvent-free reaction).

  • The reaction mixture is heated to a controlled temperature to drive the condensation reaction.

  • Upon completion, the product, D-Panthenol, is purified by methods such as vacuum distillation.

Quantitative Data for Chemical Resolution and D-Panthenol Synthesis

ParameterValueReference
Yield of Guanidine DL-pantoate91.6%[6]
Yield of D-(−)-Pantolactone from Guanidine D-pantoate92.3%[6]
Yield of D-Panthenol from D-(−)-Pantolactone~100%[6]
Optical Purity (e.e.p) of D-PantolactoneHigh (specific value not cited)[5]
Enzymatic Resolution of this compound

Enzymatic resolution offers a greener and more efficient alternative to chemical methods, often providing high enantioselectivity under mild reaction conditions. This can be achieved through either kinetic resolution or deracemization.

In this approach, an enzyme selectively hydrolyzes one enantiomer of this compound, leaving the other unreacted. For instance, a D-lactonase can selectively hydrolyze D-(+)-Pantolactone to D-pantoic acid, allowing for the separation of the unreacted L-(−)-Pantolactone.[7][8] Conversely, an L-lactonohydrolase can be used to resolve this compound.

Experimental Protocol: Enzymatic Kinetic Resolution using a Whole-Cell Biocatalyst

This protocol is based on the use of E. coli cells expressing a recombinant D-lactonase.[9]

  • Biocatalyst Preparation: Cultivate E. coli cells expressing the desired D-lactonase under optimal conditions. Harvest the cells by centrifugation to obtain a wet cell paste.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Substrate Addition: Add this compound to the buffered solution to the desired concentration.

  • Enzymatic Reaction: Add the prepared wet cells (biocatalyst) to the substrate solution. Maintain the reaction at a constant temperature (e.g., 30-40°C) with agitation.

  • pH Control: Monitor and maintain the pH of the reaction mixture, as the formation of pantoic acid will cause a decrease in pH. This can be controlled by the automated addition of a base (e.g., NH₃·H₂O).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the conversion of this compound and the enantiomeric excess (e.e.) of the product D-pantoic acid using HPLC.

  • Work-up and Separation: Once the desired conversion is reached (typically around 50% for kinetic resolution), terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration). The resulting mixture contains D-pantoic acid and unreacted L-(−)-Pantolactone, which can be separated by extraction. The D-pantoic acid can then be re-lactonized to D-(+)-Pantolactone.

Quantitative Data for Enzymatic Kinetic Resolution

ParameterValueReference
Optimal Temperature40°C[8][9]
Optimal pH7.0[8][9]
Substrate Concentration20%[8]
Hydrolysis Rate (after 8h)36.8%[8]
Enantiomeric Excess (e.e.) of D-Pantoic Acid90-95%[8][9]

Deracemization is a more advanced enzymatic method that can theoretically convert 100% of the racemic starting material into the desired enantiomer. A multi-enzymatic cascade system can be employed for the deracemization of this compound to D-(−)-Pantolactone.[10][11][12][13]

Experimental Protocol: Multi-Enzymatic Deracemization of this compound

This protocol outlines a three-enzyme cascade for the deracemization of this compound.[10][11]

  • Enzyme System: Utilize a whole-cell biocatalyst (e.g., E. coli) co-expressing three enzymes:

    • L-pantolactone dehydrogenase (LPLDH)

    • Ketopantolactone reductase (KPLR)

    • Glucose dehydrogenase (GDH) for cofactor regeneration (NADPH).

  • Reaction Mixture: In a buffered solution (e.g., PBS, pH 6.0), combine this compound, the whole-cell biocatalyst, and glucose (as a co-substrate for cofactor regeneration).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring. The pH is kept constant via an auto-titration system.

  • Process:

    • LPLDH selectively oxidizes L-(−)-Pantolactone to ketopantolactone.

    • KPLR stereoselectively reduces ketopantolactone to D-(+)-Pantolactone.

    • GDH oxidizes glucose to regenerate the NADPH consumed by the reductase.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC to determine the concentration and enantiomeric excess of D-(+)-Pantolactone. After the reaction is complete, the product can be isolated and purified.

Quantitative Data for Enzymatic Deracemization

ParameterValueReference
Substrate Concentration (this compound)1.25 M[10][11]
Reaction Time36 hours[10][11]
Enantiomeric Excess (e.e.p) of D-(+)-Pantolactone98.6%[10][11]
Productivity107.7 g/(L·d)[10][11]

This compound in the Synthesis of Other Pharmaceutical Ingredients

While the synthesis of D-Panthenol is the most prominent application, the enantiomers of pantolactone are also valuable chiral auxiliaries in asymmetric synthesis.[3][14] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

General Workflow for Using Pantolactone as a Chiral Auxiliary

G Prochiral Prochiral Substrate Attach Attachment of Chiral Auxiliary Prochiral->Attach Auxiliary (R)- or (S)-Pantolactone (Chiral Auxiliary) Auxiliary->Attach Diastereomeric Diastereomeric Intermediate Attach->Diastereomeric Stereoselective Stereoselective Reaction Diastereomeric->Stereoselective ChiralProductAux Chiral Product with Auxiliary Attached Stereoselective->ChiralProductAux Cleavage Cleavage of Chiral Auxiliary ChiralProductAux->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Pantolactone Cleavage->RecoveredAux

Caption: General workflow for using pantolactone as a chiral auxiliary.

Applications in Asymmetric Synthesis:

  • Asymmetric Diels-Alder Reactions: The acrylate (B77674) ester of (R)-Pantolactone can be used to control the facial selectivity in Diels-Alder reactions, leading to the formation of chiral cyclic adducts with high diastereoselectivity.[4]

  • Synthesis of Chiral β-Amino Acids: Pantolactone derivatives can be employed as chiral auxiliaries in the synthesis of enantiomerically pure β-amino acids, which are important building blocks for peptidomimetics and other pharmaceuticals.[15][16]

While the literature describes the general utility of pantolactone as a chiral auxiliary, detailed, publicly available protocols for the synthesis of specific commercial APIs other than D-Panthenol using this methodology are scarce. The synthesis of drugs like Pantoprazole (B1678409) follows different synthetic routes that do not appear to utilize pantolactone as a starting material or intermediate.[1][5][6][17][18]

Signaling and Biosynthetic Pathways

This compound itself is not directly involved in signaling pathways. However, its derivative, D-pantothenic acid (Vitamin B5), is a crucial precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in a vast number of metabolic reactions, including the Krebs cycle and the synthesis and degradation of fatty acids.

Coenzyme A Biosynthesis Pathway

G Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK Phospho 4'-Phosphopantothenate PANK->Phospho PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phospho->PPCS PhosphoCys 4'-Phospho-N-pantothenoylcysteine PPCS->PhosphoCys PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PhosphoCys->PPCDC PhosphoPan 4'-Phosphopantetheine PPCDC->PhosphoPan PPAT Phosphopantetheine Adenylyltransferase (PPAT) PhosphoPan->PPAT Dephospho Dephospho-CoA PPAT->Dephospho DPCK Dephospho-CoA Kinase (DPCK) Dephospho->DPCK CoA Coenzyme A DPCK->CoA

Caption: The universal biosynthetic pathway of Coenzyme A from Pantothenate.

This pathway highlights the critical role of D-pantothenic acid, and by extension its precursor D-(−)-Pantolactone, in fundamental cellular metabolism.[3][10][17][18]

Conclusion

This compound is a cornerstone intermediate for the industrial production of D-Panthenol and D-pantothenic acid. The development of efficient chemical and, more recently, enzymatic resolution methods has made the production of the enantiomerically pure D-(−)-Pantolactone both scalable and sustainable. While its application as a chiral auxiliary in the synthesis of other APIs is well-established in principle, further research and publication of detailed protocols are needed to fully exploit its potential in the broader pharmaceutical landscape. The information and protocols provided herein serve as a valuable resource for researchers and professionals in drug development and manufacturing.

References

Chiral Separation of DL-Pantolactone Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Pantolactone is a chiral molecule and a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol, which are widely used in the pharmaceutical and cosmetic industries. The enantiomers of pantolactone, D-(-)-pantolactone and L-(+)-pantolactone, may exhibit different biological activities and metabolic pathways. Therefore, the accurate determination of the enantiomeric purity of pantolactone is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation and quantification of chiral compounds like DL-pantolactone.[1][2][3][4] This application note provides a detailed protocol for the chiral separation of this compound using HPLC.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a racemic mixture can interact differently.[5][6] This is most commonly accomplished by using a chiral stationary phase (CSP).[1][2] The CSP is a solid support, typically silica (B1680970) gel, to which a chiral selector is covalently bonded. As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector.[5] Due to the different spatial arrangements of the enantiomers, these complexes have different binding energies, leading to different retention times and, consequently, their separation.[2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for a broad range of chiral separations.[1][2]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral separation of this compound.

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Two exemplary methods using different polysaccharide-based chiral stationary phases are presented below. Method 1, utilizing an amylose-based CSP, generally provides a higher resolution.

Method 1: Amylose-Based Chiral Stationary Phase

ParameterCondition
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Method 2: Cyclodextrin-Based Chiral Stationary Phase

ParameterCondition
Chiral Column β-cyclodextrin bonded to silica gel (e.g., CYCLOBOND™ I 2000 or equivalent)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Reagents and Standards
  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • This compound reference standard

  • D-(-)-Pantolactone reference standard

  • L-(+)-Pantolactone reference standard

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 0.1 mg/mL) at least five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the analysis of the closely related compound, panthenol, under similar conditions.[7] The elution order may vary depending on the specific chiral stationary phase used.

MethodEnantiomerRetention Time (t R ) (min) (approx.)Resolution (R s )
Method 1 D-(-)-Pantolactone7.52.49
L-(+)-Pantolactone9.0
Method 2 Enantiomer 112.0> 1.5
Enantiomer 213.5

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the chiral separation of this compound using HPLC.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Start weigh Weigh this compound Standard/Sample prep_start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chiral Separation on CSP Column inject->separate detect Detect at 210 nm separate->detect acquire Acquire Chromatogram detect->acquire Detector Signal integrate Integrate Peaks acquire->integrate calculate Calculate Resolution, Tailing Factor, and Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Separation of this compound.

Conclusion

The described HPLC methods, particularly the one employing an amylose-based chiral stationary phase, are effective for the enantiomeric separation of this compound. These protocols provide a robust framework for researchers, scientists, and drug development professionals to accurately determine the enantiomeric purity of pantolactone in various samples. The provided workflow and tabulated data facilitate the straightforward implementation and interpretation of this chiral separation method.

References

Application Notes and Protocols: Selection of Chiral Stationary Phases for Pantolactone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantolactone, a chiral γ-lactone, is a critical precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. The enantiomeric purity of pantolactone is of utmost importance as the biological activity resides primarily in the D-(R)-(-)-pantolactone isomer. Consequently, robust and reliable analytical methods for the separation and quantification of pantolactone enantiomers are essential in research, development, and quality control within the pharmaceutical and related industries. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.[1][2]

This document provides a comprehensive guide to the selection of appropriate chiral stationary phases for the enantioseparation of pantolactone. It includes a summary of comparative data, detailed experimental protocols, and a logical workflow for method development.

Principle of Chiral Separation by HPLC

The enantioseparation of pantolactone is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the HPLC column, leading to the formation of transient diastereomeric complexes with the pantolactone enantiomers. The varying stability of these complexes results in different retention times for the D- and L-isomers, enabling their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and high success rate in resolving a wide range of chiral compounds.[4]

Data Presentation: Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a chiral separation method. While direct comparative data for pantolactone is limited in publicly available literature, data from the closely related compound, panthenol, provides excellent guidance. The following table summarizes the performance of different types of CSPs for the separation of panthenol enantiomers, which is directly applicable to the method development for pantolactone.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1 (D-Enantiomer)α (Separation Factor)Rs (Resolution)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (60/40, v/v)0.8251.891.352.49[1]
β-CyclodextrinHexane/Ethanol (80/20, v/v)0.8251.611.060.65[1]
Isopropyl carbamate (B1207046) cyclofructan 6Hexane/2-propanol (80/20, v/v)0.8253.511.090.91[1]

Table 1: Comparative data for the separation of panthenol enantiomers on various chiral stationary phases. k1 is the retention factor for the first eluting enantiomer, α is the separation factor, and Rs is the resolution between the enantiomeric peaks.

Based on the data, the amylose-based stationary phase provides a significantly better resolution (Rs = 2.49) compared to the cyclodextrin (B1172386) and cyclofructan-based phases, indicating its superior performance for this class of compounds.[1]

Experimental Protocols

This section provides detailed protocols for the chiral separation of pantolactone based on the most successful stationary phase identified.

Protocol 1: High-Resolution Separation using an Amylose-Based CSP

This protocol is optimized for baseline separation of pantolactone enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H, Lux® Amylose-1).

  • Mobile Phase: HPLC-grade n-Hexane and Ethanol.

  • Sample: Racemic pantolactone standard, dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase: n-Hexane / Ethanol (60:40, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL racemic pantolactone in the mobile phase.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the two enantiomer peaks. For panthenol on this CSP, the D-enantiomer elutes before the L-enantiomer.[1]

  • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation. A resolution of >1.5 is considered baseline separation.

Protocol 2: General Screening Protocol for CSP Selection

For novel analogs of pantolactone or when the optimal CSP is unknown, a systematic screening approach is recommended.

1. Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • A selection of chiral columns, including at least one cellulose-based (e.g., Chiralcel® OD-H) and one amylose-based (e.g., Chiralpak® AD-H) CSP.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol.

2. Screening Conditions:

  • Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phases (Normal Phase Screening):

    • n-Hexane / IPA (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., mobile phase).

  • Inject the sample onto each column with each mobile phase combination.

  • Monitor the chromatograms for any signs of peak separation.

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 30%).

Visualizations

Logical Workflow for CSP Selection

csp_selection_workflow start Start: Racemic Pantolactone Sample screen_csp Screen Primary CSPs (Polysaccharide-Based) start->screen_csp cellulose Cellulose-based CSP (e.g., Chiralcel OD-H) screen_csp->cellulose Test 1 amylose Amylose-based CSP (e.g., Chiralpak AD-H) screen_csp->amylose Test 2 eval_separation Evaluate Separation cellulose->eval_separation amylose->eval_separation no_separation No or Poor Separation (Rs < 1.0) eval_separation->no_separation Outcome partial_separation Partial Separation (1.0 < Rs < 1.5) eval_separation->partial_separation Outcome baseline_separation Baseline Separation (Rs >= 1.5) eval_separation->baseline_separation Outcome screen_secondary Screen Secondary CSPs (e.g., Cyclodextrin) no_separation->screen_secondary optimize_mp Optimize Mobile Phase (% Alcohol, Additives) partial_separation->optimize_mp end End: Validated Method baseline_separation->end optimize_mp->eval_separation screen_secondary->eval_separation

Caption: A logical workflow for the systematic selection of a chiral stationary phase for pantolactone separation.

Experimental Workflow for Chiral HPLC Analysis

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) inject Inject Sample into HPLC sample_prep->inject mp_prep Mobile Phase Preparation (e.g., Hexane/Ethanol) mp_prep->inject separate Separation on Chiral Column inject->separate detect UV Detection at 220 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Calculate Rs, α, and Peak Area chromatogram->quantify report Report Results quantify->report

Caption: A streamlined experimental workflow for the chiral HPLC analysis of pantolactone.

Conclusion

The enantioseparation of pantolactone can be effectively achieved using polysaccharide-based chiral stationary phases. Specifically, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated excellent resolving power for the closely related compound panthenol, achieving a resolution of 2.49, and is therefore highly recommended as the primary choice for pantolactone analysis.[1] By following the detailed protocols and the systematic approach to CSP selection outlined in these notes, researchers, scientists, and drug development professionals can successfully develop robust and reliable methods for the chiral separation of pantolactone.

References

Application Notes and Protocols for the Racemization of L-Pantolactone in Kinetic Resolution Recycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the racemization of L-pantolactone, a critical step for achieving high yields in the kinetic resolution of DL-pantolactone. The efficient recycling of the undesired L-enantiomer is paramount for the economic viability and sustainability of producing enantiomerically pure D-pantolactone, a key intermediate in the synthesis of Vitamin B5 (D-pantothenic acid).

Introduction

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. In the case of this compound, enzymatic hydrolysis selectively converts D-pantolactone to D-pantoic acid, leaving behind unreacted L-pantolactone. To maximize the yield of the desired D-enantiomer, the recovered L-pantolactone must be racemized back to the this compound mixture for subsequent rounds of resolution. This document outlines a robust chemical method for this racemization process.

Principle of Racemization

The racemization of L-pantolactone, an α-hydroxy lactone, is typically achieved through base-catalyzed enolization. The proton at the α-position (the stereocenter) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to the formation of a racemic mixture of D- and L-pantolactone.

Experimental Protocols

The following protocol is based on established methods for the base-catalyzed racemization of L-pantolactone.

Materials and Reagents
Racemization Procedure using Sodium Hydroxide in Toluene

This protocol describes a common method for the racemization of L-pantolactone.

Procedure:

  • To a solution of L-pantolactone (1.0 eq) in anhydrous toluene (5-10 volumes), add powdered sodium hydroxide (0.1-0.5 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by chiral HPLC or polarimetry. The reaction is complete when the optical rotation is close to zero, or the ratio of D- and L-pantolactone is approximately 1:1.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding aqueous hydrochloric acid (1 M) until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain this compound.

Data Presentation

The efficiency of the racemization process can be evaluated based on the yield and the enantiomeric excess (e.e.) of the final product. The goal is to achieve a high yield of product with an e.e. as close to 0% as possible.

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Final e.e. (%)Reference
Sodium HydroxideToluene1004-8>95~0General Method
Sodium MethoxideMethanolReflux2-6>95~0General Method

Note: The specific reaction conditions may need to be optimized depending on the scale and purity of the starting material.

Visualization of the Recycling Process

The following diagrams illustrate the overall process of kinetic resolution and the crucial role of racemization in the recycling loop.

Kinetic_Resolution_Racemization cluster_0 Kinetic Resolution cluster_1 Recycling Loop This compound This compound Enzymatic Hydrolysis Enzymatic Hydrolysis This compound->Enzymatic Hydrolysis D-Pantoic Acid D-Pantoic Acid Enzymatic Hydrolysis->D-Pantoic Acid Selective Conversion L-Pantolactone L-Pantolactone Enzymatic Hydrolysis->L-Pantolactone Unreacted Racemization Racemization L-Pantolactone->Racemization Recycled this compound Recycled this compound Racemization->Recycled this compound Recycled this compound->this compound Recycle

Caption: Kinetic resolution of this compound and recycling of L-pantolactone via racemization.

Racemization_Workflow start Start: L-Pantolactone add_base Add Base (e.g., NaOH) start->add_base heat Heat Mixture (e.g., 100°C in Toluene) add_base->heat monitor Monitor Reaction (Chiral HPLC / Polarimetry) heat->monitor neutralize Neutralize (aq. HCl) monitor->neutralize Reaction Complete extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: This compound dry_concentrate->end

Caption: Experimental workflow for the base-catalyzed racemization of L-pantolactone.

Troubleshooting & Optimization

How to improve the yield of D-pantolactone in enzymatic resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic resolution of D-pantolactone. The information is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic resolution of D,L-pantolactone, offering potential causes and solutions to improve the yield and enantiomeric excess of D-pantolactone.

Problem Potential Cause(s) Solution(s)
Low Yield of D-Pantolactone - Suboptimal reaction conditions (pH, temperature).- Insufficient enzyme activity or concentration.- Substrate or product inhibition.- Poor enzyme stability under reaction conditions.- Optimize pH and temperature. For example, a recombinant D-lactonase (TSDL) showed optimal activity at pH 7.0 and 30°C[1]. Another study found optimal conditions for an immobilized D-lactonohydrolase to be pH 7.0 and 40°C[2].- Increase enzyme loading or use a more active enzyme preparation.- Investigate the effect of substrate concentration; high concentrations can sometimes lead to inhibition[1]. Consider a fed-batch or continuous process for high substrate concentrations[3].- Use immobilized enzymes or whole-cell biocatalysts to enhance stability and allow for reuse[2][4][5][6].
Low Enantiomeric Excess (e.e.) - Non-specific enzyme activity.- Racemization of the product or substrate under reaction conditions.- Suboptimal pH or temperature affecting enzyme selectivity.- Select a highly enantioselective enzyme, such as a D-lactonase specifically designed for this resolution[1][7].- Ensure the reaction conditions (especially pH and temperature) are optimized for enantioselectivity, which may differ slightly from the optimum for overall activity[1].- Minimize reaction time to what is necessary for ~50% conversion to reduce the risk of side reactions.
Enzyme Instability/Deactivation - Harsh reaction conditions (extreme pH or temperature).- Presence of denaturing agents or organic solvents.- Proteolytic degradation.- Loss of activity upon reuse in batch reactions.- Immobilize the enzyme or use whole-cell biocatalysts. Immobilization in calcium alginate gels has shown good catalytic stability for up to 56 repeated batches[4][5]. Cross-linking with glutaraldehyde (B144438) is another effective immobilization method[2].- Optimize the reaction buffer and consider the addition of stabilizing agents.- If using cell-free enzymes, ensure a high degree of purification to remove proteases.
Difficulty in Product Separation - Co-elution of D-pantolactone and unreacted L-pantolactone.- Emulsion formation during extraction.- The product of the enzymatic hydrolysis is D-pantoic acid, which can be separated from the unreacted L-pantolactone. The D-pantoic acid is then chemically lactonized to form D-pantolactone[6][8].- Optimize the extraction solvent and pH to ensure a clean separation of the acidic product (D-pantoic acid) from the neutral lactone (L-pantolactone).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic resolution of D,L-pantolactone?

A1: The enzymatic kinetic resolution of racemic D,L-pantolactone relies on the stereospecificity of an enzyme, typically a D-lactonase or D-lactonohydrolase. This enzyme selectively hydrolyzes one enantiomer (D-pantolactone) into D-pantoic acid, leaving the other enantiomer (L-pantolactone) unreacted. The resulting D-pantoic acid can then be separated from the L-pantolactone and subsequently lactonized back to enantiomerically pure D-pantolactone[1][6][7].

Q2: What are the optimal pH and temperature for the reaction?

A2: The optimal conditions can vary depending on the specific enzyme used. For a recombinant D-lactonase (TSDL) from E. coli, the optimal pH is 7.0 and the optimal temperature is 30°C[1]. For an immobilized D-lactonohydrolase from Fusarium moniliforme, the optimal conditions were found to be pH 7.0 and 40°C[2]. It is crucial to determine the optimal conditions for your specific enzyme system.

Q3: How does substrate concentration affect the yield?

A3: Substrate concentration is a critical parameter. While a higher initial concentration can increase the volumetric productivity, very high concentrations may lead to substrate inhibition, reducing the reaction rate. Studies have investigated substrate concentrations ranging from 40 g/L to 350 g/L[1][3]. For immobilized systems, high substrate concentrations appear to be well-tolerated[3][6].

Q4: What are the advantages of using an immobilized enzyme or whole-cell biocatalyst?

A4: Using immobilized enzymes or whole-cell biocatalysts offers several advantages over free enzymes:

  • Enhanced Stability: Immobilization protects the enzyme from harsh environmental conditions, leading to a longer operational life[2].

  • Reusability: The immobilized catalyst can be easily recovered and reused for multiple reaction cycles, which significantly reduces costs. For instance, immobilized Pichia pastoris cells have been reused for up to 56 batches without significant loss of activity[4][5].

  • Process Simplification: It simplifies the downstream processing as the catalyst can be easily separated from the reaction mixture.

Q5: Are there alternative enzymatic methods to kinetic resolution?

A5: Yes, an alternative approach is deracemization. This method uses a multi-enzyme cascade to convert the undesired L-pantolactone into the desired D-pantolactone, theoretically allowing for a 100% yield. One such system uses an L-pantolactone dehydrogenase, a ketopantolactone reductase, and a third enzyme for cofactor regeneration to convert D,L-pantolactone into pure D-pantolactone[8][9][10].

Data Presentation

Table 1: Comparison of Optimal Reaction Conditions for D-Pantolactone Resolution
Enzyme/BiocatalystHost OrganismOptimal pHOptimal Temperature (°C)Substrate Concentration (g/L)Reference
Recombinant D-lactonase (TSDL)E. coli7.03040-200[1]
Immobilized D-lactonohydrolaseFusarium moniliforme7.040200[2]
Immobilized recombinant D-lactonasePichia pastorisNot specifiedNot specified220-350[3]

Experimental Protocols

Protocol: Enzymatic Resolution of D,L-Pantolactone using Whole-Cell Biocatalyst

This protocol is a generalized procedure based on published methods for the kinetic resolution of D,L-pantolactone using a whole-cell biocatalyst expressing a D-lactonase[1].

1. Materials:

  • D,L-pantolactone (substrate)

  • Recombinant whole cells (e.g., E. coli expressing D-lactonase)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Base solution for pH control (e.g., 5% NH₃·H₂O or 1M NaOH)

  • Centrifuge

  • HPLC with a chiral column for analysis

2. Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of D,L-pantolactone in the phosphate buffer to the desired concentration (e.g., 80 g/L).

  • Biocatalyst Addition: Add the wet cell weight (WCW) of the recombinant whole-cell biocatalyst to the reaction mixture (e.g., 10 g WCW/L).

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30°C) with constant stirring.

  • pH Control: Monitor the pH of the reaction mixture continuously. As the hydrolysis of D-pantolactone produces D-pantoic acid, the pH will decrease. Maintain the pH at the optimal level (e.g., 7.0 ± 0.2) by the controlled addition of the base solution.

  • Monitoring the Reaction: Take samples from the reaction mixture at regular intervals.

  • Sample Preparation: Immediately centrifuge the samples to remove the cells. Dilute the supernatant with the mobile phase for HPLC analysis.

  • Analysis: Determine the conversion of D,L-pantolactone and the enantiomeric excess (e.e.) of the produced D-pantoic acid by chiral HPLC analysis.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess of the remaining L-pantolactone and the produced D-pantoic acid.

  • Product Isolation: After the reaction, separate the cells by centrifugation. The supernatant contains D-pantoic acid and unreacted L-pantolactone, which can then be separated.

Mandatory Visualization

EnzymaticResolutionWorkflow cluster_0 Upstream cluster_1 Bioreaction cluster_2 Downstream DL_PL D,L-Pantolactone (Racemic Mixture) Reaction Enzymatic Hydrolysis (pH, Temp Controlled) DL_PL->Reaction Enzyme Enzyme (D-Lactonase) Enzyme->Reaction Separation Separation Reaction->Separation L_PL L-Pantolactone Separation->L_PL D_PA D-Pantoic Acid Separation->D_PA Lactonization Chemical Lactonization D_PA->Lactonization D_PL D-Pantolactone (Product) Lactonization->D_PL

Caption: Workflow of D-Pantolactone enzymatic resolution.

InfluencingFactors cluster_factors Key Influencing Factors Yield Yield & e.e. of D-Pantolactone pH pH pH->Yield Temp Temperature Temp->Yield Substrate_Conc Substrate Concentration Substrate_Conc->Yield Enzyme_Conc Enzyme Concentration Enzyme_Conc->Yield Immobilization Immobilization Immobilization->Yield

Caption: Factors influencing D-Pantolactone yield.

References

Common problems and solutions in DL-Pantolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DL-Pantolactone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield in Aldol (B89426) Condensation Step

Q: My yield of 2,2-dimethyl-3-hydroxypropionaldehyde (the aldol adduct) is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yields in the aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) are a common issue. The primary causes and their solutions are outlined below:

Potential Causes:

  • Suboptimal Temperature: The aldol condensation is an exothermic reaction.[1] High temperatures can lead to side reactions and reduce the selectivity for the desired product.[2]

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of isobutyraldehyde to formaldehyde can result in incomplete conversion of the limiting reagent.

  • Inappropriate Catalyst or Catalyst Concentration: The type and amount of base catalyst are crucial for efficient reaction.

  • Side Reactions: The Cannizzaro reaction, a disproportionation of formaldehyde in the presence of a strong base, can consume the starting material and reduce the yield.[3][4]

Solutions:

  • Temperature Control: Maintain a low reaction temperature, ideally between 15-20°C, to favor the main reaction and minimize side products.[5]

  • Optimize Molar Ratios: A slight excess of formaldehyde is often used to ensure complete conversion of the more expensive isobutyraldehyde. A molar ratio of formaldehyde to isobutyraldehyde of 1.1:1 is a good starting point.[6]

  • Catalyst Selection and Concentration: Use a milder base catalyst like potassium carbonate or an organic base such as triethylamine (B128534) to minimize the Cannizzaro reaction.[6] The catalyst concentration should be optimized; typically, a catalytic amount is sufficient.

  • Controlled Addition: Add the reactants incrementally to manage the exothermic nature of the reaction and maintain better temperature control.

Quantitative Data on Aldol Condensation:

CatalystTemperature (°C)Molar Ratio (Formaldehyde:Isobutyraldehyde)Conversion (%)Selectivity (%)Reference
Tertiary Amine90Not Specified9896[1]
Ion Exchange Resin60Not Specified9598[1]
Alkali Hydroxide (B78521)70Not Specified85<70[1]
Benzyltrimethylammonium (B79724) hydroxide (PTC)201.0:1.1100100[1][5]

Experimental Protocol: Optimized Aldol Condensation

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a thermocouple, add the required quantities of isobutyraldehyde and formaldehyde (aqueous solution or paraformaldehyde).[5]

  • Cooling: Cool the reactor to 15°C using a circulating water bath.[5]

  • Catalyst Addition: Slowly add the catalyst (e.g., 4 mol% of benzyltrimethylammonium hydroxide) to the stirred reaction mixture.[5]

  • Reaction Monitoring: Monitor the reaction temperature closely. If it rises significantly, slow down the catalyst addition. The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Once the reaction is complete (as determined by GC analysis), the mixture can be directly used for the subsequent cyanohydrin formation step.[6]

Troubleshooting Workflow for Low Aldol Condensation Yield

start Low Yield in Aldol Condensation check_temp Check Reaction Temperature start->check_temp temp_high Temperature too high? check_temp->temp_high check_ratio Verify Molar Ratios ratio_incorrect Incorrect Molar Ratio? check_ratio->ratio_incorrect check_catalyst Evaluate Catalyst catalyst_issue Inefficient Catalyst or Concentration? check_catalyst->catalyst_issue check_side_reactions Investigate Side Reactions cannizzaro Evidence of Cannizzaro Reaction? check_side_reactions->cannizzaro temp_high->check_ratio No solution_temp Maintain 15-20°C temp_high->solution_temp Yes ratio_incorrect->check_catalyst No solution_ratio Use slight excess of Formaldehyde (e.g., 1.1:1) ratio_incorrect->solution_ratio Yes catalyst_issue->check_side_reactions No solution_catalyst Use milder base (e.g., K2CO3) or PTC. Optimize concentration. catalyst_issue->solution_catalyst Yes solution_cannizzaro Use milder base, lower temperature. cannizzaro->solution_cannizzaro Yes end Yield Improved cannizzaro->end No solution_temp->end solution_ratio->end solution_catalyst->end solution_cannizzaro->end

Caption: Troubleshooting workflow for low yield in the aldol condensation step.

Problem 2: Formation of Side Products in Cyanohydrin Step

Q: I am observing significant side product formation during the cyanohydrin formation step. How can I improve the selectivity for 2,4-dihydroxy-3,3-dimethylbutyronitrile?

A: The formation of the cyanohydrin is a critical step that can be prone to side reactions if not properly controlled.

Potential Causes:

  • Incorrect pH: The pH of the reaction mixture is crucial. A high pH can lead to the racemic chemical addition of cyanide, while a very low pH will result in a slow reaction rate due to the low concentration of the cyanide nucleophile.[7][8]

  • High Temperature: Similar to the aldol condensation, higher temperatures can promote side reactions.

  • Presence of Unreacted Aldehydes: Residual unreacted formaldehyde or isobutyraldehyde can lead to the formation of their respective cyanohydrins.

Solutions:

  • pH Control: Maintain the pH of the reaction mixture in the range of 4-5 for optimal reaction rate and selectivity.[9] This can be achieved by the in-situ generation of HCN from a cyanide salt (e.g., NaCN or KCN) and a weak acid.[9]

  • Temperature Management: Carry out the reaction at a low temperature, typically between 0-10°C.[7]

  • Ensure Complete Aldol Condensation: Confirm the completion of the aldol condensation step before proceeding to the cyanohydrin formation to minimize the presence of unreacted aldehydes.

Experimental Protocol: Selective Cyanohydrin Formation

  • Cooling: Cool the reaction mixture from the aldol condensation to 0-5°C.

  • pH Adjustment: Slowly add a solution of a cyanide salt (e.g., sodium cyanide) to the reaction mixture. Concurrently, add a weak acid to maintain the pH between 4 and 5.[9]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC or GC to ensure the complete conversion of the aldol adduct.

  • Direct Use: The resulting solution containing the cyanohydrin can often be used directly in the next step without isolation.[6]

Logical Flow for Optimizing Cyanohydrin Formation

start Side Products in Cyanohydrin Formation check_pH Measure Reaction pH start->check_pH pH_issue pH outside 4-5 range? check_pH->pH_issue check_temp Check Reaction Temperature temp_issue Temperature > 10°C? check_temp->temp_issue check_aldol_completion Verify Aldol Condensation Completion aldol_incomplete Incomplete Aldol Reaction? check_aldol_completion->aldol_incomplete pH_issue->check_temp No solution_pH Adjust pH to 4-5 using weak acid and cyanide salt pH_issue->solution_pH Yes temp_issue->check_aldol_completion No solution_temp Maintain temperature at 0-10°C temp_issue->solution_temp Yes solution_aldol Ensure complete conversion in aldol step before proceeding aldol_incomplete->solution_aldol Yes end Improved Selectivity aldol_incomplete->end No solution_pH->end solution_temp->end solution_aldol->end

Caption: Logical flow for troubleshooting side product formation in the cyanohydrin step.

Problem 3: Incomplete Hydrolysis and Lactonization

Q: The conversion of the cyanohydrin to this compound is incomplete, resulting in low yields. What factors influence this step?

A: The final hydrolysis of the nitrile group and subsequent lactonization are crucial for obtaining the final product.

Potential Causes:

  • Insufficient Acid Concentration: A strong acid is required to catalyze the hydrolysis of the nitrile to a carboxylic acid and the subsequent intramolecular esterification (lactonization).

  • Inadequate Reaction Time or Temperature: The hydrolysis and lactonization processes require sufficient time and thermal energy to proceed to completion.

  • Presence of Water: While water is necessary for the hydrolysis, an excessive amount can shift the equilibrium away from the lactone.

Solutions:

  • Acid Selection: Use a strong, non-oxidizing acid such as concentrated hydrochloric acid or sulfuric acid.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours to ensure complete conversion.[6]

  • Control of Water Content: While some water is needed for hydrolysis, the reaction is often carried out in a concentrated acidic medium to favor lactonization.

Experimental Protocol: Hydrolysis and Lactonization

  • Acidification: To the cyanohydrin solution, carefully add a strong acid (e.g., concentrated HCl).

  • Heating: Heat the mixture to reflux (typically around 100°C) and maintain for a period of 2-6 hours.[6]

  • Monitoring: Monitor the disappearance of the cyanohydrin and the formation of the lactone by a suitable analytical method (e.g., HPLC).

  • Isolation: After the reaction is complete, the this compound can be isolated by extraction with an organic solvent followed by distillation or crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common industrial synthesis involves the reaction of isobutyraldehyde with formaldehyde in an aldol condensation to form 2,2-dimethyl-3-hydroxypropionaldehyde. This intermediate is then reacted with a cyanide source to form the corresponding cyanohydrin, which is subsequently hydrolyzed and lactonized in the presence of a strong acid to yield this compound.[10]

Q2: What are the critical safety precautions to consider during this compound synthesis?

A2: The synthesis of this compound involves the use of hazardous materials, particularly cyanide sources. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrogen cyanide (HCN) is an extremely toxic gas that can be generated during the reaction.[8] Always have a cyanide antidote kit readily available and be familiar with its use.

Q3: How can I purify crude this compound?

A3: Crude this compound can be purified by several methods, including:

  • Distillation: Vacuum distillation is an effective method for purifying larger quantities of this compound.

  • Crystallization: Recrystallization from a suitable solvent system, such as diethyl ether/hexane or toluene, can yield highly pure crystalline product.

  • Column Chromatography: For smaller scales or for removing specific impurities, column chromatography using silica (B1680970) gel as the stationary phase can be employed.[6]

Quantitative Comparison of Purification Methods:

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation>98%Suitable for large scale, effective for removing non-volatile impurities.Requires specialized equipment, thermal degradation of the product is possible.
Crystallization>99%Can yield very high purity, effective for removing closely related impurities.Can have lower recovery, requires selection of an appropriate solvent system.
Column Chromatography>99%High resolution separation, adaptable to various impurity profiles.Not practical for large scale, requires significant solvent usage.

Q4: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A4: A yellowish tint in the final product can be due to the presence of colored impurities formed during the synthesis, possibly from side reactions at elevated temperatures. Purification by crystallization or treatment with activated carbon can often remove these colored impurities.

Signaling Pathway of this compound Synthesis

cluster_0 Aldol Condensation cluster_1 Cyanohydrin Formation cluster_2 Hydrolysis & Lactonization Isobutyraldehyde Isobutyraldehyde Aldol_Adduct 2,2-dimethyl-3-hydroxypropionaldehyde Isobutyraldehyde->Aldol_Adduct Formaldehyde Formaldehyde Formaldehyde->Aldol_Adduct Cyanohydrin 2,4-dihydroxy-3,3-dimethylbutyronitrile Aldol_Adduct->Cyanohydrin Cyanide HCN / CN- Cyanide->Cyanohydrin DL_Pantolactone This compound Cyanohydrin->DL_Pantolactone Acid H+ / H2O Acid->DL_Pantolactone

Caption: Key stages in the chemical synthesis of this compound.

References

Troubleshooting guide for DL-Pantolactone deracemization processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deracemization of DL-pantolactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic deracemization of this compound?

The enzymatic deracemization of this compound is a multi-step process that converts a racemic mixture of pantolactone into the desired D-enantiomer.[1][2] This process typically involves a three-enzyme cascade:

  • L-pantolactone dehydrogenase (LPLDH): This enzyme stereoselectively oxidizes L-pantolactone to ketopantolactone.[1][2]

  • Ketopantolactone reductase (KPLR) or Conjugated polyketone reductase (CPR): This enzyme then asymmetrically reduces the ketopantolactone intermediate to D-pantolactone.[1][2]

  • Glucose dehydrogenase (GDH): To regenerate the cofactors (like NADPH) required by the reductase, a third enzyme such as glucose dehydrogenase is used, with glucose serving as a co-substrate.[1][2]

This cascade allows for a theoretical yield of 100% for the D-enantiomer from the racemic starting material.[1][2]

Q2: Why is a whole-cell biocatalyst system often used for this process?

Whole-cell biocatalysts, typically genetically engineered E. coli, are frequently employed for this compound deracemization for several reasons:

  • Improved Mass Transfer: Co-expressing multiple enzymes within the same cell can enhance the efficiency of mass transfer between the enzymatic steps.[1]

  • Enzyme Protection: The cellular environment can protect the enzymes from degradation, leading to improved stability.[1]

  • Cofactor Regeneration: The cellular machinery can aid in the efficient regeneration of essential cofactors like NADPH, which is crucial for the reductase activity.[1]

Q3: What are the key parameters to optimize for a successful deracemization reaction?

Several factors significantly influence the efficiency of the deracemization process. These include:

  • Temperature: The optimal temperature for the overall process is typically around 30°C.[1]

  • pH: A slightly acidic pH of 6.0 has been found to be optimal.[1]

  • Agitation: Adequate agitation (e.g., 400 rpm) is important for proper mixing and mass transfer.[1]

  • Glucose Concentration: As a co-substrate for cofactor regeneration, the concentration of glucose is a critical parameter to optimize.[1]

  • Substrate Loading: The concentration of this compound should be carefully controlled to avoid substrate inhibition.[1]

Troubleshooting Guide

Problem 1: Low yield of D-pantolactone and low enantiomeric excess (e.e.).

Possible Cause Suggested Solution
Insufficient Enzyme Activity - Confirm the expression and activity of all three enzymes (LPLDH, KPLR/CPR, and GDH) individually before using the whole-cell system. - Consider optimizing the expression vectors or induction conditions for each enzyme. A study showed that swapping the vector types for the enzymes improved the enantiomeric excess.[1]
Rate-Limiting Cofactor Regeneration - At high substrate concentrations, the cofactor regeneration catalyzed by GDH can become the rate-limiting step.[1] - If an accumulation of the ketopantolactone intermediate is observed, consider supplementing the reaction with additional cells expressing GDH.[1]
Substrate Inhibition - High concentrations of this compound (e.g., above 1.25 M) can lead to a decrease in enantiomeric excess due to insufficient catalytic efficiency over the reaction time.[1] - Optimize the substrate loading or consider a fed-batch strategy to maintain a lower, optimal substrate concentration throughout the reaction.
Spontaneous Hydrolysis of Ketopantolactone - The intermediate, ketopantolactone, is susceptible to spontaneous hydrolysis, especially at neutral pH, which can reduce the overall yield of D-pantolactone.[1] - Maintaining the optimal reaction pH of 6.0 can help minimize this side reaction.

Problem 2: The reaction starts well but stalls before completion.

Possible Cause Suggested Solution
Enzyme Instability - Although whole-cell systems offer protection, prolonged reaction times at non-optimal conditions can lead to enzyme denaturation. - Verify the stability of your enzyme preparations at the reaction temperature and pH over the desired reaction time.
Depletion of Co-substrate (Glucose) - The cofactor regeneration system relies on the presence of glucose. - Ensure that an adequate concentration of glucose is present throughout the reaction. For a 1.25 M this compound reaction, a glucose concentration of 2.5 M has been used.[1]
Product Inhibition - While not explicitly reported as a major issue in the provided literature for this specific process, product inhibition can be a factor in enzymatic reactions. - If suspected, consider in-situ product removal strategies.

Problem 3: Inconsistent results between batches.

Possible Cause Suggested Solution
Variability in Biocatalyst Preparation - Inconsistent cell growth, induction, or harvesting can lead to variations in the enzymatic activity of the whole-cell biocatalyst. - Standardize your cell culture and preparation protocols, and consider measuring the specific activity of each batch of biocatalyst.
Inaccurate Measurement of Reaction Components - Precise measurement of substrates, co-substrates, and buffer components is crucial for reproducibility. - Calibrate all measuring equipment and prepare stock solutions carefully.

Data Presentation

Table 1: Effect of Metal Ions on the Relative Activity of Key Enzymes.

Metal Ion (1 mM)AmeLPLDH Relative Activity (%)ZpaCPR Relative Activity (%)
Control100100
Ca²⁺~110~100
Co²⁺~90~95
Cu²⁺~80~90
Fe³⁺~85~95
K⁺~100~100
Mg²⁺~100~100
Mn²⁺~95~90
Ni²⁺~85~95
Zn²⁺~90~95

Data adapted from a study on the characterization of AmeLPLDH and ZpaCPR. The control represents the enzyme activity without any added metal ions.[1]

Table 2: Effect of Organic Solvents on the Relative Activity of Key Enzymes.

Organic Solvent (5% v/v)AmeLPLDH Relative Activity (%)ZpaCPR Relative Activity (%)
Control100100
Acetone~80~90
Chloroform~70~80
DMSO~90~95
Ethyl acetate~75~85
Isopropanol~85~90
Octanol~60~70

Data adapted from a study on the characterization of AmeLPLDH and ZpaCPR. The control represents the enzyme activity in an aqueous buffer.[1]

Experimental Protocols

Detailed Methodology for Whole-Cell Biocatalyst Deracemization of this compound:

This protocol is based on the work by Jin et al. (2023).[1]

  • Biocatalyst Preparation:

    • Co-express L-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) in E. coli BL21(DE3).

    • Culture the recombinant E. coli cells and induce protein expression.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline). The resulting wet cells are used as the whole-cell biocatalyst.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • This compound (e.g., 1.25 M)

      • Wet E. coli cells (e.g., 200 g/L)

      • Glucose (e.g., 2.5 M)

      • Phosphate buffer (e.g., 50 mM, pH 6.0)

    • The total reaction volume can be scaled as needed (e.g., 10 mL).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with agitation (e.g., 400 rpm).

    • Maintain the pH at 6.0 throughout the reaction using an auto-titration system with NaOH solution.

    • The reaction can be monitored over time (e.g., 36 hours).

  • Troubleshooting Step - Supplementation:

    • If the reaction stalls or shows low efficiency, after a certain period (e.g., 24 hours), supplement the reaction with additional wet cells expressing the rate-limiting enzyme (e.g., 100 g/L of E. coli expressing BsGDH).[1]

  • Sample Analysis:

    • At desired time points, take aliquots of the reaction mixture.

    • Terminate the reaction by adding an equal volume of 3 M HCl.

    • Centrifuge the mixture to remove cell debris.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase by gas chromatography (GC) using a chiral column to determine the concentrations of D- and L-pantolactone and calculate the enantiomeric excess.

Visualizations

Enzymatic_Deracemization_Pathway cluster_enzymes Enzymatic Cascade cluster_cofactor Cofactor Regeneration This compound This compound L-Pantolactone L-Pantolactone This compound->L-Pantolactone Ketopantolactone Ketopantolactone L-Pantolactone:e->Ketopantolactone:w Oxidation D-Pantolactone D-Pantolactone Ketopantolactone:e->D-Pantolactone:w Reduction AmeLPLDH AmeLPLDH AmeLPLDH->Ketopantolactone ZpaCPR ZpaCPR ZpaCPR->D-Pantolactone BsGDH BsGDH Gluconic Acid Gluconic Acid BsGDH->Gluconic Acid NADPH NADPH BsGDH->NADPH Glucose Glucose Glucose->BsGDH NADP+ NADP+ NADP+->ZpaCPR NADP+->BsGDH NADPH->ZpaCPR

Caption: Multi-enzymatic cascade for this compound deracemization.

Troubleshooting_Workflow Start Low Yield / e.e. CheckEnzymeActivity Sufficient Enzyme Activity? Start->CheckEnzymeActivity CheckCofactor Accumulation of Ketopantolactone? CheckEnzymeActivity->CheckCofactor Yes OptimizeExpression Optimize Enzyme Expression/Activity CheckEnzymeActivity->OptimizeExpression No CheckSubstrate High Substrate Concentration? CheckCofactor->CheckSubstrate No SupplementGDH Supplement with GDH Biocatalyst CheckCofactor->SupplementGDH Yes OptimizeLoading Optimize Substrate Loading / Fed-batch CheckSubstrate->OptimizeLoading Yes ReviewProtocol Review Protocol (pH, Temp, etc.) CheckSubstrate->ReviewProtocol No

Caption: Troubleshooting logic for low yield in deracemization.

References

Technical Support Center: Optimization of DL-Pantolactone Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of pH and temperature for DL-Pantolactone (DL-PL) hydrolysis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing pH and temperature for this compound hydrolysis?

A1: The primary goal is to achieve an efficient and selective conversion of one enantiomer of the racemic this compound into its corresponding pantoic acid, while leaving the other enantiomer unreacted. This process, known as kinetic resolution, is crucial for the production of optically pure D-Pantolactone, a key intermediate in the synthesis of pharmaceuticals like D-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3] Optimization of pH and temperature is critical to maximize the rate and stereoselectivity of the hydrolysis reaction, which is most often catalyzed by an enzyme.

Q2: What is the general optimal pH range for the enzymatic hydrolysis of this compound?

A2: The optimal pH for enzymatic hydrolysis of this compound typically falls within the neutral range, generally between 6.0 and 8.0.[4] For instance, a pH of 7.0 has been identified as optimal for the optical resolution of this compound using immobilized d-lactonohydrolase.[5][6] It is crucial to maintain a stable pH during the reaction, as deviations can lead to a decrease in reaction rate and enzyme activity.[7]

Q3: What is the typical optimal temperature for this enzymatic reaction?

A3: The optimal temperature for the enzymatic hydrolysis of this compound can vary depending on the specific enzyme and its source. However, a common range is between 30°C and 55°C. For example, one study found the optimum temperature to be 40°C for immobilized d-lactonohydrolase, while another using free cells identified 50°C as the optimum.[5] Another study reported an optimal temperature of 55°C.[5] It is important to note that temperatures outside the optimal range can lead to decreased enzyme activity or denaturation.

Q4: How does pH affect the stability of this compound itself?

A4: this compound is more stable at acidic pH values. As the pH becomes neutral to alkaline, the lactone ring is more susceptible to spontaneous, non-enzymatic hydrolysis to form pantoic acid.[4][8] This chemical instability at neutral or higher pH can be a challenge, as it may reduce the yield of the desired unreacted enantiomer.[4]

Q5: Can the hydrolysis be performed chemically without an enzyme?

A5: Yes, this compound can be hydrolyzed chemically using acids or bases. For instance, heating with a mineral acid can hydrolyze the cyanohydrin precursor to form α,γ-dihydroxy-β,β-dimethylbutyric acid, which is then lactonized to this compound.[9] However, chemical hydrolysis is not stereoselective and will hydrolyze both D- and L-enantiomers, making it unsuitable for optical resolution. Enzymatic hydrolysis is preferred for producing enantiomerically pure products.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Hydrolysis Rate Suboptimal pH or temperature.Verify that the reaction pH and temperature are within the optimal range for the specific enzyme being used.[5][6] Regularly monitor and adjust the pH throughout the reaction, as the formation of pantoic acid will lower the pH.[7]
Low enzyme activity or concentration.Increase the enzyme concentration or use a fresh batch of enzyme with verified activity. Consider enzyme immobilization to improve stability and reusability.[1][5]
Substrate or product inhibition.Optimize the initial substrate concentration. High concentrations can sometimes inhibit enzyme activity.[5]
Low Enantioselectivity (low e.e. of product) Non-enzymatic hydrolysis at neutral or alkaline pH.Operate at the lower end of the optimal pH range for the enzyme, where spontaneous hydrolysis is less significant.[4][8]
Incorrect enzyme choice.Ensure the selected enzyme has high enantioselectivity for the desired enantiomer. Different microbial sources can produce enzymes with varying selectivities.[2]
Reaction time is too long.Optimize the reaction time. Prolonged reaction times can sometimes lead to the hydrolysis of the undesired enantiomer, thus reducing the enantiomeric excess.
Inconsistent Results Between Batches Poor pH control.Implement a robust pH control system, such as an auto-titrator, to maintain a constant pH during the reaction.[1][4]
Temperature fluctuations.Use a temperature-controlled reactor or water bath to ensure a stable reaction temperature.
Inconsistent quality of starting materials.Use this compound and other reagents of consistent purity for each batch.
Enzyme Deactivation Extreme pH or temperature.Operate within the enzyme's stable pH and temperature range. Avoid harsh pH adjustments or temperature spikes.
Presence of inhibitors.Check for the presence of potential enzyme inhibitors in the reaction mixture, such as certain metal ions.[10]

Data Summary

Table 1: Optimal pH and Temperature for Enzymatic this compound Hydrolysis

Enzyme/MicroorganismOptimal pHOptimal Temperature (°C)Reference
Immobilized d-lactonohydrolase7.040[5][6]
Free cells (Fusarium moniliforme SW-902)7.050[5]
Immobilized cells (Fusarium moniliforme SW-902)7.555[5]
Recombinant P. pastoris (D-lactonase)7.0 ± 0.228[1]
Fusarium sp. BU-011 (for enzyme production)7.0 (initial)26[5]

Table 2: Half-life of this compound at Different pH Values (Chemical Hydrolysis)

pHTemperature (°C)Half-lifeReference
450144 days[8]
7503.7 days[8]
9501 day[8]
425 (extrapolated)1-3 years[8]
725 (extrapolated)~30 days[8]
925 (extrapolated)~6-20 days[8]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound using Immobilized Whole Cells

This protocol is adapted from a method using immobilized Pichia pastoris cells expressing a recombinant D-lactonase.[1][11]

1. Immobilization of Cells: a. Prepare a cell suspension of the recombinant microorganism. b. Mix the cell suspension with a solution of sodium alginate. c. Drip the mixture into a calcium chloride solution to form beads of immobilized cells. d. Wash the beads with water and store them at 4°C.

2. Hydrolysis Reaction: a. In a temperature-controlled reactor, add the substrate solution of this compound (e.g., 350 g/L) and the immobilized cell beads. b. Maintain the reaction temperature at the optimum for the enzyme (e.g., 28°C).[1] c. Control the pH of the reaction mixture at the optimal level (e.g., 7.0 ± 0.2) by the automated addition of a base, such as 15 M NH₃·H₂O.[1] d. Monitor the progress of the reaction by taking samples periodically and analyzing the conversion rate by HPLC. e. Stop the reaction when the desired conversion is reached (typically >40%).[1]

3. Product Separation: a. Filter the reaction mixture to separate the immobilized cells, which can be reused. b. The filtrate contains D-pantoic acid and unreacted L-Pantolactone. c. Extract the unreacted L-Pantolactone with an organic solvent. d. The remaining aqueous solution containing D-pantoic acid can then be processed to obtain D-Pantolactone through chemical lactonization (acid-catalyzed cyclization).

Visualizations

Hydrolysis_Workflow Figure 1: General Workflow for Enzymatic Hydrolysis of this compound cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_separation Separation & Purification DL_PL This compound Substrate Reactor Bioreactor (Controlled pH & Temp) DL_PL->Reactor Enzyme Enzyme Solution or Immobilized Cells Enzyme->Reactor Monitoring Reaction Monitoring (e.g., HPLC) Reactor->Monitoring Filtration Filtration Reactor->Filtration Monitoring->Reactor Feedback Control Filtration->Enzyme Recycle Extraction Solvent Extraction Filtration->Extraction Lactonization Chemical Lactonization Extraction->Lactonization Aqueous Phase (D-Pantoic Acid) L_PL Unreacted L-Pantolactone Extraction->L_PL D_PL Pure D-Pantolactone Lactonization->D_PL

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Hydrolysis Rate Start Low Hydrolysis Rate Detected Check_Params Check pH and Temperature Logs Start->Check_Params Params_OK Parameters within Optimal Range? Check_Params->Params_OK Adjust_Params Adjust pH and/or Temperature Control Params_OK->Adjust_Params No Check_Enzyme Evaluate Enzyme Activity/Concentration Params_OK->Check_Enzyme Yes Resolved Issue Resolved Adjust_Params->Resolved Enzyme_OK Enzyme Activity Sufficient? Check_Enzyme->Enzyme_OK Replace_Enzyme Use Fresh/More Concentrated Enzyme Enzyme_OK->Replace_Enzyme No Check_Substrate Investigate Substrate Concentration Effects Enzyme_OK->Check_Substrate Yes Replace_Enzyme->Resolved Check_Substrate->Resolved

Caption: A logical diagram for troubleshooting low hydrolysis rates.

References

Technical Support Center: Chiral Separation of DL-Pantolactone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of DL-Pantolactone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating this compound?

A1: Polysaccharide-based chiral stationary phases are highly effective and widely used for the enantioseparation of lactones, including this compound. Columns with selectors such as amylose (B160209) or cellulose (B213188) derivatives, like those in the Daicel CHIRALPAK® series (e.g., IA, IB, IC, IE), are a primary choice for this application.

Q2: What is a typical starting mobile phase for separating this compound?

A2: A common starting point for the normal-phase HPLC separation of this compound is a mixture of n-hexane and an alcohol modifier, typically 2-propanol (IPA) or ethanol. A common initial ratio to test is 90:10 (v/v) n-hexane to IPA.[1] The ratio can then be optimized to improve resolution.

Q3: My resolution between the D- and L-pantolactone peaks is poor. What are the first steps to improve it?

A3: To improve poor resolution, consider the following initial steps:

  • Optimize Mobile Phase Composition: Adjust the ratio of n-hexane to your alcohol modifier. Decreasing the percentage of the alcohol (the stronger solvent in this context) will generally increase retention times and can improve resolution, but may also broaden peaks.

  • Reduce Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can enhance the interactions between the analytes and the chiral stationary phase, leading to better separation.

  • Adjust Temperature: Use a column oven to control the temperature. Both increasing and decreasing the temperature can affect chiral recognition. It is an important parameter to screen for optimal separation.

Q4: I am observing significant peak tailing. What are the likely causes and solutions?

A4: Peak tailing in chiral HPLC can stem from several issues:

  • Secondary Interactions: Unwanted interactions between the pantolactone molecules and active sites on the stationary phase (like residual silanols on silica-based columns) can cause tailing. While pantolactone is a neutral compound, ensuring a high-quality, well-packed column is crucial.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can create active sites. Flushing the column with a strong, compatible solvent (as recommended by the manufacturer) may resolve this. For immobilized polysaccharide columns, solvents like THF or ethyl acetate (B1210297) can often be used for cleaning.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Column Degradation: Over time, the performance of any column will degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q5: Can I use mobile phase additives for pantolactone separation?

A5: Since pantolactone is a neutral molecule, acidic or basic additives (like TFA or DEA) are generally not necessary and may not improve the separation. These additives are typically used to improve the peak shape of acidic or basic analytes by minimizing unwanted ionic interactions with the stationary phase. For neutral compounds like pantolactone, focusing on the ratio of the primary solvents (alkane/alcohol) is the most effective strategy.

Experimental Protocols and Data

Key Experiment: Enantioseparation of this compound on CHIRALPAK® IC

This section details a validated method for the successful baseline separation of this compound enantiomers.

Experimental Protocol:

  • Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm[1]

  • Mobile Phase: n-hexane / 2-propanol (90/10, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV-VIS at 230 nm[1]

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL

Data Presentation:

The following table summarizes the quantitative data obtained from the separation of this compound using the protocol described above.

ParameterValueDescription
Retention Time (t R1 )22.8 minThe time taken for the first eluting enantiomer to pass through the column.[1]
Retention Time (t R2 )27.3 minThe time taken for the second eluting enantiomer to pass through the column.[1]
Capacity Factor (k' 1 )6.60A measure of the retention of the first eluting enantiomer relative to an unretained peak.[1]
Capacity Factor (k' 2 )8.10A measure of the retention of the second eluting enantiomer relative to an unretained peak.[1]
Separation Factor (α)1.23The ratio of the capacity factors (k'₂ / k'₁), indicating the selectivity of the column for the two enantiomers.[1]
Resolution (R s )4.40A quantitative measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the chiral separation of this compound.

Guide 1: Poor Resolution (R s < 1.5)

If the resolution between the pantolactone enantiomers is insufficient, follow this logical workflow to identify and correct the problem.

G cluster_0 Troubleshooting Workflow: Poor Resolution Start Poor Resolution (Rs < 1.5) Check_MP Is Mobile Phase Composition Optimal? Start->Check_MP Adjust_MP Adjust Hexane/IPA Ratio (e.g., to 92:8 or 95:5) Check_MP->Adjust_MP No Check_Flow Is Flow Rate Too High? Check_MP->Check_Flow Yes Adjust_MP->Check_Flow Adjust_Flow Reduce Flow Rate (e.g., to 0.8 or 0.5 mL/min) Check_Flow->Adjust_Flow Yes Check_Temp Is Temperature Controlled? Check_Flow->Check_Temp No Adjust_Flow->Check_Temp Adjust_Temp Screen Different Temperatures (e.g., 15°C, 25°C, 35°C) Check_Temp->Adjust_Temp No Check_Column Is Column Performance Degraded? Check_Temp->Check_Column Yes Adjust_Temp->Check_Column Consider_New_Column Consider Different CSP (e.g., CHIRALPAK IA/IB/IE) or Replace Column Check_Column->Consider_New_Column Yes End Resolution Improved Check_Column->End No, Problem Solved Consider_New_Column->End

Troubleshooting workflow for poor resolution.
Guide 2: Peak Tailing or Splitting

Poor peak shape can compromise the accuracy of quantification. This guide helps diagnose issues related to peak asymmetry.

G cluster_1 Troubleshooting Workflow: Peak Shape Issues Start Peak Tailing or Splitting Check_Overload Is Column Overloaded? Start->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_Contamination Is Column Contaminated? Check_Overload->Check_Contamination No Reduce_Conc->Check_Contamination Flush_Column Flush Column with Strong, Compatible Solvent (e.g., IPA) Check_Contamination->Flush_Column Yes Check_System Is there Extra-Column Volume or a Leak? Check_Contamination->Check_System No Flush_Column->Check_System Inspect_System Check Fittings, Tubing Length, and Detector Connections Check_System->Inspect_System Yes Check_Degradation Is Column Bed Damaged? Check_System->Check_Degradation No Inspect_System->Check_Degradation Replace_Column Replace Column Check_Degradation->Replace_Column Yes End Peak Shape Improved Check_Degradation->End No, Problem Solved

Troubleshooting workflow for peak shape issues.

References

Identification and minimization of byproducts in DL-Pantolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of DL-Pantolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this compound synthesis via the isobutyraldehyde (B47883) and formaldehyde (B43269) route?

A1: The most common byproducts in this synthesis route can be categorized as follows:

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting materials. Derivatization may be necessary for polar compounds like pantoic acid to increase their volatility.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile byproducts like pantoic acid and ammonium salts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of all byproducts. Comparing the spectra of your product with that of pure this compound and known byproducts can confirm their presence.

Q3: What are the key process parameters to control for minimizing byproduct formation?

A3: Careful control of the following reaction conditions is crucial:

  • Stoichiometry of Reactants: Precise molar ratios of isobutyraldehyde and formaldehyde are important to avoid side reactions.

  • Base Concentration: Using a dilute base for the aldol condensation can minimize the competing Cannizzaro reaction of formaldehyde.

  • Temperature: Controlling the temperature at each step (aldol condensation, cyanohydrin formation, and hydrolysis/lactonization) is critical to prevent side reactions and ensure complete conversion.

  • Reaction Time: Sufficient reaction time is necessary for the completion of each step, particularly the hydrolysis of the nitrile and the final lactonization.

  • pH Control during Workup: Careful pH adjustment during the neutralization and lactonization steps is essential to ensure complete conversion to the lactone and to manage the formation of salt byproducts.

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of unreacted intermediates.

This issue is often indicated by the presence of 3-hydroxy-2,2-dimethylpropanal and/or 2,4-dihydroxy-3,3-dimethylbutyronitrile in the final product.

Potential Cause Troubleshooting Step Analytical Verification
Incomplete aldol condensation- Ensure the correct stoichiometry of isobutyraldehyde and formaldehyde.- Verify the concentration and activity of the base catalyst.- Monitor the reaction progress by TLC or GC to ensure the disappearance of starting materials.GC-MS analysis to detect residual isobutyraldehyde and formaldehyde.
Incomplete cyanohydrin formation- Check the quality and amount of the cyanide source.- Ensure the reaction temperature is optimal for the addition of cyanide.¹H and ¹³C NMR to identify the characteristic signals of 3-hydroxy-2,2-dimethylpropanal.
Incomplete hydrolysis and lactonization- Ensure sufficient acid concentration and reaction time for complete hydrolysis of the nitrile group.- Maintain the appropriate temperature to drive the lactonization to completion.¹H and ¹³C NMR to detect the presence of 2,4-dihydroxy-3,3-dimethylbutyronitrile and pantoic acid.
Problem 2: Presence of α,γ-Dihydroxy-β,β-dimethylbutyric acid (Pantoic Acid) in the final product.

This indicates that the final ring-closing step (lactonization) is incomplete.

Potential Cause Troubleshooting Step Analytical Verification
Insufficiently acidic conditions for lactonization- Ensure the pH of the reaction mixture is sufficiently low to favor the lactone form.- Increase the concentration of the acid catalyst if necessary.HPLC analysis to quantify the amount of pantoic acid.¹H and ¹³C NMR to identify the characteristic signals of the open-chain acid.
Insufficient heating during lactonization- Increase the reaction temperature or prolong the heating time to ensure complete conversion.Monitor the disappearance of the pantoic acid peak in HPLC or NMR over time.
Presence of excess water- Remove water from the reaction mixture before or during the lactonization step, as excess water can shift the equilibrium away from the lactone.
Problem 3: Formation of significant amounts of salt byproducts.

This is typically observed as a solid precipitate (e.g., ammonium sulfate) during workup, which can complicate purification.

Potential Cause Troubleshooting Step Analytical Verification
Use of ammonia or ammonium hydroxide for neutralization- Consider using alternative bases for neutralization that form more soluble salts, if compatible with the purification scheme.- If using ammonia, carefully control the amount added to avoid excess.¹H NMR of an aqueous extract of the product can show the characteristic triplet of the ammonium ion around 7.0 ppm in D₂O.
Inefficient removal of salts- Wash the organic extract containing the product with water to remove water-soluble salts.- If the product is isolated by distillation, the salts will remain in the non-volatile residue.- Recrystallization of the final product can also effectively remove salt impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification
  • Sample Preparation:

    • Dissolve a small amount of the crude this compound in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.

    • For the analysis of polar byproducts like pantoic acid, derivatization is necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks corresponding to this compound and potential byproducts by comparing their retention times and mass spectra with reference data or spectral libraries.

Protocol 2: ¹H NMR Analysis for Purity Assessment
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl sulfoxide (B87167) or maleic acid) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Integrate the characteristic signals of this compound and the identified byproducts.

    • Compare the integrals to the integral of the internal standard to quantify the amount of each component and determine the purity of the this compound.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Key Byproducts.

CompoundSolvent¹H NMR Signals¹³C NMR Signals
This compound CDCl₃~4.0 (s, 1H, CH-OH), ~3.5 (d, 1H, CH₂), ~3.4 (d, 1H, CH₂), ~1.1 (s, 3H, CH₃), ~1.0 (s, 3H, CH₃)~175 (C=O), ~78 (C-OH), ~76 (CH₂-O), ~40 (C(CH₃)₂), ~23 (CH₃), ~20 (CH₃)
3-Hydroxy-2,2-dimethylpropanal CDCl₃~9.6 (s, 1H, CHO), ~3.5 (s, 2H, CH₂OH), ~1.1 (s, 6H, C(CH₃)₂)~205 (CHO), ~70 (CH₂OH), ~48 (C(CH₃)₂), ~21 (CH₃)
2,4-Dihydroxy-3,3-dimethylbutyronitrile D₂O~4.3 (s, 1H, CH-OH), ~3.4 (s, 2H, CH₂OH), ~1.0 (s, 6H, C(CH₃)₂)~122 (CN), ~70 (CH₂OH), ~65 (CH-OH), ~40 (C(CH₃)₂), ~21 (CH₃)
Pantoic Acid D₂O~3.9 (s, 1H, CH-OH), ~3.4 (s, 2H, CH₂OH), ~1.0 (s, 3H, CH₃), ~0.9 (s, 3H, CH₃)~180 (COOH), ~78 (CH-OH), ~70 (CH₂OH), ~42 (C(CH₃)₂), ~22 (CH₃), ~20 (CH₃)
Ammonium Ion (NH₄⁺) D₂O~7.0 (t, 4H)-

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis A Isobutyraldehyde + Formaldehyde B Aldol Condensation (Base Catalyst) A->B C 3-Hydroxy-2,2-dimethylpropanal B->C D Cyanohydrin Formation (HCN) C->D E 2,4-Dihydroxy-3,3-dimethylbutyronitrile D->E F Hydrolysis & Lactonization (Acid, Heat) E->F G Crude this compound F->G H Sample Preparation G->H I GC-MS Analysis H->I J NMR Analysis H->J K Byproduct Identification & Quantification I->K J->K

Caption: Experimental workflow for this compound synthesis and byproduct analysis.

Troubleshooting_Logic Start Low Purity of This compound Q1 Presence of Unreacted Intermediates? Start->Q1 A1 Incomplete Reaction: - Check Stoichiometry - Verify Catalyst - Optimize Time/Temp Q1->A1 Yes Q2 Presence of Pantoic Acid? Q1->Q2 No End High Purity This compound A1->End A2 Incomplete Lactonization: - Increase Acidity - Increase Temperature - Remove Water Q2->A2 Yes Q3 Presence of Salt Precipitate? Q2->Q3 No A2->End A3 Inefficient Salt Removal: - Aqueous Wash - Recrystallization Q3->A3 Yes Q3->End No A3->End

Caption: Logical troubleshooting guide for this compound purification.

References

Technical Support Center: Enhancing Whole-Cell Biocatalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with whole-cell biocatalysts.

FAQs: General Questions

Q1: What are the primary advantages of using whole-cell biocatalysts over isolated enzymes?

A1: Whole-cell biocatalysts offer several key advantages. They eliminate the need for costly and time-consuming enzyme purification. The cellular environment protects the enzyme from harsh reaction conditions, and for cofactor-dependent reactions, the host cell's metabolic machinery can often regenerate the necessary cofactors, reducing the need to add expensive external cofactors.[1][2][3]

Q2: What are the main factors that limit the efficiency of whole-cell biocatalysts?

A2: The primary limiting factors include:

  • Mass transfer limitations: The cell envelope can act as a barrier, hindering the transport of substrates into the cell and products out of the cell.[1][4]

  • Cofactor imbalance: Insufficient regeneration of cofactors like NAD(P)H or ATP can create a bottleneck in the reaction.[5][6][7]

  • Product or substrate toxicity: High concentrations of substrates or products can be toxic to the cells, inhibiting their metabolic activity and reducing yields.[8][9]

  • Metabolic burden: The overexpression of heterologous enzymes can strain the host cell's resources, affecting its growth and catalytic performance.

  • Enzyme instability: The catalytic activity of the enzyme can be lost over time due to denaturation or degradation.

Troubleshooting Guide: Low Product Yield

Low product yield is a frequent challenge in whole-cell biocatalysis. The following guide addresses potential causes and provides targeted solutions.

Q3: My whole-cell biocatalyst is showing low activity, resulting in poor product yield. What could be the cause?

A3: Low activity can stem from several issues. A primary concern is the limited transport of your substrate across the cell membrane. Additionally, insufficient levels of the expressed enzyme or problems with cofactor availability can significantly impact reaction rates.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low Product Yield CheckPermeability Assess Cell Permeability Start->CheckPermeability CheckExpression Verify Enzyme Expression Start->CheckExpression CheckCofactor Evaluate Cofactor Regeneration Start->CheckCofactor Permeabilize Permeabilize Cells CheckPermeability->Permeabilize Substrate transport is a bottleneck OptimizeExpression Optimize Expression Conditions CheckExpression->OptimizeExpression Low enzyme levels EnhanceCofactor Enhance Cofactor Regeneration CheckCofactor->EnhanceCofactor Cofactor limitation Success Improved Yield Permeabilize->Success OptimizeExpression->Success EnhanceCofactor->Success

Caption: Troubleshooting workflow for low product yield.

Q4: How can I determine if substrate/product transport is the limiting factor?

A4: Compare the activity of intact cells with permeabilized or lysed cells. If the activity of permeabilized or lysed cells is significantly higher, it indicates a mass transport limitation.

Q5: What methods can I use to permeabilize the cell membrane?

A5: Cell permeabilization can be achieved through various methods:

  • Chemical Permeabilization: Organic solvents (e.g., toluene, ethanol, methanol) or detergents (e.g., Triton X-100, CTAB) can be used to create pores in the cell membrane.[10]

  • Physical Permeabilization: Methods like heat treatment or osmotic shock can also increase membrane permeability.[10]

Data Presentation: Comparison of Permeabilization Methods on E. coli

Permeabilization MethodAgent/ConditionRelative GAD Activity Increase (%)Reference
Organic Solvent Hexane965[10]
Toluene850[10]
Detergent Triton X-1001080[10]
CHAPS750[10]
Physical Method Heat (70°C, 30 min)1310[10]

Experimental Protocol: Methanol (B129727) Permeabilization of E. coli

This protocol is adapted for general use with E. coli whole-cell biocatalysts.

Materials:

  • E. coli cell suspension

  • 1X Phosphate Buffered Saline (PBS), ice-cold

  • 100% Methanol, ice-cold (-20°C)

  • Microcentrifuge tubes

Procedure:

  • Harvest E. coli cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with ice-cold 1X PBS and resuspend in PBS.

  • Slowly add ice-cold 100% methanol to the pre-chilled cell suspension while gently vortexing to a final concentration of 90% methanol.[11][12]

  • Alternatively, pellet the cells and resuspend them directly in the required volume of ice-cold 90% methanol.

  • Incubate the cell suspension on ice for a minimum of 10 minutes.[11][12]

  • The permeabilized cells can be used immediately or stored at -20°C in 90% methanol for later use.

  • Before use in a biocatalytic reaction, wash the cells with the reaction buffer to remove the methanol.

Troubleshooting Guide: Cofactor Imbalance

Many enzymatic reactions rely on cofactors such as NAD(P)H. Ensuring their continuous regeneration is crucial for sustained catalytic activity.

Q6: My reaction stops after a short period, suggesting cofactor depletion. How can I regenerate NAD(P)H within the whole-cell system?

A6: Cofactor regeneration can be achieved by coupling the primary reaction to a secondary, sacrificial reaction that converts the oxidized cofactor back to its reduced state. A common strategy is the "substrate-coupled" approach using a co-expressed dehydrogenase.

Signaling Pathway: Substrate-Coupled NAD(P)H Regeneration

CofactorRegeneration cluster_main Main Reaction cluster_regen Regeneration System Substrate Substrate Product Product Substrate->Product Target Enzyme (e.g., Reductase) NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP NADP_regen NAD(P)+ NADP->NADP_regen Cosubstrate Co-substrate (e.g., Glucose) Coproduct Co-product (e.g., Gluconolactone) Cosubstrate->Coproduct Regen. Enzyme (e.g., GDH) NADPH_regen NAD(P)H NADP_regen->NADPH_regen NADPH_regen->NADPH

Caption: Cofactor regeneration using a co-substrate and regeneration enzyme.

Q7: Which enzyme system is commonly used for NAD(P)H regeneration?

A7: The glucose dehydrogenase (GDH) system is widely used. GDH from organisms like Bacillus subtilis can utilize both NAD⁺ and NADP⁺ as cofactors. It oxidizes glucose to gluconolactone, which is a practically irreversible reaction, providing a strong driving force for NAD(P)H regeneration.[13][14]

Experimental Protocol: NAD(P)H Regeneration using a Co-expressed Glucose Dehydrogenase

This protocol assumes you have a recombinant strain co-expressing your target enzyme and glucose dehydrogenase (GDH).

Materials:

  • Recombinant whole cells

  • Reaction buffer (pH and composition optimized for your target enzyme)

  • Substrate for your target reaction

  • D-Glucose (co-substrate)

  • Reaction vessel

Procedure:

  • Prepare a suspension of your recombinant whole cells in the reaction buffer.

  • Add the substrate for your target enzyme to the desired final concentration.

  • Add D-glucose to the reaction mixture. The optimal concentration of glucose may need to be determined empirically but is typically in excess of the substrate.

  • Initiate the reaction by placing the vessel at the optimal temperature with appropriate mixing.

  • Monitor the progress of the reaction by measuring the formation of your product over time.

Data Presentation: Comparison of Cofactor Regeneration Systems

Regeneration EnzymeCo-substrateCo-productAdvantagesDisadvantages
Glucose Dehydrogenase (GDH) GlucoseGluconic acidHigh activity, broad cofactor specificity (NAD⁺/NADP⁺), inexpensive co-substrate.[13][14]Potential for pH drop due to gluconic acid formation.[15]
Formate Dehydrogenase (FDH) FormateCO₂Benign co-product (CO₂) that is easily removed.[6]Lower specific activity compared to GDH.
Alcohol Dehydrogenase (ADH) IsopropanolAcetoneInexpensive co-substrate.Potential for enzyme inhibition by acetone.

Troubleshooting Guide: Product Toxicity and Plasmid Instability

Q8: The reaction rate decreases over time, even with sufficient substrate and cofactor regeneration. Could product toxicity be the issue?

A8: Yes, product accumulation can be toxic to the cells, leading to decreased enzyme activity and cell viability.[8] This is a common form of feedback inhibition in whole-cell systems.[16]

Strategies to Mitigate Product Toxicity:

  • In situ product removal: Use techniques like liquid-liquid extraction with a biocompatible organic solvent or adsorption onto a resin to continuously remove the product from the aqueous phase.[8]

  • Engineering resistant strains: Employ metabolic engineering or adaptive laboratory evolution to develop host strains with increased tolerance to the product.

Logical Relationship: Addressing Product Toxicity

ProductToxicity Toxicity Product Toxicity Identified InSituRemoval Implement In Situ Product Removal Toxicity->InSituRemoval EngineerStrain Engineer Product-Tolerant Host Strain Toxicity->EngineerStrain ReducedToxicity Reduced Toxicity & Improved Yield InSituRemoval->ReducedToxicity EngineerStrain->ReducedToxicity

Caption: Strategies for overcoming product toxicity.

Q9: I am losing my recombinant plasmid during cultivation, leading to inconsistent biocatalyst performance. How can I improve plasmid stability?

A9: Plasmid instability is often due to the metabolic burden imposed on the host cells.[17] Several strategies can enhance plasmid stability:

  • Antibiotic Selection: While common, this is often not ideal for large-scale processes.

  • Auxotrophic Complementation: Use a host strain with a mutation in an essential gene and a plasmid that carries a functional copy of that gene.

  • Toxin-Antitoxin Systems: Incorporate a toxin-antitoxin cassette into the plasmid, where the plasmid-encoded antitoxin neutralizes a stable toxin. Plasmid-free cells are killed by the toxin.

  • Reduce Metabolic Load: Optimize the expression of the recombinant protein to a level that is sufficient for catalysis but does not excessively burden the cell. This can be achieved by using promoters of different strengths or by optimizing induction conditions.[18]

  • Plasmid Design: Inserting stabilizing elements like the cer site can help resolve plasmid multimers and improve segregational stability.[19]

Troubleshooting Guide: Immobilization Issues

Immobilization can improve the stability and reusability of whole-cell biocatalysts. However, the process itself can present challenges.

Q10: I am trying to immobilize my whole-cell biocatalyst in calcium alginate beads, but the beads are weak and the cells are leaking.

A10: The mechanical strength of calcium alginate beads and cell retention are highly dependent on the concentrations of sodium alginate and calcium chloride used.

Experimental Protocol: Whole-Cell Immobilization in Calcium Alginate

Materials:

  • Whole-cell suspension

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Distilled water or appropriate buffer

  • Syringe with a needle

Procedure:

  • Prepare a 2-4% (w/v) sodium alginate solution in distilled water or buffer. Ensure it is fully dissolved to avoid clumps.[20][21]

  • Mix the whole-cell suspension thoroughly with the sodium alginate solution.

  • Prepare a 0.1-0.4 M CaCl₂ solution.

  • Extrude the cell-alginate mixture drop-wise into the CaCl₂ solution from a height that allows for the formation of spherical beads.[20][22] Stir the CaCl₂ solution gently.

  • Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes.[22]

  • Collect the beads by decantation or filtration and wash them with buffer to remove excess calcium chloride and free cells.

  • The immobilized cells are now ready for use or storage at 4°C.

Data Presentation: Optimizing Immobilization Parameters

Sodium Alginate (% w/v)CaCl₂ (M)Bead Characteristics
10.1Weak beads, significant cell leakage
2 0.2 Good compromise of strength and diffusion
40.4Very strong beads, but potential for mass transfer limitations

References

Handling the hygroscopic nature of DL-Pantolactone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of DL-Pantolactone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound is a racemic mixture of the D- and L-enantiomers of pantolactone, a cyclic ester (gamma-lactone) derived from pantothenic acid (Vitamin B5)[1][2]. It is a white to pale yellow solid or colorless crystalline powder[3][4][5]. Its hygroscopic nature means it readily absorbs moisture from the atmosphere[1][6]. This tendency is due to its chemical structure, which allows it to form hydrogen bonds with water molecules present in the air[7].

Q2: How should I properly store this compound to prevent moisture absorption?

To maintain its integrity, this compound should be stored in airtight containers to prevent exposure to atmospheric moisture[6][8]. It is crucial to reseal containers quickly and tightly after use[8]. The recommended storage conditions are a cool, dry, and well-ventilated area, typically between 2-8°C[9]. For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, can be beneficial[9][10]. Using a desiccator with a suitable drying agent like silica (B1680970) gel or calcium chloride is also a highly effective storage method[6][10].

Q3: What are the visible signs that my this compound has absorbed moisture?

The most common sign of moisture absorption is a change in the physical appearance of the compound. You may observe clumping or caking of the crystalline powder[7][8]. In cases of significant moisture absorption, the substance may become sticky or even begin to dissolve, a phenomenon known as deliquescence[6][7].

Q4: What are the consequences of using this compound that has absorbed moisture in my experiments?

Using this compound with an unknown water content can lead to significant experimental errors and inconsistencies.

  • Inaccurate Weighing: The absorbed water adds to the total mass, leading to an overestimation of the amount of this compound being used.

  • Altered Chemical Properties: The presence of water can affect reaction rates, equilibria, and the overall chemical behavior of the compound[8].

  • Degradation: In aqueous solutions, pantolactone can undergo hydrolysis to form pantoic acid, especially influenced by pH and temperature[9]. This degradation compromises the purity of the starting material and can lead to inconsistent results between replicates[9].

  • Compromised Product Quality: Moisture can negatively impact the quality, stability, and shelf-life of the final product[11][12].

Q5: My experiment is yielding inconsistent results. Could the hygroscopic nature of this compound be the cause?

Yes, this is a strong possibility. Variable rates of degradation or hydrolysis due to uncontrolled moisture content can lead to a lack of reproducibility in experimental results[9]. It is advisable to ensure consistent timing between the preparation of solutions and their analysis for all samples and to maintain a constant temperature throughout the experiment[9].

Troubleshooting Guide

Problem: My this compound has clumped together.

  • Cause: The material has likely absorbed moisture from the atmosphere[8].

  • Solution: You can try to break up the clumps with a clean, dry spatula before use. However, be aware that this does not remove the absorbed water, and the material's properties may be altered[8]. For applications requiring anhydrous conditions, the material should be properly dried before use.

Problem: I observe precipitation in my stock solution prepared with an organic solvent.

  • Cause: This could be due to the use of a solvent that was not anhydrous, allowing the hygroscopic this compound to pull in residual moisture, or the concentration may have exceeded the solubility limit[9].

  • Solution: Always use fresh, anhydrous-grade solvents for preparing stock solutions[9]. Ensure the desired concentration does not exceed the solubility limit of this compound in the chosen solvent. Prepare solutions fresh before use whenever possible[9].

Problem: I suspect my this compound is wet. Can I dry it?

  • Cause: Improper storage or handling has led to moisture absorption.

  • Solution: Yes, you can dry this compound. A common method is to gently heat it in a vacuum oven[8]. However, be cautious not to overheat it, as this could cause decomposition[8]. Always refer to the material's technical data sheet for specific temperature limits. Another method is recrystallization from a suitable anhydrous solvent system[13].

Data and Specifications

The following table summarizes typical physical and chemical properties for this compound.

PropertyValueReference
CAS Number 79-50-5[1][2][3]
Molecular Formula C₆H₁₀O₃[1][14]
Molecular Weight 130.14 g/mol [1][14]
Appearance White to almost white powder/crystal[1][3]
Melting Point 74 - 78 °C[2][14]
Boiling Point 120-122 °C / 15 mmHg
Solubility in Water Soluble (1g / 10 mL)[14]
Purity (GC) >95.0%[1][15]
Water Content max. 1.0%[3]

Experimental Protocols

Protocol 1: General Handling and Weighing of Hygroscopic this compound

This protocol minimizes moisture exposure during routine handling.

  • Preparation: Prepare all necessary equipment (spatulas, weigh boats, vials) and ensure they are clean and completely dry. If possible, work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier[10][16].

  • Equilibration: Before opening, allow the this compound container to equilibrate to the ambient temperature of the weighing area to prevent condensation from forming on the cold powder.

  • Weighing: Open the container only for the minimum time required to dispense the material[8]. Work quickly and efficiently to measure the desired amount[8].

  • Sealing: Immediately and tightly reseal the main container after dispensing. Flushing the container with a dry, inert gas like nitrogen before sealing can help displace moist air[10].

  • Storage: Promptly return the container to a desiccator or other appropriate dry storage location[6][10].

Protocol 2: Drying this compound via Vacuum Oven

This method is suitable for removing absorbed water.

  • Sample Preparation: Spread a thin layer of the this compound powder in a clean, dry, and vacuum-rated glass dish.

  • Oven Setup: Place the dish in a vacuum oven.

  • Drying: Heat the oven gently under vacuum. The exact temperature should be below the compound's melting point to avoid decomposition. A temperature range of 40-50°C is often a safe starting point. Always consult the product's Safety Data Sheet (SDS) or technical documentation for specific recommendations.

  • Duration: Dry for several hours or until a constant weight is achieved.

  • Cooling: After drying, allow the sample to cool to room temperature inside a desiccator before use to prevent reabsorption of moisture.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for quantifying water content in a sample[].

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable KF reagent (e.g., a one-component reagent for volumetric titration).

  • Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture within the titration cell.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and record the weight.

  • Titration: Quickly introduce the sample into the titration cell. The KF reagent is then added automatically until all the water from the sample has been consumed[].

  • Calculation: The instrument's software will calculate the water content based on the amount of KF reagent consumed and the initial sample weight[]. The result is typically expressed as a percentage (%) or in parts per million (ppm).

Workflow and Logic Diagrams

G cluster_storage Storage & Preparation cluster_handling Handling & Weighing cluster_assessment Quality Assessment cluster_action Corrective Action Receive Receive this compound Store Store in Airtight Container in Desiccator Receive->Store Equilibrate Equilibrate Container to Room Temperature Store->Equilibrate Open Open Container Briefly in Low Humidity Environment Equilibrate->Open Weigh Weigh Quickly Open->Weigh Seal Reseal Tightly (Flush with Inert Gas) Weigh->Seal Visual Visually Inspect for Clumping/Caking? Weigh->Visual Sample Dispensed Return Return to Desiccator Seal->Return Proceed Proceed to Experiment Visual->Proceed No Action Action Required Visual->Action Yes Dry Dry Sample (e.g., Vacuum Oven) Action->Dry KFT Quantify Water Content (Karl Fischer Titration) Action->KFT Dry->KFT Adjust Adjust Experimental Calculations KFT->Adjust Use Use Corrected Material Adjust->Use

References

Technical Support Center: Enantioselective Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of DL-Pantolactone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the enantioselective synthesis of D- and L-pantolactone.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic and chemical resolution of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) in Enzymatic Resolution

Potential Cause Troubleshooting Step Explanation
Sub-optimal pH Optimize the reaction pH. For D-lactonase from Thielavia sp. zmu20201 (TSDL), the optimal pH is 7.0. A deviation can lead to a decrease in enantioselectivity.[1] For immobilized D-lactonohydrolase, a pH of 7.0 was also found to be optimal.[2][3]Enzyme activity and enantioselectivity are highly dependent on the pH of the reaction medium, as it affects the ionization state of amino acid residues in the active site.
Incorrect Temperature Adjust the reaction temperature. For TSDL-catalyzed resolution, 30°C provides a good balance of high conversion and enantioselectivity (94% e.e.).[1] Increasing the temperature can enhance the reaction rate but may decrease enantioselectivity.[1] For immobilized D-lactonohydrolase, the optimal temperature was found to be 40°C.[2][3]Temperature influences the flexibility of the enzyme's structure. Higher temperatures can lead to a less rigid active site, potentially reducing its ability to discriminate between enantiomers.
Inappropriate Enzyme Loading Optimize the concentration of the biocatalyst. For whole-cell TSDL catalysis, increasing cell density to 40 g Wet Cell Weight (WCW) per liter resulted in 95% e.e. for D-pantoic acid.[1]Sufficient enzyme concentration is crucial for achieving a reasonable reaction rate. However, excessively high concentrations might not be cost-effective.
Sub-optimal Reaction Time Monitor the reaction progress over time to determine the optimal endpoint. In kinetic resolutions, the e.e. of the remaining substrate increases with conversion. However, allowing the reaction to proceed too far can lead to the conversion of the less-favored enantiomer, thus lowering the e.e. of the product.The principle of kinetic resolution relies on the rate difference between the two enantiomers. At very high conversions, the slower-reacting enantiomer will also start to react, diminishing the enantiomeric purity of the product.
Enzyme Inhibition Ensure the purity of the substrate and solvent. Product inhibition can also occur.Impurities in the reaction mixture can inhibit enzyme activity. High concentrations of the product can also sometimes bind to the active site and inhibit further reaction.
Poor Enzyme Stability Consider enzyme immobilization. Immobilized whole cells of Pichia pastoris expressing D-lactonase have shown good stability over 56 repeated batches without significant loss of activity or enantioselectivity.[4][5] Immobilization can improve the operational stability of the biocatalyst.[6]Immobilization can protect the enzyme from harsh reaction conditions and prevent denaturation, leading to a longer catalyst lifetime and more consistent performance.

Issue 2: Low Conversion Rate in Enzymatic Resolution

Potential Cause Troubleshooting Step Explanation
Sub-optimal Substrate Concentration Investigate a range of substrate concentrations. For immobilized D-lactonohydrolase, a substrate concentration of 20% (200 g/L) was found to be optimal.[2][3] For TSDL, concentrations up to 200 g/L were tested, with higher concentrations leading to slightly lower conversion but still being practicable for large-scale reactions.[1]High substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's active sites become saturated, or the substrate itself alters the properties of the medium.
Insufficient Agitation Ensure adequate mixing of the reaction. For multi-enzymatic deracemization, agitation of up to 600 rpm was tested.[7]In heterogeneous systems (e.g., with immobilized enzymes or whole cells), proper agitation is crucial to overcome mass transfer limitations and ensure the substrate has access to the enzyme's active sites.
Cofactor Limitation (for oxidoreductase-based systems) Ensure the cofactor regeneration system is efficient. In a multi-enzyme cascade for deracemization, a glucose dehydrogenase/glucose system was used for coenzyme regeneration.[7][8]Oxidoreductases often require cofactors like NAD(P)H or FMN. An efficient in-situ regeneration system is essential for a cost-effective and continuous process.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for the resolution of this compound?

A1: The primary methods for resolving this compound are enzymatic kinetic resolution and deracemization.

  • Enzymatic Kinetic Resolution: This is the most common commercial method.[7][9] It involves the use of an enantioselective lactonase (or lactonohydrolase) that preferentially hydrolyzes one enantiomer of the racemic pantolactone. For instance, a D-lactonase will selectively hydrolyze D-pantolactone to D-pantoic acid, leaving behind unreacted L-pantolactone.[1][10] The D-pantoic acid can then be separated and re-lactonized to form D-pantolactone.[7]

  • Deracemization: This approach converts the unwanted enantiomer into the desired one, allowing for a theoretical yield of 100%. A multi-enzyme cascade can be used, for example, to oxidize L-pantolactone to an intermediate (ketopantolactone), which is then stereoselectively reduced to D-pantolactone.[7][8][9]

Q2: How can I improve the stability of the enzyme for repeated use?

A2: Enzyme immobilization is a highly effective strategy to improve stability and facilitate reuse. Whole cells can be entrapped in matrices like calcium alginate gels.[4][5] This method has been shown to allow for numerous repeated batch reactions with consistent catalytic activity and enantioselectivity.[4][5][6]

Q3: What analytical methods are used to determine the enantiomeric excess of pantolactone?

A3: The enantiomeric excess of pantolactone and the conversion to pantoic acid are typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Gas Chromatography (GC) with a chiral column can also be used.

Q4: Can L-pantolactone be recycled in a kinetic resolution process?

A4: Yes, the unreacted L-pantolactone can be racemized back to this compound under basic conditions. This racemic mixture can then be reused as a starting material for a subsequent kinetic resolution, improving the overall process economy.

Quantitative Data Summary

Table 1: Optimized Conditions for Enzymatic Resolution of this compound

Enzyme/BiocatalystMethodOptimal TemperatureOptimal pHSubstrate Conc.Key ResultReference
Recombinant D-lactonase (TSDL) in E. coliKinetic Resolution (Whole Cell)30°C7.080 g/L95% e.e. (D-pantoic acid) at 50% conversion[1]
Immobilized D-lactonohydrolaseKinetic Resolution40°C7.0200 g/L (20%)36.8% hydrolysis rate[2][3]
Multi-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH) in E. coliDeracemization (Whole Cell)30°C6.01.25 M98.6% e.e. (D-pantolactone)[7][8]
Fusarium oxysporum cellsKinetic Resolution (Whole Cell)50°C7.0135 g/L90% e.e. (D-pantoic acid) at 41% conversion[2][11]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Kinetic Resolution of this compound using Recombinant E. coli (TSDL)

This protocol is based on the method described for the TSDL enzyme.[1]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing the D-lactonase (TSDL) gene. Harvest the cells by centrifugation and wash them to obtain a wet cell paste.

  • Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel with agitation. For a 1 L reaction, add:

    • Deionized water: to 1 L final volume

    • This compound: 80 g (for an 80 g/L concentration)

    • Recombinant E. coli wet cells: 40 g (for a 40 g WCW/L loading)

  • Reaction Conditions:

    • Maintain the temperature at 30°C.

    • Control the pH at 7.0 ± 0.2 by the controlled addition of a base (e.g., 5% NH₃·H₂O).

    • Stir the mixture to ensure homogeneity.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC to determine the conversion of this compound and the enantiomeric excess of the D-pantoic acid product.

    • The reaction is typically complete in about 5 hours under these conditions, achieving approximately 50% conversion.

    • Once the desired conversion is reached, stop the reaction and separate the cells by centrifugation.

  • Product Isolation:

    • The supernatant contains D-pantoic acid and unreacted L-pantolactone.

    • Acidify the aqueous solution and heat to induce lactonization of the D-pantoic acid to D-pantolactone.

    • Extract the D-pantolactone with an organic solvent. The L-pantolactone can be recovered and racemized for recycling.

Visualizations

Troubleshooting_Enantioselectivity Start Low Enantiomeric Excess (e.e.) Temp Incorrect Temperature? Start->Temp pH Sub-optimal pH? Start->pH EnzymeLoad Incorrect Enzyme Loading? Start->EnzymeLoad Time Sub-optimal Reaction Time? Start->Time OptimizeTemp Optimize Temperature (e.g., 30-40°C) Temp->OptimizeTemp Yes OptimizepH Optimize pH (e.g., pH 7.0) pH->OptimizepH Yes OptimizeEnzyme Optimize Enzyme:Substrate Ratio EnzymeLoad->OptimizeEnzyme Yes OptimizeTime Monitor Reaction Progress vs. Time Time->OptimizeTime Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Enzymatic_Resolution_Workflow Racemate This compound (Racemic Mixture) Reaction Kinetic Resolution (Hydrolysis) Racemate->Reaction Enzyme Enantioselective Enzyme (e.g., D-Lactonase) Enzyme->Reaction Mixture Product Mixture Reaction->Mixture Separation Separation Mixture->Separation L_PL L-Pantolactone (Unreacted) Racemization Racemization (Base) L_PL->Racemization D_PA D-Pantoic Acid (Product) Lactonization Lactonization (Acidification, Heat) D_PA->Lactonization Separation->L_PL Separation->D_PA D_PL D-Pantolactone (Desired Product) Lactonization->D_PL Recycle Recycle Racemization->Recycle Recycle->Racemate

Caption: Experimental workflow for enzymatic kinetic resolution.

References

Technical Support Center: DL-Pantolactone Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common stability and degradation issues encountered with DL-Pantolactone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis, which opens the lactone ring to form pantoic acid.[1][2] This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] The recommended storage temperature is typically between 2-8°C.[1] Due to its hygroscopic nature, it is crucial to protect it from moisture; storage under an inert gas like nitrogen may be beneficial for long-term stability.[3][4]

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

The rate of hydrolysis of this compound is significantly dependent on pH and temperature.

  • pH: The lactone is more stable at lower pH values. As the pH increases, particularly under neutral to alkaline conditions, the rate of hydrolysis to pantoic acid increases.[2] A related compound, ketopantolactone, is also known to be prone to spontaneous hydrolysis at neutral pH.[1][5]

  • Temperature: Increased temperatures accelerate the rate of hydrolysis.[1]

For experimental purposes, it is highly recommended to prepare aqueous solutions fresh. If buffers are used, a slightly acidic pH should be considered if compatible with the experimental design.

Q4: Is this compound susceptible to other forms of degradation?

While hydrolysis is the main concern, photo-oxidation is another potential degradation pathway, with a calculated half-life of 39 hours in air upon reaction with hydroxyl radicals.[2] However, under typical laboratory and storage conditions, hydrolysis remains the most significant stability issue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of pantoic acid detected in a fresh sample. Hydrolysis of this compound due to improper storage or handling.Ensure the compound is stored in a tightly sealed container at 2-8°C, protected from moisture. Prepare aqueous solutions immediately before use. For stock solutions, consider using anhydrous aprotic solvents and store at low temperatures.[1]
Inconsistent results between experimental replicates. Variable rates of degradation due to differences in sample handling time or temperature.Maintain consistent timing between solution preparation and analysis for all samples. Ensure all samples are kept at a constant temperature throughout the experiment.[1]
Precipitation observed in a stock solution. Use of a solvent that has absorbed moisture, or the concentration exceeds the solubility limit.Use fresh, anhydrous solvent for preparing stock solutions. Confirm that the concentration does not exceed the solubility limit in the chosen solvent.[1]
Difficulty in achieving baseline separation of this compound and pantoic acid in HPLC analysis. The mobile phase or column is not suitable for separating the analyte and its degradant.Refer to the detailed HPLC protocol below. Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the organic modifier, the pH of the aqueous component).[1]

Quantitative Data Summary

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the hydrolysis half-life under various conditions.

Table 1: Hydrolysis Half-life of this compound at 25°C [2]

pHHalf-life
4~1 year
7~30 days
9~12 days

Table 2: Hydrolysis Half-life of this compound at 50°C [2]

pHHalf-life
4144 days
73.7 days
91 day

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradant, pantoic acid.

1. Instrumentation and Conditions:

  • UHPLC System: Standard system (e.g., Shimadzu Nexera, Waters Acquity).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detector: UV at 220 nm or Mass Spectrometer.

2. Sample Preparation (Forced Degradation Study):

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for a specified time.

  • Neutral Hydrolysis: Dissolve this compound in purified water and incubate at 60°C for a specified time.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Before injection, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

Visualizations

DLPantolactone This compound PantoicAcid Pantoic Acid DLPantolactone->PantoicAcid Hydrolysis (H₂O, H⁺/OH⁻, Heat)

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Sample Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Neutralize Neutralize and Dilute Stress->Neutralize HPLC Stability-Indicating HPLC Neutralize->HPLC Quantify Quantify this compound and Pantoic Acid HPLC->Quantify Degradation Calculate Degradation Rate Quantify->Degradation Stability Determine Stability Profile Degradation->Stability

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Cost Reduction in the Industrial Production of D-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial production of D-pantolactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance on reducing production costs.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing the cost of D-pantolactone production?

A1: The main cost-reduction strategies focus on moving from classical chemical resolution, which uses expensive resolving agents, to more efficient biocatalytic and chemoenzymatic methods.[1][2] Key approaches include:

  • Enzymatic Kinetic Resolution: Utilizing enzymes, such as D-lactonase, to selectively hydrolyze D-pantolactone from a racemic mixture (DL-pantolactone) into D-pantoic acid, which is then re-lactonized.[3][4] The unreacted L-pantolactone can be racemized and recycled.[1][5]

  • Whole-Cell Biocatalysis: Employing whole microorganisms (e.g., Fusarium oxysporum, genetically engineered E. coli or Pichia pastoris) that produce the desired enzymes.[4][6] This avoids the costly process of enzyme purification.

  • Enzyme/Cell Immobilization: Encapsulating enzymes or whole cells in a matrix (like calcium alginate) allows for their easy recovery and reuse over multiple batches, significantly lowering catalyst costs.[5][6][7]

  • Deracemization: Advanced multi-enzyme cascade systems can convert the unwanted L-pantolactone into the desired D-pantolactone, potentially achieving a theoretical yield of 100% from the racemic starting material.[8][9] This is considered a greener and more sustainable approach.[4][8][9]

  • Process Optimization: Fine-tuning reaction parameters such as substrate concentration, temperature, and pH can maximize yield and productivity.[7][10]

  • Greener Synthesis of Precursors: Developing environmentally friendly and high-yield methods for synthesizing the starting material, this compound, can also reduce overall costs.[11]

Q2: What is the most significant cost driver in traditional D-pantolactone synthesis?

A2: In traditional chemical synthesis, the optical resolution of racemic this compound is a major cost driver. This process often requires expensive and stoichiometric amounts of chiral resolving agents like quinine (B1679958) or brucine, and the recovery of the desired product can be difficult.[1][2] Biocatalytic methods directly address this by replacing these costly agents with reusable enzymes or whole cells.

Q3: Is D-pantolactone susceptible to degradation during production or storage?

A3: Yes, D-pantolactone is a lactone (a cyclic ester) and is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, which opens the ring to form D-pantoic acid.[12] The stability is also affected by temperature; higher temperatures accelerate hydrolysis.[12] It is also hygroscopic, meaning it readily absorbs moisture from the air.[12][13] Therefore, proper storage in a cool, dry place is essential.[12]

Q4: What are the advantages of using a whole-cell biocatalyst over a purified enzyme?

A4: Using whole-cell biocatalysts can be more cost-effective as it eliminates the need for expensive and time-consuming enzyme purification steps. The cellular environment can also protect the enzyme, potentially increasing its stability. For multi-enzyme processes like deracemization, co-expressing all necessary enzymes in a single host organism simplifies the process significantly.[8][9]

Troubleshooting Guides

Issue 1: Low Hydrolysis Rate in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Step Recommended Action
Suboptimal pH Verify the pH of the reaction mixture.Adjust the pH to the optimal range for the specific enzyme. For many D-lactonases, this is around pH 7.0.[5][7][10] Use a buffer system or an auto-titrator with a base like aqueous ammonia (B1221849) to maintain the pH, as the formation of D-pantoic acid will lower it.[1][5]
Suboptimal Temperature Check the reaction temperature.Set the temperature to the enzyme's optimum. For example, some processes run optimally at 28-30°C,[5][10] while others might perform better at 40°C.[7] Temperatures that are too high can denature the enzyme.[10]
Enzyme Inhibition High substrate or product concentration may be inhibitory.Investigate the effect of substrate concentration. While higher concentrations are desirable for industrial processes, they can sometimes inhibit the enzyme. A substrate concentration of around 280 g/L has been used successfully in industrial settings.[5]
Low Enzyme Activity The enzyme preparation or whole-cell catalyst may have low intrinsic activity.If using a microbial strain, optimize the fermentation conditions (media composition, temperature, pH) to maximize enzyme expression.[7] If using a purified enzyme, verify its activity with a standard assay.
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)
Potential Cause Troubleshooting Step Recommended Action
Incorrect Reaction Conditions Review and optimize reaction temperature and pH.Enantioselectivity can be highly dependent on reaction conditions. For instance, increasing the temperature might increase the reaction rate but can sometimes decrease enantioselectivity.[10] It's crucial to find a balance that provides both good conversion and high e.e.
Non-selective Hydrolysis The catalyst may have inherent low selectivity, or side reactions may be occurring.Screen for different enzymes or microbial strains known for high enantioselectivity. The choice of enzyme is critical for achieving high optical purity (>98% e.e.).[8]
Reaction Run Too Long Pushing the conversion close to 50% can sometimes lead to the hydrolysis of the undesired enantiomer, reducing the e.e. of the product.Stop the reaction at a conversion rate that maximizes both yield and enantiomeric excess. Industrial processes often target a hydrolysis conversion of over 40%.[5]
Issue 3: Rapid Loss of Activity in Immobilized Catalyst
Potential Cause Troubleshooting Step Recommended Action
Leaching of Cells/Enzyme The immobilization matrix may not be stable under reaction conditions.Optimize the immobilization protocol. For calcium alginate, for example, the addition of CaCl2 to the reaction medium can help maintain the stability of the gel matrix.[5] Cross-linking agents like glutaraldehyde (B144438) can also be used, but their concentration must be optimized to avoid denaturing the enzyme.
Mechanical Stress High stirring speeds can physically damage the immobilized beads.Reduce the agitation speed to a level that ensures adequate mixing without causing significant mechanical abrasion. Industrial batch reactors may use stirring speeds around 100 rpm.[5]
Fouling of the Catalyst Impurities in the substrate or byproducts from the reaction can coat the immobilized catalyst, blocking substrate access.Ensure the substrate solution is free of particulate matter. Consider a washing step for the immobilized catalyst between batches.

Quantitative Data Summary

Table 1: Comparison of Optimized Conditions for D-Pantolactone Production

ParameterEnzymatic Kinetic Resolution (Immobilized P. pastoris)[5]Deracemization (Whole-cell E. coli)[8]Kinetic Resolution (Immobilized F. moniliforme)[7]
Biocatalyst Immobilized recombinant Pichia pastorisWhole-cell recombinant E. coliImmobilized Fusarium moniliforme cells
Substrate This compoundThis compoundThis compound
Substrate Conc. 280 g/L1.25 M (~162.7 g/L)20% (200 g/L)
Temperature 28°C30°C40°C
pH 7.0 ± 0.26.07.0
Reaction Time 11-12 h36 h8 h
Outcome >40% conversion, >90% e.e. (for D-pantoic acid)>98% e.e. (for D-pantolactone)36.8% hydrolysis rate
Productivity ~3.08 tons D-PL per batch (industrial scale)107.7 g/(L·d)-

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution with Immobilized Whole Cells

This protocol is based on an industrial-scale process for the kinetic resolution of this compound.[5]

  • Immobilization: Prepare immobilized Pichia pastoris cells (harboring a recombinant D-lactonase) by entrapping them in a calcium alginate gel matrix.

  • Reactor Setup: To a 50-ton stirred tank reactor, add 26 tons of a 280 g/L this compound substrate solution, 16 tons of the immobilized cell catalyst, and 130 kg of CaCl₂ (to stabilize the alginate gel).

  • Reaction: Stir the mixture at 100 rpm and maintain the temperature at 28°C.

  • pH Control: Continuously monitor the pH and maintain it at 7.0 ± 0.2 by adding 15 M aqueous ammonia (NH₃·H₂O).

  • Monitoring: Monitor the reaction for 11-12 hours, taking samples to analyze the hydrolysis conversion via HPLC. The target conversion is >40%.

  • Catalyst Recovery: After the reaction, separate the immobilized cells by filtration. The recovered catalyst can be used for the next batch.

  • Lactonization: To the filtrate containing D-pantoic acid, add concentrated sulfuric acid. Heat the mixture to approximately 95°C for 1 hour to induce lactonization, converting D-pantoic acid back into D-pantolactone.

  • Purification: Extract the resulting D-pantolactone with an organic solvent (e.g., ethyl acetate) followed by vacuum distillation to obtain the purified product.

Protocol 2: Deracemization of this compound Using a Multi-Enzyme System

This protocol describes a lab-scale process for converting this compound to D-pantolactone with high enantiomeric excess using a whole-cell E. coli catalyst.[8][9]

  • Catalyst Preparation: Use whole cells of E. coli engineered to co-express three enzymes: an L-pantolactone dehydrogenase, a conjugated polyketone reductase, and a glucose dehydrogenase (for cofactor regeneration).

  • Reaction Mixture: In a 10 mL reaction volume, combine 1.25 M this compound, 2.5 M glucose (as a co-substrate for cofactor regeneration), 200 g/L wet cells, and 50 mM PBS buffer (pH 6.0).

  • Reaction Conditions: Carry out the reaction at 30°C with stirring (e.g., 400 rpm) for 36 hours.

  • pH Control: Maintain a constant pH of 6.0 throughout the reaction using an auto-titration system with a NaOH solution.

  • Catalyst Supplementation (Optional): To enhance the reaction, an additional 100 g/L of wet cells expressing only the glucose dehydrogenase can be added after 24 hours.

  • Termination and Extraction: Stop the reaction by adding an equal volume of 3 M HCl. Centrifuge the mixture to remove cells. Extract the supernatant with an equivalent volume of ethyl acetate (B1210297).

  • Analysis: Analyze the ethyl acetate extract by HPLC to determine the concentration and enantiomeric excess of D-pantolactone.

Visualizations

G cluster_0 Chemoenzymatic Production Workflow dl_pl This compound (Racemic Mixture) resolution Enzymatic Kinetic Resolution (D-Lactonase) dl_pl->resolution separation Separation (Filtration) resolution->separation d_pa D-Pantoic Acid lactonization Acid-Catalyzed Lactonization d_pa->lactonization l_pl L-Pantolactone (Unreacted) racemization Racemization l_pl->racemization separation->d_pa Aqueous Phase separation->l_pl Organic Phase / Catalyst purification Purification (Extraction, Distillation) lactonization->purification d_pl Pure D-Pantolactone purification->d_pl racemization->dl_pl Recycle

Caption: Workflow for the chemoenzymatic production of D-pantolactone via kinetic resolution.

G cluster_1 Troubleshooting: Low Hydrolysis Rate start Low Hydrolysis Rate Observed check_ph Is pH optimal? (e.g., ~7.0) start->check_ph adjust_ph Adjust and maintain pH using buffer or auto-titrator check_ph->adjust_ph No check_temp Is temperature optimal? (e.g., 28-40°C) check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No check_conc Is substrate concentration causing inhibition? check_temp->check_conc Yes adjust_temp->check_conc optimize_conc Optimize substrate feed or initial concentration check_conc->optimize_conc Yes check_activity Verify enzyme/catalyst activity check_conc->check_activity No optimize_conc->check_activity

Caption: Decision tree for troubleshooting low hydrolysis rates in enzymatic reactions.

G cluster_2 Deracemization Multi-Enzyme Cascade cluster_3 Cofactor Regeneration l_pl L-Pantolactone enzyme1 L-PL Dehydrogenase l_pl->enzyme1 kpl Keto-pantolactone (Intermediate) enzyme2 Keto-pantolactone Reductase kpl->enzyme2 d_pl D-Pantolactone enzyme1->kpl nadp NADP+ enzyme1->nadp enzyme2->d_pl enzyme2->nadp enzyme3 Glucose Dehydrogenase nadp->enzyme3 nadph NADPH nadph->enzyme1 nadph->enzyme2 glucose Glucose glucose->enzyme3 gluconolactone Glucono-δ-lactone enzyme3->nadph enzyme3->gluconolactone

Caption: Signaling pathway for the deracemization of L-pantolactone to D-pantolactone.

References

Optimizing substrate concentration in enzymatic resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of DL-Pantolactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing substrate concentration in the enzymatic resolution of this compound?

The primary goal is to maximize the volumetric productivity of the desired enantiomer (typically D-Pantolactone or its corresponding acid) while maintaining high enantioselectivity and conversion rates.[1][2] High substrate concentrations can lead to higher product yields in a given volume, which is crucial for industrial applications.[3] However, excessively high concentrations can also lead to substrate inhibition, where the enzyme's activity decreases.[3][4][5]

Q2: What are the typical optimal conditions for the enzymatic resolution of this compound?

Optimal conditions can vary depending on the specific enzyme (e.g., free or immobilized D-lactonohydrolase) and the experimental setup. However, literature suggests the following ranges are a good starting point:

  • pH: 7.0[1][6][7]

  • Temperature: 30-40°C[1][6][7]

  • Substrate Concentration: Can range from 40 g/L up to 200 g/L or even higher with immobilized enzymes.[1][4][6][7]

Q3: How does substrate concentration affect the reaction time?

Generally, as the substrate concentration increases, the time required to reach a certain conversion level also increases. For example, with a recombinant D-lactonase, the resolution of 40 g/L this compound was completed in 3 hours, while 200 g/L required 12 hours to reach a similar conversion.[6]

Q4: What is substrate inhibition and how can it be identified?

Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high substrate concentrations.[3][8] This occurs when substrate molecules bind to the enzyme in a non-productive way, hindering its catalytic activity.[5][9] It can be identified by plotting the initial reaction rate against the substrate concentration. If the rate increases to a maximum and then declines as the substrate concentration continues to rise, substrate inhibition is likely occurring.

Troubleshooting Guide

Issue 1: Low Conversion Rate

Q: My conversion of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low conversion rates can stem from several factors. Follow this step-by-step guide to identify the root cause:

  • Verify Enzyme Activity:

    • Possible Cause: The enzyme may have lost activity due to improper storage, handling, or degradation.

    • Troubleshooting Step: Perform an enzyme activity assay to determine the specific activity of your enzyme batch. If the activity is low, use a fresh batch of the enzyme. Avoid repeated freeze-thaw cycles and store the enzyme at the recommended temperature, often with cryoprotectants.[10]

  • Check Reaction Conditions:

    • Possible Cause: The pH, temperature, or buffer conditions may not be optimal for the enzyme.

    • Troubleshooting Step:

      • pH: Ensure the reaction pH is maintained at the optimal level (typically around 7.0) throughout the reaction.[1][6][7] Use a buffered solution and monitor the pH during the experiment.

      • Temperature: Verify that the reaction temperature is within the optimal range (e.g., 30-40°C).[1][6][7] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will decrease the reaction rate.[2]

  • Inadequate Mixing:

    • Possible Cause: In heterogeneous reactions (e.g., with immobilized enzymes or whole cells), poor mixing can lead to mass transfer limitations, where the substrate cannot efficiently reach the enzyme's active site.

    • Troubleshooting Step: Ensure adequate agitation of the reaction mixture without causing excessive shear stress that could damage the enzyme.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q: The enantiomeric excess (ee) of my product is lower than desired. What could be causing this and how can I improve it?

A: Poor enantioselectivity can be influenced by several factors:

  • Sub-optimal Temperature:

    • Possible Cause: Temperature can significantly impact the enantioselectivity of an enzymatic reaction.[2]

    • Troubleshooting Step: Investigate the effect of different temperatures on the enantiomeric excess. For some D-lactonases, increasing the temperature can lead to a decrease in enantioselectivity.[2]

  • Incorrect pH:

    • Possible Cause: Deviations from the optimal pH can affect the ionization state of amino acid residues in the enzyme's active site, which can in turn affect its ability to distinguish between enantiomers.

    • Troubleshooting Step: Re-optimize the reaction pH. Even slight deviations can sometimes impact enantioselectivity.[6]

  • Enzyme Purity and Source:

    • Possible Cause: The enzyme preparation may contain impurities or different isoforms of the enzyme with varying selectivities.

    • Troubleshooting Step: If possible, use a more purified form of the enzyme. Ensure that the enzyme you are using is known for its high enantioselectivity towards this compound.

Issue 3: Reaction Rate Decreases at High Substrate Concentrations

Q: I observe that as I increase the this compound concentration, the reaction rate initially increases but then starts to decrease. What is happening?

A: This is a classic sign of substrate inhibition.

  • Confirm Substrate Inhibition:

    • Troubleshooting Step: Perform kinetic studies at a wide range of substrate concentrations to confirm the inhibitory effect. Plot the initial reaction velocity against the substrate concentration to visualize the characteristic peak and subsequent decline in rate.

  • Mitigation Strategies:

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach can be employed where the substrate is added gradually over time to maintain a lower, non-inhibitory concentration in the reaction vessel.[10]

    • Immobilization: Immobilizing the enzyme can sometimes alleviate substrate inhibition by creating a microenvironment around the enzyme that modulates the local substrate concentration.

    • Use of Co-solvents: In some cases, the addition of a biocompatible organic co-solvent can help to improve substrate availability and potentially reduce inhibition, although this needs to be carefully optimized to avoid enzyme denaturation.[10]

Data Presentation

Table 1: Effect of Substrate Concentration on Reaction Time for the Kinetic Resolution of this compound

Substrate Concentration (g/L)Reaction Time to Completion (hours)Reference
403[6]
1207[6]
16010[6]
20012[6]

Table 2: Optimal Conditions for Enzymatic Resolution of this compound

ParameterOptimal ValueReference
Temperature40°C[4][7]
pH7.0[4][7]
Substrate Concentration (Immobilized Enzyme)20% (200 g/L)[4][7]
Hydrolysis Time8 hours[4][7]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of this compound

  • Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel with agitation. The mixture should contain the desired buffer (e.g., phosphate (B84403) buffer) at the optimal pH (e.g., 7.0).

  • Substrate Addition: Add the specified concentration of this compound to the buffer.

  • Enzyme Addition: Initiate the reaction by adding the enzyme (free or immobilized). The amount of enzyme will depend on its activity and the desired reaction rate.

  • Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30-40°C) with constant stirring. Take samples at regular intervals to monitor the progress of the reaction.

  • Sample Analysis: Analyze the samples to determine the conversion of this compound and the enantiomeric excess of the product. This is typically done using High-Performance Liquid Chromatography (HPLC) with a chiral column.[1][11]

Protocol 2: Assay for D-Lactonohydrolase Activity

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of D-Pantolactone in a suitable buffer (e.g., 100 mM PBS, pH 7.0) in a spectrophotometer cuvette.

  • Enzyme Addition: Add a small, known amount of the enzyme solution to the cuvette to start the reaction.

  • Measurement: Monitor the hydrolysis of the lactone by measuring the decrease in absorbance at a specific wavelength (e.g., 220 nm) over time using a UV-Vis spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity in units (e.g., µmol of substrate converted per minute per mg of enzyme).

Visualizations

Enzymatic_Resolution_Workflow Figure 1. General Workflow for Enzymatic Resolution of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Downstream Reaction_Setup Reaction Setup (Buffer, pH, Temperature) Initiate_Reaction Initiate Reaction (Add Enzyme) Reaction_Setup->Initiate_Reaction Substrate_Prep Prepare this compound Solution Substrate_Prep->Initiate_Reaction Enzyme_Prep Prepare Enzyme (Free or Immobilized) Enzyme_Prep->Initiate_Reaction Incubation Incubate with Agitation (Controlled Temperature) Initiate_Reaction->Incubation Monitoring Monitor Reaction (Take Samples) Incubation->Monitoring Quench_Reaction Quench Reaction Monitoring->Quench_Reaction Analysis Analyze Samples (HPLC for Conversion & ee) Quench_Reaction->Analysis Separation Product Separation Analysis->Separation L_PL_Racemization Racemization of unreacted L-Pantolactone Separation->L_PL_Racemization Recycle

Caption: Figure 1. General Workflow for Enzymatic Resolution of this compound

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Conversion Rate Start Low Conversion Rate Observed Check_Enzyme Is Enzyme Activity Sufficient? Start->Check_Enzyme Check_Conditions Are Reaction Conditions (pH, Temp) Optimal? Check_Enzyme->Check_Conditions Yes New_Enzyme Use Fresh Enzyme Batch Check_Enzyme->New_Enzyme No Check_Mixing Is Mixing Adequate? Check_Conditions->Check_Mixing Yes Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions No Improve_Mixing Improve Agitation Check_Mixing->Improve_Mixing No Success Problem Resolved Check_Mixing->Success Yes New_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Improve_Mixing->Check_Mixing

Caption: Figure 2. Troubleshooting Logic for Low Conversion Rate

References

Validation & Comparative

A Comparative Guide to the Synthesis of D-Pantolactone: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is paramount. D-pantolactone, a key precursor for the synthesis of Vitamin B5 (D-pantothenic acid) and its derivatives, presents a critical case study in the choice between traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to inform strategic decisions in your research and manufacturing processes.

At a Glance: Key Performance Indicators

The selection of a synthetic route for D-pantolactone hinges on a balance of factors including yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for both chemical and enzymatic synthesis methods, offering a clear comparison of their performance.

ParameterChemical SynthesisEnzymatic Synthesis (Kinetic Resolution)Enzymatic Synthesis (Deracemization)
Starting Material Isobutyraldehyde, FormaldehydeDL-pantolactoneThis compound
Typical Yield 76-90% (overall yield for D-pantolactone after resolution and recycling)[1]~50% (for D-pantoic acid, requires subsequent lactonization)[2]>95%
Enantiomeric Excess (e.e.) Dependent on the efficiency of the resolution method~90%[2]>98.6%[3]
Reaction Temperature 20-100°C (multi-step process with heating)[4]30-40°C[2]~30°C[5]
Reaction pH Acidic and basic conditions in different steps~7.0[2]~6.0-7.0[5]
Key Reagents Strong acids (e.g., HCl, H₂SO₄), bases (e.g., K₂CO₃), cyanides (e.g., NaCN), resolving agents[1]Enzyme (e.g., D-lactonase), bufferMultiple enzymes (e.g., L-pantolactone dehydrogenase, ketopantolactone reductase, glucose dehydrogenase), cofactor (e.g., NADP+), glucose, buffer[3][5]
Environmental Impact Use of hazardous reagents, generation of chemical waste, higher energy consumption[6][7]Milder conditions, biodegradable catalysts, aqueous media, less waste[6][7]Milder conditions, biodegradable catalysts, aqueous media, minimal waste[6][7][8]
Cost-Effectiveness Lower initial catalyst cost but can be offset by the cost of resolving agents, solvent recycling, and waste disposal.Higher initial enzyme cost, but potential for cost reduction through enzyme immobilization and reuse.[9][10][11]Higher initial cost due to multiple enzymes and cofactors, but high yield and purity can lead to better overall economy.[9][10][11]

Chemical Synthesis Pathway

The traditional chemical synthesis of D-pantolactone begins with the formation of a racemic mixture of this compound, which must then be resolved to isolate the desired D-enantiomer. This multi-step process involves harsh reaction conditions and the use of hazardous materials.

Chemical Synthesis of D-Pantolactone isobutyraldehyde Isobutyraldehyde aldol_condensation Aldol Condensation isobutyraldehyde->aldol_condensation formaldehyde Formaldehyde formaldehyde->aldol_condensation hydroxypivaldehyde Hydroxypivaldehyde aldol_condensation->hydroxypivaldehyde cyanohydrin_formation Cyanohydrin Formation hydroxypivaldehyde->cyanohydrin_formation cyanide HCN/NaCN cyanide->cyanohydrin_formation cyanohydrin 2,4-Dihydroxy-3,3-dimethylbutyronitrile cyanohydrin_formation->cyanohydrin acid_hydrolysis Acid Hydrolysis & Lactonization cyanohydrin->acid_hydrolysis dl_pantolactone This compound acid_hydrolysis->dl_pantolactone resolution Resolution dl_pantolactone->resolution d_pantolactone D-Pantolactone resolution->d_pantolactone l_pantolactone L-Pantolactone resolution->l_pantolactone

Chemical synthesis of D-pantolactone.

Enzymatic Synthesis: A Greener Alternative

Enzymatic methods offer a more sustainable and highly selective approach to D-pantolactone synthesis. These biocatalytic processes operate under mild conditions, reducing energy consumption and minimizing hazardous waste. Two primary enzymatic strategies are employed: kinetic resolution and deracemization.

Enzymatic Kinetic Resolution

In this approach, an enzyme selectively acts on one enantiomer of the racemic this compound mixture. For instance, a D-lactonase can selectively hydrolyze D-pantolactone to D-pantoic acid, leaving the unreacted L-pantolactone behind. The D-pantoic acid is then separated and re-lactonized to form pure D-pantolactone.

Enzymatic Kinetic Resolution Workflow dl_pantolactone This compound enzymatic_hydrolysis Enzymatic Hydrolysis (D-lactonase) dl_pantolactone->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation d_pantoic_acid D-Pantoic Acid separation->d_pantoic_acid l_pantolactone L-Pantolactone separation->l_pantolactone lactonization Lactonization d_pantoic_acid->lactonization racemization Racemization (optional) l_pantolactone->racemization Recycle d_pantolactone D-Pantolactone lactonization->d_pantolactone racemization->dl_pantolactone Recycle

Enzymatic kinetic resolution of this compound.
Enzymatic Deracemization

A more advanced and efficient enzymatic approach is deracemization. This method converts the undesired L-enantiomer into the desired D-enantiomer, theoretically allowing for a 100% yield. A multi-enzyme cascade is often employed for this transformation.

Enzymatic Deracemization Pathway cluster_0 This compound Mixture cluster_1 Enzymatic Cascade cluster_2 Cofactor Regeneration l_pantolactone L-Pantolactone enzyme1 L-Pantolactone Dehydrogenase l_pantolactone->enzyme1 Oxidation d_pantolactone_initial D-Pantolactone d_pantolactone_final D-Pantolactone (pure) ketopantolactone Ketopantolactone enzyme1->ketopantolactone nadp NADP+ enzyme1->nadp enzyme2 Ketopantolactone Reductase ketopantolactone->enzyme2 Reduction nadph NADPH enzyme2->nadph enzyme2->d_pantolactone_final nadp->enzyme2 gdh Glucose Dehydrogenase nadp->gdh nadph->enzyme1 gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

References

A Comparative Analysis of Lactonases for Enantioselective Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure D-pantolactone, a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, is of significant industrial importance.[1][2][3] Enzymatic kinetic resolution of racemic DL-pantolactone offers a highly efficient and environmentally benign alternative to traditional chemical methods.[1] This guide provides a comparative analysis of different lactonases employed for this purpose, supported by experimental data to aid researchers in selecting the most suitable biocatalyst for their specific applications.

Performance Comparison of Lactonases

The selection of an appropriate lactonase is critical for achieving high efficiency and enantioselectivity in the resolution of this compound. Both D- and L-specific lactonases have been investigated, each offering distinct advantages. D-lactonases selectively hydrolyze D-pantolactone to D-pantoic acid, which can then be chemically lactonized to D-pantolactone in a subsequent step.[1] Conversely, L-lactonases directly yield the desired D-pantolactone by hydrolyzing the unwanted L-enantiomer. The choice between these two approaches often depends on factors such as the optical purity requirements and the overall process economics.[1]

Below is a summary of the performance of several key lactonases that have been characterized for this compound resolution.

EnzymeSource OrganismTypeExpression HostOptimal pHOptimal Temp. (°C)Key Findings
FODL Fusarium oxysporumD-lactonaseNative7.040-55High enantioselectivity for D-pantolactone; has been used for commercial production.[1][4]
FMDL Fusarium moniliforme SW-902D-lactonaseNative--Commercially used for the preparation of D-pantolactone.[1]
TSDL Thielavia sp. zmu20201D-lactonaseEscherichia coli7.030High hydrolysis activity and enantioselectivity towards D-pantolactone.[1][2]
ATLL Agrobacterium tumefaciens Lu681L-lactonaseRecombinant--Enantioselective for L-pantolactone.[1]
Recombinant D-lactonase (Gene from F. oxysporum)D-lactonasePichia pastoris--Immobilized whole cells showed good catalytic stability for up to 56 repeated batches.[3][5][6]

Quantitative Performance Data

The following table presents a more detailed comparison of the quantitative performance of different lactonase preparations. The data highlights the efficiency of these biocatalysts under optimized conditions.

BiocatalystSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (e.e.) of ProductReaction Time (h)
Recombinant E. coli (TSDL) whole cells80~5095% (D-pantoic acid)5
Immobilized P. pastoris (D-lactonase)-42-45--
Fusarium oxysporum cells1354190% (D-pantoic acid)-
Immobilized d-lactonohydrolase200 (20%)36.8-8

Experimental Protocols

General Enzymatic Resolution of this compound

This protocol provides a general workflow for the kinetic resolution of this compound using a whole-cell biocatalyst expressing a D-lactonase.

G cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Resolution cluster_analysis Analysis culture Culture of Recombinant Strain harvest Cell Harvesting & Washing culture->harvest reaction_setup Reaction Setup: - this compound Substrate - Biocatalyst (e.g., whole cells) - Buffer (e.g., pH 7.0) harvest->reaction_setup incubation Incubation at Optimal Temperature (e.g., 30°C) with Agitation reaction_setup->incubation ph_control pH Control (e.g., addition of NH3·H2O) incubation->ph_control sampling Periodic Sampling incubation->sampling ph_control->incubation centrifugation Centrifugation to Remove Cells sampling->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc

Caption: Experimental workflow for this compound resolution.

Methodology:

  • Biocatalyst Preparation: The recombinant microbial cells (e.g., E. coli expressing TSDL) are cultured under appropriate conditions to induce enzyme expression. The cells are then harvested by centrifugation and washed.

  • Reaction Setup: The kinetic resolution is carried out in a temperature-controlled reactor. A typical reaction mixture contains the this compound substrate and the whole-cell biocatalyst suspended in a buffer solution (e.g., pH 7.0).[1]

  • Reaction Conditions: The reaction is performed at the optimal temperature for the specific enzyme (e.g., 30°C for TSDL) with constant stirring.[1] The pH of the reaction mixture is maintained at the optimal level (e.g., 7.0) by the controlled addition of a base, such as 5% NH₃·H₂O, to neutralize the D-pantoic acid formed.[1]

  • Monitoring and Analysis: The progress of the reaction is monitored by taking samples at regular intervals. The cells are removed from the samples by centrifugation, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the enantiomeric excess of the D-pantoic acid produced.[1]

Immobilization of Whole-Cell Biocatalyst

Immobilization can enhance the stability and reusability of the biocatalyst, making the process more cost-effective for industrial applications.[3][5][6]

G cluster_immobilization Immobilization Process cluster_application Application in Resolution cell_suspension Cell Suspension Preparation mixing Mixing with Sodium Alginate Solution cell_suspension->mixing extrusion Extrusion into CaCl2 Solution mixing->extrusion curing Curing to Form Calcium Alginate Beads extrusion->curing washing Washing of Immobilized Beads curing->washing packed_bed_reactor Packed-Bed or Batch Reactor washing->packed_bed_reactor reuse Recovery and Reuse for Multiple Cycles packed_bed_reactor->reuse

Caption: Workflow for whole-cell immobilization and application.

Methodology:

  • Preparation of Immobilized Cells: Recombinant cells, such as Pichia pastoris expressing a D-lactonase, are entrapped in calcium alginate gels.[3][5]

  • Repeated Batch Reactions: The immobilized whole-cell biocatalyst can be used for stereospecific hydrolysis of D-pantolactone in repeated batch reactions, demonstrating good catalytic stability.[3][5][6]

Enzymatic Reaction Pathway

The kinetic resolution of this compound using a D-lactonase is based on the stereospecific hydrolysis of the D-enantiomer.

G DL_PL This compound (Racemic Mixture) D_PL D-Pantolactone DL_PL->D_PL L_PL L-Pantolactone DL_PL->L_PL D_Lactonase D-Lactonase D_PL->D_Lactonase D_PA D-Pantoic Acid D_Lactonase->D_PA Hydrolysis

Caption: Kinetic resolution of this compound via D-lactonase.

This enzymatic approach allows for the separation of the two enantiomers, with the unreacted L-pantolactone being recovered and potentially racemized for reuse in subsequent resolution cycles, thereby improving the overall process yield.[3]

Conclusion

The enzymatic resolution of this compound is a mature and industrially viable technology. The choice of lactonase depends on the specific process requirements, including the desired enantioselectivity, operational stability, and economic feasibility. Recombinant whole-cell biocatalysts, particularly when immobilized, offer significant advantages in terms of stability and reusability. Future research may focus on the discovery of novel lactonases with improved catalytic efficiency and stability, as well as the development of multi-enzyme cascade systems for the deracemization of this compound, which could offer a more direct and atom-economical route to enantiopure D-pantolactone.[7][8][9]

References

A Comparative Guide to Chiral Building Blocks in Asymmetric Synthesis: DL-Pantolactone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the precise control of stereochemistry is paramount. Chiral building blocks serve as foundational tools to introduce stereocenters with high fidelity. This guide provides a comprehensive comparison of DL-Pantolactone, a versatile chiral lactone, with other prominent chiral auxiliaries, namely Evans' Oxazolidinones and Oppolzer's Camphorsultam. The focus of this comparison is their application in the asymmetric Diels-Alder reaction, a powerful carbon-carbon bond-forming transformation.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product. The choice of a chiral auxiliary is critical and depends on factors such as the desired stereoselectivity, ease of attachment and cleavage, and cost.

(R)-Pantolactone , a derivative of pantothenic acid (Vitamin B5), has emerged as an effective chiral auxiliary. Its rigid bicyclic structure and the presence of a hydroxyl group allow for effective stereochemical control in various transformations. This guide will primarily focus on the performance of the readily available (R)-enantiomer.

Evans' Oxazolidinones , developed by David A. Evans, are a class of widely used chiral auxiliaries derived from amino alcohols. Their predictable stereodirection, based on a chelation-controlled transition state, has made them a staple in asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions.

Oppolzer's Camphorsultam , derived from naturally occurring camphor, is another powerful chiral auxiliary. Its rigid, bulky structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including cycloadditions and conjugate additions.

Performance in Asymmetric Diels-Alder Reactions: A Quantitative Comparison

The Diels-Alder reaction between a chiral acrylate (B77674) and cyclopentadiene (B3395910) is a benchmark for evaluating the effectiveness of chiral auxiliaries. The following table summarizes representative data for the diastereoselectivity achieved with (R)-Pantolactone, a common Evans' Oxazolidinone, and Oppolzer's Camphorsultam in this transformation. It is important to note that direct comparisons can be challenging as reaction conditions may vary across different studies.

Chiral AuxiliaryDienophileLewis AcidTemperature (°C)endo:exo RatioDiastereomeric Excess (d.e.) of endo AdductYield (%)
(R)-Pantolactone (R)-Pantolactone acrylateEt₂AlCl-78>95:590%85
Evans' Oxazolidinone (S)-4-Benzyl-2-oxazolidinone acrylateEt₂AlCl-7896:499%91
Oppolzer's Camphorsultam (2R)-Bornane-10,2-sultam acrylateTiCl₄-78>99:198%94

Note: The data presented is a synthesis of typical results reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the key steps in a typical asymmetric Diels-Alder synthesis using these chiral auxiliaries are provided below.

Synthesis of Chiral Acrylates

a) (R)-Pantolactone Acrylate: To a solution of (R)-pantolactone (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, acryloyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

b) (S)-4-Benzyl-2-oxazolidinone Acrylate: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise. The solution is stirred for 30 minutes at -78 °C. Acryloyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

c) (2R)-Bornane-10,2-sultam Acrylate: To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise. After stirring for 30 minutes, acryloyl chloride (1.1 eq.) is added, and the mixture is stirred for an additional hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by recrystallization or flash column chromatography.

Asymmetric Diels-Alder Reaction with Cyclopentadiene

To a solution of the chiral acrylate (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, the specified Lewis acid (e.g., Et₂AlCl, 1.1 eq.) is added dropwise. The mixture is stirred for 15 minutes, after which freshly cracked cyclopentadiene (3.0 eq.) is added dropwise. The reaction is stirred at -78 °C for 3-4 hours and monitored by TLC. Upon completion, the reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

a) Reductive Cleavage of the Pantolactone Adduct: To a solution of the Diels-Alder adduct (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, lithium aluminum hydride (LiAlH₄, 1.5 eq.) is added portion-wise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude alcohol is purified by flash column chromatography. The chiral auxiliary, pantolactone, can often be recovered from the aqueous layer after acidification and extraction.

b) Reductive Cleavage of the Evans' Oxazolidinone Adduct: To a solution of the Diels-Alder adduct (1.0 eq.) in anhydrous THF at 0 °C, lithium borohydride (B1222165) (LiBH₄, 2.0 eq.) is added, followed by the dropwise addition of water. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with 1 M aqueous HCl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol and the chiral auxiliary are separated by column chromatography.[1]

c) Reductive Cleavage of the Oppolzer's Camphorsultam Adduct: To a solution of the Diels-Alder adduct (1.0 eq.) in anhydrous THF at 0 °C, LiAlH₄ (1.5 eq.) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The solid is filtered off, and the filtrate is concentrated. The desired alcohol and the recovered camphorsultam auxiliary are separated by column chromatography.

Visualizing the Process: Workflows and Comparisons

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary ((R)-Pantolactone, Evans', etc.) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate Attachment->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Diels-Alder) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

G Feature Comparison of Chiral Auxiliaries Auxiliaries Chiral Auxiliary (R)-Pantolactone Evans' Oxazolidinone Oppolzer's Camphorsultam Features Feature Origin Stereocontrol Mechanism Diastereoselectivity Cleavage Conditions Auxiliary Recovery Pantolactone (R)-Pantolactone Vitamin B5 derivative Steric hindrance from rigid bicyclic system Good to Excellent Reductive (LiAlH₄) or Hydrolytic Generally good Evans Evans' Oxazolidinone Amino acid derivative Chelation control with Lewis acid Excellent Reductive (LiBH₄) or Hydrolytic (LiOH/H₂O₂) Excellent Oppolzer Oppolzer's Camphorsultam Camphor derivative Steric shielding from bulky bicyclic system Excellent Reductive (LiAlH₄) or Hydrolytic Excellent

Caption: Feature comparison of chiral auxiliaries.

Conclusion

This compound, particularly the (R)-enantiomer, serves as a competent chiral auxiliary in asymmetric synthesis, offering good to excellent levels of diastereoselectivity.[2] While Evans' Oxazolidinones and Oppolzer's Camphorsultam often provide slightly higher and more predictable stereocontrol due to well-understood transition state models involving chelation and steric shielding, pantolactone presents a viable and often more cost-effective alternative derived from a natural source.[3] The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the nature of the substrate, and the desired functional group in the final product. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Validation of DL-Pantolactone Enantiomeric Purity using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. Since different enantiomers of a drug can have varied pharmacological and toxicological profiles, regulatory bodies mandate rigorous validation of the analytical methods used to determine enantiomeric excess. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) and its primary alternative, chiral Gas Chromatography (GC), for the validation of DL-Pantolactone enantiomeric purity, supported by experimental protocols and performance data.

Overview of Analytical Techniques

Chiral HPLC is a widely adopted method for the separation of enantiomers due to its versatility and broad applicability to a wide range of compounds.[1] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[2] Polysaccharide-based CSPs are particularly effective for the separation of lactone enantiomers like pantolactone.[3]

Chiral GC is another powerful technique for enantioselective analysis, especially for volatile and thermally stable compounds.[1] Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve separation.[4] For non-volatile compounds, derivatization may be necessary to increase volatility and improve separation.[5]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results in the validation of enantiomeric purity. Below are representative protocols for the analysis of this compound using chiral HPLC and chiral GC.

Chiral HPLC Protocol for this compound

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[6]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.[6][7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.

  • Detection: UV detection at 220 nm.[7]

Chiral GC Protocol for this compound

1. Sample Preparation:

  • Prepare a solution of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or chloroform) at a concentration of approximately 1 mg/mL.

  • Derivatization (if necessary): For improved volatility and peak shape, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed.[5]

2. GC Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., beta-cyclodextrin).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min, and hold for 5 minutes.[7]

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]

Performance Comparison

The validation of an analytical method is essential to ensure the reliability of the results. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[2][8] The following table summarizes a comparison of the expected performance of chiral HPLC and chiral GC for the determination of this compound enantiomeric purity.

Validation Parameter Chiral HPLC Chiral GC Typical Acceptance Criteria
Specificity Baseline resolution (R) > 1.5 is typically achievable.[8]High resolution is often achieved, with R > 2.0.[9]R* > 1.5[8]
Linearity (r²) ≥ 0.998[10]≥ 0.999r² ≥ 0.997[8]
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0%Repeatability: ≤ 1.5% Intermediate Precision: ≤ 3.0%%RSD for the major enantiomer should be low. For the minor enantiomer near the LOQ, ≤ 20% is often acceptable.[2]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Typically between 98.0% and 102.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL (UV detector)0.01 - 0.1 µg/mL (FID)Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL (UV detector)[10]0.03 - 0.3 µg/mL (FID)Signal-to-Noise Ratio ≥ 10

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Logical Relationships

The development and validation of a chiral separation method follow a logical progression, from initial screening to full validation, to ensure the method is suitable for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application CSP_Screening CSP Screening Mobile_Phase_Optimization Mobile Phase Optimization CSP_Screening->Mobile_Phase_Optimization Select best CSP Specificity Specificity Mobile_Phase_Optimization->Specificity Achieve baseline separation Linearity Linearity & Range Specificity->Linearity Precision Precision Specificity->Precision Accuracy Accuracy Specificity->Accuracy Routine_Analysis Routine Analysis Linearity->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Routine_Analysis Robustness Robustness Robustness->Routine_Analysis Validation Method Validation Specificity Specificity (Resolution) Validation->Specificity System_Suitability System Suitability Validation->System_Suitability Sensitivity Sensitivity Validation->Sensitivity Quantitative_Performance Quantitative Performance Specificity->Quantitative_Performance System_Suitability->Quantitative_Performance Accuracy Accuracy Quantitative_Performance->Accuracy Precision Precision Quantitative_Performance->Precision Linearity Linearity Quantitative_Performance->Linearity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

A Comparative Guide to Analytical Methods for the Characterization of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of DL-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. The selection of an appropriate analytical technique is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines the principles, experimental protocols, and performance characteristics of various spectroscopic, chromatographic, and thermal analysis techniques.

Executive Summary

The characterization of this compound can be effectively achieved through a combination of analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural elucidation and identification. Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for purity assessment and the separation of enantiomers. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties.

This guide presents a comparative overview of these techniques, offering insights into their respective strengths and limitations for the analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the qualitative analysis of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.[1][2]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation:

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For this compound, the expected chemical shifts are summarized in the table below.

Nucleus Assignment Chemical Shift (ppm) in D₂O [3]Multiplicity (¹H NMR)
¹H-CH-OH~4.1Singlet
-CH₂-O-~4.0Multiplet
-OHSolvent dependentSinglet
-CH₃~1.1, ~1.0Singlets
¹³CC=O (Lactone)~182.6-
-C(CH₃)₂~79.7-
-CH-OH~78.3-
-CH₂-O-~43.3-
-CH₃~24.1, ~20.9-

Logical Relationship of NMR Analysis:

References

Spectroscopic analysis of DL-Pantolactone (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic guide to DL-Pantolactone, offering a comparative analysis with other common lactones. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies.

Spectroscopic Analysis: A Comparative Overview

This guide presents a detailed spectroscopic analysis of this compound and compares it with three other structurally related lactones: γ-Butyrolactone, γ-Valerolactone, and β-Butyrolactone. The analysis is based on three primary spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. These non-destructive analytical methods provide valuable insights into the molecular structure and functional groups present in these compounds.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundChemical Shift (δ, ppm) and MultiplicitySolvent
This compound ~4.1 (s, 1H, -CH-OH), ~3.9 (s, 2H, -O-CH₂-), ~2.5 (br s, 1H, -OH), 1.05 (s, 6H, -C(CH₃)₂)CDCl₃
4.10-4.37 (m), 1.01-1.18 (m)[1]D₂O
γ-Butyrolactone ~4.3 (t, 2H, -O-CH₂-), ~2.5 (t, 2H, -CH₂-C=O), ~2.3 (quintet, 2H, -CH₂-CH₂-CH₂-)CDCl₃
γ-Valerolactone 4.65 (m, 1H), 2.54-2.57 (m, 2H), 2.36 (m, 1H), 1.83 (m, 1H), 1.42 (d, 3H)[2][3]CDCl₃
β-Butyrolactone ~4.5 (m, 1H, -O-CH-), ~3.3 (m, 2H, -CH₂-C=O), ~1.5 (d, 3H, -CH-CH₃)CDCl₃
¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

CompoundChemical Shift (δ, ppm)Solvent
This compound 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[1]D₂O
~175 (-C=O), ~78 (-CH-OH), ~70 (-O-CH₂-), ~40 (-C(CH₃)₂), ~22, ~20 (-CH₃)CDCl₃
γ-Butyrolactone ~177 (-C=O), ~69 (-O-CH₂-), ~29 (-CH₂-C=O), ~28 (-CH₂-CH₂-CH₂-)CDCl₃
γ-Valerolactone 177.24, 77.27, 29.70, 29.06[3]CDCl₃
β-Butyrolactone ~172 (-C=O), ~74 (-O-CH-), ~44 (-CH₂-C=O), ~21 (-CH₃)CDCl₃
IR Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~3400 (broad)O-H stretch (hydroxyl)
~1770 (strong)C=O stretch (γ-lactone)
γ-Butyrolactone ~1775 (strong)C=O stretch (γ-lactone)
γ-Valerolactone 1774 (strong)[2]C=O stretch (γ-lactone)
β-Butyrolactone ~1840 (strong)C=O stretch (β-lactone, higher frequency due to ring strain)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and often a longer relaxation delay are required.[5][6] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.[5]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is often used as a secondary reference. Tetramethylsilane (TMS) is the primary reference standard (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

  • Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat liquid is placed between two salt plates to create a thin film.

  • Data Acquisition: The prepared salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube for NMR Salt_Plate Deposition on Salt Plate (IR) Dissolution->Salt_Plate for IR NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec IR_Spec FT-IR Spectrometer Salt_Plate->IR_Spec FT Fourier Transform NMR_Spec->FT IR_Spec->FT Correction Phasing & Baseline Correction FT->Correction Peak_Assignment Peak Assignment Correction->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation Comparison Comparison with Reference Spectra Structure_Elucidation->Comparison

Caption: General workflow for spectroscopic analysis.

References

Confirming the Structure of DL-Pantolactone: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for the structural confirmation and analysis of DL-Pantolactone, a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5). We will delve into the performance of various techniques, supported by experimental data, to aid in selecting the most suitable analytical approach for your research needs.

Executive Summary

The structural elucidation of this compound, a racemic mixture of D- and L-enantiomers, is effectively achieved using mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose, each with distinct advantages. GC-MS is a robust method for analyzing volatile compounds and provides clear fragmentation patterns for structural confirmation. LC-MS/MS is highly sensitive and suitable for a broader range of compounds, including the chiral separation of the D- and L-enantiomers. The use of a deuterated internal standard, such as D-(−)-Pantolactone-d6, is the gold standard for accurate quantification in complex matrices, minimizing variability from sample preparation and matrix effects.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific analytical goal, such as simple structure confirmation, quantification, or chiral separation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before mass analysis.[1][2]Separates compounds in the liquid phase before mass analysis, suitable for a wider range of polarities and thermal stabilities.[1][2]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar molecules like pantolactone.[3]Suitable for non-volatile and thermally labile compounds.[1]
Ionization Typically uses hard ionization techniques like Electron Ionization (EI), leading to extensive fragmentation useful for structural elucidation.[2]Employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact molecular ions, ideal for quantification.[2]
Sensitivity Generally less sensitive than LC-MS/MS, with detection limits in the nanogram to picogram range.[4]Highly sensitive, with detection limits often in the picogram to femtogram range.[4]
Chiral Separation Can achieve enantiomeric separation using a chiral stationary phase column.Can achieve enantiomeric separation with a chiral column and is highly effective for quantifying individual enantiomers in complex matrices.[5]
Primary Application for this compound Structural confirmation through characteristic fragmentation patterns and quantification, often after derivatization.Chiral separation and highly sensitive quantification of D- and L-pantolactone, especially in biological samples.

Quantitative Performance Data

Accurate and precise quantification is critical in many research applications. The use of a stable isotope-labeled internal standard is highly recommended. Below is a summary of typical performance characteristics for chiral LC-MS/MS methods.

ParameterTypical Performance
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Note: These values are representative and may vary depending on the specific method, matrix, and instrumentation.

Mass Spectral Fragmentation Analysis

Confirming the structure of this compound relies on analyzing its fragmentation pattern in the mass spectrometer.

Electron Ionization (EI) Mass Spectrum of Pantolactone:

Under EI conditions, typically used in GC-MS, pantolactone undergoes characteristic fragmentation. The resulting mass spectrum serves as a fingerprint for its identification. The main fragment ions are derived from neutral losses of CO and/or H₂O.[6]

Key Fragmentation Pathways:

The fragmentation of five-membered lactones is rationalized by the stability of the resulting carbocations.[6] Common fragmentation patterns for small molecules include the loss of small neutral molecules and cleavage adjacent to functional groups.[7]

Comparison with Deuterated Standard:

The use of D-(−)-Pantolactone-d6 as an internal standard is a powerful technique for quantification.[8] Its mass spectrum will show a molecular ion peak shifted by +6 mass units compared to the non-deuterated form. The fragmentation pattern is expected to be similar, with corresponding mass shifts for fragments containing the deuterated methyl groups. In-source fragmentation of the deuterated standard can be a concern and should be minimized by optimizing instrumental parameters.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines for GC-MS and LC-MS/MS analysis of this compound.

Protocol 1: GC-MS Analysis with Silylation

This protocol is suitable for the structural confirmation and quantification of total this compound. Derivatization is necessary to increase the volatility of the analyte.

1. Sample Preparation (Derivatization):

  • Ensure the sample containing this compound is completely dry.

  • Dissolve the dried sample in 100 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) in a reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).[3]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[3]

  • Allow the vial to cool to room temperature before injection.[3]

2. GC-MS Conditions:

  • GC Column: Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) for enantiomeric separation, or a standard non-polar column for total pantolactone analysis.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Protocol 2: Chiral LC-MS/MS Analysis

This protocol is designed for the separation and quantification of D- and L-Pantolactone enantiomers.

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard (D-(−)-Pantolactone-d6) to 1 volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Chiral stationary phase, such as a polysaccharide-based or macrocyclic glycopeptide-based column (e.g., Chiralpak IA, Chirobiotic T).[9][10]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition should be optimized for the specific chiral column.

  • Flow Rate: 0.2 - 1.0 mL/min.

  • MS Ionization Mode: Positive ion Electrospray Ionization (ESI+).

  • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor the transition of the precursor ion ([M+H]⁺) to a specific product ion for each enantiomer and the internal standard.

Workflow Diagrams

Visualizing the analytical process can aid in understanding and implementation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Dry Drying Sample->Dry Dissolve Dissolve in Solvent Dry->Dissolve Derivatize Add Silylating Agent & Heat Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Analysis: - Fragmentation Pattern - Quantification Detect->Data

GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample with this compound Spike Spike with IS (Pantolactone-d6) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate Inject Inject into LC Evaporate->Inject Separate Chiral Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Data Data Analysis: - Enantiomer Quantification - Pharmacokinetic Studies Detect->Data

Chiral LC-MS/MS analysis workflow for this compound.

Conclusion

Mass spectrometry is an indispensable tool for the structural confirmation and analysis of this compound. GC-MS with electron ionization provides detailed fragmentation for unambiguous structure identification, while chiral LC-MS/MS offers high sensitivity and the ability to resolve and quantify the individual D- and L-enantiomers. For robust and accurate quantification, the use of a stable isotope-labeled internal standard is strongly recommended. The choice of the optimal technique will be dictated by the specific research question, whether it is qualitative structural confirmation, precise quantification of the racemate, or the stereoselective analysis of its enantiomers.

References

A Comparative Guide to Chiral Stationary Phases for Pantolactone Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of pantolactone enantiomers is a critical step in the synthesis of various chiral compounds, including the biologically active D-pantothenic acid (Vitamin B5). This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) for the enantioseparation of pantolactone, supported by available experimental data.

The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of pantolactone's enantiomers, (R)-(-)-pantolactone and (S)-(+)-pantolactone. The performance of a CSP is typically evaluated based on its ability to provide high resolution (Rs), significant separation factors (α), and practical retention times (k). This comparison focuses on three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based phases.

Performance Comparison of Chiral Stationary Phases

While direct comparative studies detailing the performance of a wide array of CSPs for pantolactone are limited in publicly available literature, data for the closely related compound, panthenol, offers significant insights. The structural similarity between pantolactone and panthenol allows for a strong inferential basis for CSP selection.

A study comparing different CSPs for the enantioseparation of panthenol found that a polysaccharide-based CSP, specifically amylose (B160209) tris(3,5-dimethylphenylcarbamate), provided the optimal separation.

Chiral Stationary Phase TypeSpecific CSPMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (60/40, v/v)Not Reported2.49[1]
Cyclodextrin-Based β-cyclodextrinHexane/2-propanol (75/25, v/v) with ionic modifiersNot suitable for separation-[1]
Cyclofructan-Based Isopropyl carbamate (B1207046) cyclofructan 6Not specifiedNot suitable for separation-[1]

Note: The data presented is for the enantioseparation of panthenol. Due to its structural similarity, similar performance is anticipated for pantolactone. Further method development and optimization would be necessary.

In-depth Look at Chiral Stationary Phase Types

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in chiral separations.[2] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

For the separation of compounds like panthenol, the amylose tris(3,5-dimethylphenylcarbamate) stationary phase has demonstrated superior performance, achieving baseline separation.[1] This suggests that the helical structure of the amylose derivative provides a highly selective environment for the differential interaction of the pantolactone enantiomers. Both coated and immobilized versions of these CSPs are available, with immobilized phases offering greater solvent compatibility.[3]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs function by forming inclusion complexes with the analyte, where the hydrophobic cavity of the cyclodextrin (B1172386) interacts with the nonpolar parts of the molecule. While β-cyclodextrin was tested for panthenol separation, it was found to be unsuitable under the attempted conditions.[1] This may be due to a suboptimal fit of the pantolactone molecule within the cyclodextrin cavity or the need for different mobile phase compositions to facilitate effective chiral recognition.

Macrocyclic Antibiotic-Based CSPs

Experimental Protocols

The following are detailed experimental methodologies for the successful separation of panthenol, which can serve as a strong starting point for the development of a method for pantolactone.

Method for Polysaccharide-Based CSP[1]
  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)

  • Column: (Specific column dimensions and particle size should be selected based on the required efficiency and scale of separation)

  • Mobile Phase: Hexane/Ethanol (60/40, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Polarimetric detector

Logical Workflow for CSP Selection

The process of selecting a suitable chiral stationary phase for the enantioseparation of pantolactone can be visualized as a systematic workflow. This involves an initial screening of different CSP types, followed by optimization of the mobile phase and other chromatographic conditions.

CSP_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Final Method Start Racemic Pantolactone Sample Screen_Polysaccharide Polysaccharide CSPs (e.g., Amylose-based) Start->Screen_Polysaccharide Screen_Cyclodextrin Cyclodextrin CSPs (e.g., β-cyclodextrin) Start->Screen_Cyclodextrin Screen_Macrocyclic Macrocyclic Antibiotic CSPs (e.g., Teicoplanin-based) Start->Screen_Macrocyclic Evaluate_Separation Evaluate Separation (α, Rs, k) Screen_Polysaccharide->Evaluate_Separation Screen_Cyclodextrin->Evaluate_Separation Screen_Macrocyclic->Evaluate_Separation No_Separation No/Poor Separation Evaluate_Separation->No_Separation α ≈ 1 or Rs < 1.5 Good_Separation Good Separation Evaluate_Separation->Good_Separation No_Separation->Start Re-screen with different CSPs or a different technique Optimize_Conditions Optimize Mobile Phase & Conditions Good_Separation->Optimize_Conditions Rs ≥ 1.5 Final_Method Final Validated Method Optimize_Conditions->Final_Method

Caption: Workflow for selecting a chiral stationary phase for pantolactone separation.

Conclusion

Based on the available data for the structurally similar compound panthenol, polysaccharide-based chiral stationary phases, particularly those with an amylose tris(3,5-dimethylphenylcarbamate) selector, are highly recommended as the first choice for the enantioseparation of pantolactone. These CSPs have demonstrated excellent resolving power for this class of compounds. Should this initial approach not yield the desired separation, further screening with macrocyclic antibiotic-based CSPs is a logical next step. The provided experimental protocol for the polysaccharide-based CSP offers a robust starting point for method development. The logical workflow diagram can guide researchers in their systematic approach to achieving successful and efficient enantioseparation of pantolactone.

References

A Comparative Guide to the Quantification of D- and L-Pantolactone in a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of individual enantiomers, such as D- and L-pantolactone, within a racemic mixture is a critical analytical challenge. D-pantolactone is a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), making the stereospecific analysis essential for quality control and pharmacokinetic studies.[1][2] This guide provides a comprehensive comparison of various analytical methodologies for the chiral separation and quantification of D- and L-pantolactone, supported by experimental data and detailed protocols.

The primary methods for the enantioselective analysis of pantolactone include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] More advanced techniques such as Molecular Rotational Resonance (MRR) spectroscopy are also emerging as powerful tools for chiral analysis.[6][7][8] Enzymatic methods are often employed for the kinetic resolution of pantolactone enantiomers rather than for the simultaneous quantification of both in a mixture.[2]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common techniques used for the quantification of D- and L-pantolactone.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Molecular Rotational Resonance (MRR) Spectroscopy
Principle Separation based on volatility and interaction with a chiral stationary phase.Separation based on differential partitioning between a chiral stationary phase and a mobile phase.Separation by HPLC followed by highly selective and sensitive mass-based detection.Gas-phase technique that provides structural and quantitative information based on the molecule's rotational motion.
Linearity Range Typically in the µg/mL to mg/mL range.0.1 - 20 µg/mL (for D-panthenol)1 - 1000 ng/mL (for pantothenic acid)[4]Quantitative relationship between signal intensity and concentration.
Limit of Detection (LOD) Dependent on the detector, generally in the low µg/mL range.0.03 µg/mL (for D-panthenol)[9]As low as 0.6 ng/mL for related compounds.High sensitivity, capable of detecting trace amounts.
Limit of Quantification (LOQ) Typically in the low µg/mL range.0.1 µg/mL (for D-panthenol)[9]1 ng/mL (for pantothenic acid)[4]Precise quantification of enantiomeric excess.
Accuracy (% Recovery) Typically >95%96.9% - 102.4% (for related compounds)92% - 108% (for pantothenic acid)[4]High accuracy demonstrated by comparison with GC.[7]
Precision (%RSD) <5%Intra-day: <2.2%, Inter-day: <2.2% (for related compounds)[10]Intra-day: <5%, Inter-day: <7% (for pantothenic acid)[4]High precision for enantiomeric excess determination.
Sample Throughput Moderate, with run times typically around 20-30 minutes.[3]Moderate, with run times around 10-20 minutes.High, with rapid analysis times.Potentially high, with sample-to-sample cycle times of approximately 15 minutes.[7]
Matrix Effect Less susceptible for volatile samples, but can be an issue.Can be significant depending on the sample complexity.Can be significant, but often mitigated by the use of internal standards.[5]Minimal, as it is a gas-phase measurement.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile and thermally stable compounds like pantolactone.

Sample Preparation:

  • Dissolve the racemic pantolactone sample in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a final concentration within the calibration range.

  • If necessary, perform a derivatization step to improve volatility and chromatographic performance, although pantolactone can often be analyzed directly.

Instrumentation and Conditions: [3]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Chiral capillary column, such as CYCLODEX-B (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program: 80 °C for 10 min, then ramp at 10 °C/min to 130 °C and hold for 10 min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

Quantification: Quantification is achieved by comparing the peak areas of the D- and L-pantolactone enantiomers to their respective calibration curves prepared from standards of known concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a chiral stationary phase is a widely used technique for the separation and quantification of enantiomers.

Sample Preparation:

  • Dissolve the racemic pantolactone sample in the mobile phase to a concentration within the established linear range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column, for example, a polysaccharide-based column like Chiralpak AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, ethanol, and 2-Propanol with a small amount of trifluoroacetic acid. A typical starting ratio is 84:12:4:0.1 (v/v/v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Quantification: The concentrations of D- and L-pantolactone are determined by comparing their peak areas to calibration curves generated from pure enantiomeric standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of pantolactone in complex biological matrices.[5]

Sample Preparation (from plasma): [4]

  • To 100 µL of plasma sample, add an internal standard (e.g., D-(-)-Pantolactone-d6).

  • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile (B52724) or methanol.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

Instrumentation and Conditions: [4][5]

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

  • Column: A chiral column as described for the HPLC-UV method.

  • Mobile Phase: A gradient elution with solvents such as acetonitrile and water, both containing a small percentage of formic acid to enhance ionization.

  • Ionization Mode: ESI in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for D- and L-pantolactone and the internal standard would need to be optimized.

Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_quantification Data Analysis racemic_mixture Racemic Pantolactone Mixture dissolution Dissolution in Solvent racemic_mixture->dissolution filtration Filtration / Extraction dissolution->filtration chiral_separation Chiral Separation (GC, HPLC, or LC) filtration->chiral_separation detection Detection (FID, UV, or MS/MS) chiral_separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of D- and L-Pantolactone calibration_curve->quantification

Caption: General experimental workflow for the quantification of D- and L-pantolactone.

logical_relationship cluster_methods Analytical Techniques cluster_performance Performance Metrics GC Gas Chromatography Sensitivity Sensitivity (LOD, LOQ) GC->Sensitivity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Throughput Throughput GC->Throughput HPLC High-Performance Liquid Chromatography HPLC->Sensitivity HPLC->Accuracy HPLC->Precision HPLC->Throughput LCMS LC-MS/MS LCMS->Sensitivity LCMS->Accuracy LCMS->Precision LCMS->Throughput MRR MRR Spectroscopy MRR->Sensitivity MRR->Accuracy MRR->Precision MRR->Throughput

Caption: Relationship between analytical techniques and key performance metrics.

References

A Comparative Guide to the Validation of Analytical Methods for DL-Pantolactone Utilizing Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. DL-Pantolactone, a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5), requires robust and reliable analytical methods to ensure quality and consistency in pharmaceutical production.[1][2] This guide provides an objective comparison of analytical methods for this compound, with a focus on the validation of techniques employing deuterated internal standards against alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2][3][4] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[2][4]

This guide presents a comparative overview of three common analytical approaches for the quantification of this compound:

  • LC-MS/MS with a Deuterated Internal Standard: The benchmark for accuracy and precision.

  • LC-MS/MS with a Structural Analog Internal Standard: A more cost-effective, yet potentially less accurate, alternative.

  • HPLC-UV without an Internal Standard: A simpler, more accessible method that is more susceptible to analytical variability.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the typical performance characteristics of these three analytical methods. The data is compiled from established principles in bioanalytical method validation and representative data from studies on lactones and other small molecules.

Table 1: Performance Characteristics of an LC-MS/MS Method with a Deuterated Internal Standard (e.g., this compound-d6)

Validation ParameterTypical PerformanceRationale
Linearity (r²) > 0.995The use of a deuterated internal standard ensures a consistent analyte/IS ratio across the calibration range, leading to excellent linearity.
Accuracy (% Bias) ± 5%The co-eluting deuterated standard effectively compensates for matrix effects and variations in extraction recovery, resulting in high accuracy.[3]
Precision (%RSD) < 10%The internal standard minimizes variability introduced during sample processing and injection, leading to high precision.
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mLHigh sensitivity is achieved due to the selectivity of MS/MS detection and the noise reduction provided by the internal standard.

Table 2: Performance Characteristics of an LC-MS/MS Method with a Structural Analog Internal Standard

Validation ParameterTypical PerformanceRationale
Linearity (r²) > 0.99Good linearity is achievable, but slight differences in ionization efficiency between the analyte and the analog IS can affect the consistency of the analyte/IS ratio.
Accuracy (% Bias) ± 15%The structural analog may not perfectly mimic the analyte's behavior in the matrix or during ionization, potentially leading to less accurate results compared to a deuterated standard.[5][6]
Precision (%RSD) < 15%While the analog IS corrects for some variability, differences in extraction recovery and matrix effects can result in higher imprecision.
Lower Limit of Quantification (LLOQ) Low to mid ng/mLSensitivity is primarily determined by the mass spectrometer, but the LLOQ may be slightly higher due to increased baseline noise if the analog IS does not fully compensate for matrix effects.

Table 3: Performance Characteristics of an HPLC-UV Method without an Internal Standard

Validation ParameterTypical PerformanceRationale
Linearity (r²) > 0.98Linearity is dependent on the detector response and can be affected by variations in injection volume and sample preparation.
Accuracy (% Bias) ± 20%Without an internal standard, the method is highly susceptible to variations in sample preparation, extraction recovery, and injection volume, leading to lower accuracy.
Precision (%RSD) < 20%The absence of an internal standard to correct for procedural variability typically results in higher imprecision.
Lower Limit of Quantification (LLOQ) High ng/mL to µg/mLUV detection is generally less sensitive than mass spectrometry, and the lack of an internal standard can make it difficult to distinguish the analyte from baseline noise at low concentrations.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Method 1: LC-MS/MS with Deuterated Internal Standard

Objective: To accurately quantify this compound in a given matrix using a deuterated internal standard.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a microcentrifuge tube.

    • Add 20 µL of the deuterated internal standard working solution (e.g., this compound-d6 in methanol).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Method 2: HPLC-UV without Internal Standard

Objective: To quantify this compound using a simpler HPLC-UV setup, where an internal standard is not used.

  • Sample Preparation (Dilution):

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample to a known concentration within the calibration range using the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as lactones have a weak chromophore.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the rationale behind using a deuterated internal standard.

cluster_0 Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Validation Experiments (Linearity, Accuracy, Precision, etc.) B->C D Data Analysis & Evaluation C->D E Validation Report D->E

Caption: A typical workflow for analytical method validation.

Caption: How a deuterated standard ensures accuracy.

References

The Pursuit of Purity: Deracemization versus Kinetic Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the strategic synthesis of D-Pantolactone, a key chiral intermediate in the pharmaceutical and cosmetic industries.

The production of enantiomerically pure D-Pantolactone is a critical step in the synthesis of D-pantothenic acid, also known as Vitamin B5.[1][2] Racemic DL-Pantolactone, the common synthetic precursor, must undergo a resolution or conversion process to isolate the desired D-enantiomer. The two primary strategies employed for this purpose are enzymatic kinetic resolution and the more recent, advanced method of deracemization. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform researchers and drug development professionals on the selection of the most suitable process.

At a Glance: Comparing the Core Methodologies

FeatureKinetic ResolutionDeracemization
Theoretical Max. Yield 50% (per cycle)100%
Core Principle Enantioselective reaction of one enantiomerConversion of the undesired enantiomer into the desired one
Process Complexity Multi-step: Resolution, separation, lactonization, racemizationSingle-pot, multi-enzyme cascade
Atom Economy Lower; requires recycling of the unwanted enantiomerHigher; all starting material is converted to the desired product
Sustainability Less sustainable due to additional steps requiring energy and chemicals[3]Greener and more sustainable approach[1][3][4]
Commercial Status Established and commercially used[5][6]Emerging, highly promising for future industrial application

Method 1: Kinetic Resolution

Kinetic resolution is the traditional and commercially established method for producing D-Pantolactone.[6] The process relies on the stereospecificity of an enzyme, typically a D-lactonase, which selectively hydrolyzes the D-enantiomer from the racemic mixture into D-pantoic acid, leaving the L-enantiomer untouched.

The primary drawback of this method is its theoretical maximum yield of 50%. To overcome this limitation, the remaining L-pantolactone must be separated and subjected to a racemization process to be recycled back into the feedstock, adding complexity and cost to the overall procedure.[3][6]

Experimental Performance of Kinetic Resolution

The following table summarizes typical results from enzymatic kinetic resolution processes using whole-cell biocatalysts.

BiocatalystSubstrate Conc.TimeConversionProduct (D-Pantoic Acid) e.e.YieldReference
Immobilized Pichia pastoris (recombinant D-lactonase)280 g/L11-12 h>40%>90%~42% (for D-PL after lactonization)[6]
E. coli (recombinant TSDL D-lactonase)200 g/L12 h~50%90%N/A[7]
Fusarium oxysporum135 g/LN/A41%90%N/A[8][9]
Kinetic Resolution: Experimental Workflow

The workflow for kinetic resolution involves several distinct stages, from the enzymatic reaction to the recovery and recycling of the undesired enantiomer.

G cluster_0 Enzymatic Resolution cluster_1 Separation cluster_2 Product & Recycle A This compound (Racemic Mixture) C Selective Hydrolysis A->C B D-Lactonase Biocatalyst B->C D Mixture: L-Pantolactone (unreacted) D-Pantoic Acid (product) C->D E L-Pantolactone D->E F D-Pantoic Acid D->F I Racemization E->I G Chemical Lactonization (H₂SO₄, Heat) F->G H D-Pantolactone (Final Product) G->H J Recycle to Feedstock I->J J->A Recycled

Caption: Workflow for the kinetic resolution of this compound.

Method 2: Deracemization

Deracemization represents a more advanced and sustainable strategy, overcoming the 50% yield limitation of kinetic resolution.[1][3] This method utilizes a multi-enzyme cascade in a one-pot reaction to convert the undesired L-enantiomer into the desired D-enantiomer, theoretically achieving a 100% yield.

A common approach involves a three-enzyme system:

  • L-pantolactone dehydrogenase (LPLDH): Selectively oxidizes L-pantolactone to the achiral intermediate, ketopantolactone.[1][4]

  • Conjugated polyketone reductase (CPR/KPLR): Asymmetrically reduces ketopantolactone to D-pantolactone.[1][4]

  • Glucose dehydrogenase (GDH): Regenerates the essential NADPH cofactor consumed during the reduction step, using glucose as a co-substrate.[1][4]

This process is often carried out using a whole-cell biocatalyst, such as E. coli, co-expressing all three enzymes, which simplifies the procedure and enhances stability.[1][4]

Experimental Performance of Deracemization

The table below highlights the high efficiency of the multi-enzymatic deracemization process.

BiocatalystSubstrate Conc.TimeProduct (D-Pantolactone) e.e.ProductivityReference
E. coli co-expressing AmeLPLDH, ZpaCPR, BsGDH1.25 M (~162 g/L)36 h98.6%107.7 g/(L·d)[1][3][4]
Deracemization: Experimental Workflow

The deracemization process is a streamlined, cyclic cascade contained within a single reaction vessel.

G cluster_cofactor Cofactor Regeneration DLP This compound LP L-Pantolactone DLP->LP DP D-Pantolactone (Desired Product) KPL Ketopantolactone (Achiral Intermediate) LP->KPL Oxidation KPL->DP Reduction LPLDH L-Pantolactone Dehydrogenase (LPLDH) LPLDH->LP CPR Ketopantolactone Reductase (CPR) CPR->KPL GDH Glucose Dehydrogenase (GDH) NADP NADP+ GDH->NADP NADPH NADPH NADP->NADPH regenerated by GDH NADPH->NADP used by CPR GLC Glucose GL Gluconolactone (B72293) GLC->GL

Caption: Multi-enzyme cascade for the deracemization of this compound.

Detailed Experimental Protocols

Protocol 1: Kinetic Resolution using Immobilized Whole-Cells

This protocol is based on the industrial method using immobilized Pichia pastoris cells expressing a recombinant D-lactonase.[6][10]

  • Preparation of Immobilized Biocatalyst:

    • Suspend wet cells of recombinant P. pastoris ZMU-125 (80 g/L) in water.

    • Add glutaraldehyde (B144438) (50%) to a final concentration of 4% and stir at 4°C for 10 hours for cross-linking.

    • Centrifuge the mixture, wash the cell precipitate with water, and resuspend to obtain a cell suspension.

    • Separately, prepare a 1% (w/v) sodium alginate solution by dissolving in water at 85°C. Cool to 30°C.

    • Mix the cell suspension with the sodium alginate solution and stir for 1 hour.

    • Extrude the mixture dropwise into a 0.2 M CaCl₂ solution to form calcium alginate beads, entrapping the cells. Allow the beads to harden for several hours.

  • Enzymatic Resolution Reaction:

    • In a stirred-tank reactor, prepare a solution of this compound (280 g/L).

    • Add the immobilized biocatalyst beads and CaCl₂ (as a stabilizer).

    • Maintain the reaction temperature at 28°C and the pH at 7.0 by controlled addition of aqueous ammonia.

    • Run the reaction for 11-12 hours, monitoring the conversion by HPLC until it reaches >40%.

  • Downstream Processing:

    • Separate the immobilized biocatalyst by filtration for reuse.

    • To the reaction mixture containing D-pantoic acid and L-pantolactone, add concentrated sulfuric acid.

    • Heat the mixture to 95°C for 1 hour to induce the chemical lactonization of D-pantoic acid back to D-pantolactone.

    • Extract the D-pantolactone using ethyl acetate, followed by vacuum distillation to obtain the purified product.

Protocol 2: Deracemization using a Whole-Cell Cascade

This protocol is adapted from the multi-enzymatic cascade method for efficient deracemization.[1][3]

  • Preparation of Whole-Cell Biocatalyst:

    • Construct an E. coli BL21(DE3) strain co-expressing the genes for L-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) from suitable plasmids.

    • Cultivate the recombinant E. coli in a suitable fermentation medium and induce protein expression.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate-buffered saline, PBS). The resulting wet cells are used directly as the whole-cell biocatalyst.

  • Deracemization Reaction:

    • In a temperature-controlled reactor, prepare a reaction mixture consisting of 200 mM PBS buffer (pH 7.0).

    • Add the whole-cell biocatalyst (e.g., 200 g/L wet cells).

    • Add the substrate, this compound, to a final concentration of 1.25 M.

    • Add the co-substrate, glucose, to a final concentration of 2.5 M for cofactor regeneration.

    • Maintain the reaction at 30°C with agitation (e.g., 400 rpm).

    • Control the pH at 7.0 throughout the reaction by automated titration with 1 M NaOH, as the conversion of glucose to gluconolactone generates acid.

    • Run the reaction for 36 hours.

  • Analysis and Product Isolation:

    • Monitor the reaction progress by taking samples periodically.

    • Analyze the samples by chiral HPLC to determine the concentrations of D- and L-pantolactone and calculate the enantiomeric excess (e.e.) of the product.

    • After the reaction is complete, the product D-pantolactone can be isolated from the reaction mixture through standard downstream processing techniques such as extraction and distillation.

Conclusion

Both kinetic resolution and deracemization are effective strategies for producing enantiopure D-Pantolactone. Kinetic resolution is a proven, industrial-scale method but is inherently limited by a 50% theoretical yield, necessitating additional, resource-intensive steps for separation and recycling.[3][6]

In contrast, deracemization offers a more elegant and efficient solution. By converting the unwanted L-enantiomer into the desired D-enantiomer, it achieves a theoretical yield of 100% in a single pot, significantly improving atom economy and sustainability.[1][4] While the development of a robust multi-enzyme whole-cell biocatalyst requires significant initial investment in bioengineering, the operational simplicity and superior yield make deracemization a compelling and forward-looking alternative for the large-scale, green production of D-Pantolactone.

References

A Comparative Guide to the Purity Analysis of Synthesized DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous purity analysis of synthesized DL-Pantolactone is paramount in pharmaceutical and cosmetic applications to ensure safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies, complete with experimental protocols and supporting data, to aid researchers in selecting the most appropriate techniques for their specific needs.

Comparative Analysis of Analytical Methodologies

The determination of purity for this compound, a racemic mixture of D- and L-pantolactone, involves assessing both chemical purity (presence of impurities) and enantiomeric purity (the ratio of D- and L-enantiomers). Various analytical techniques are employed for this purpose, each with distinct advantages and limitations. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods, while other spectroscopic techniques also offer valuable insights.[1][2][3][4]

Method Principle Sample Preparation Detection Primary Application Key Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Often requires derivatization (e.g., silylation) to increase volatility and thermal stability.[5]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][6]Quantification of volatile impurities and enantiomeric separation with a chiral column.[2]High resolution and sensitivity for volatile compounds.Non-volatile impurities cannot be analyzed; derivatization adds complexity.[5]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7]Dissolution in a suitable mobile phase.UV Detector, Circular Dichroism (CD) Detector.[4][8]Enantiomeric purity determination and quantification of non-volatile impurities.[3]Direct analysis of enantiomers without derivatization; suitable for a wide range of compounds.[9]Can be more expensive than GC; method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Dissolution in a deuterated solvent.Radiofrequency detector.Structural elucidation of impurities and quantification.[1][6]Provides detailed structural information; non-destructive.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Can be coupled with GC or LC for separation prior to detection.[6]Electron Ionization (EI), Electrospray Ionization (ESI).Identification of impurities and confirmation of molecular weight.[1]High sensitivity and specificity for molecular identification.May not distinguish between isomers without prior separation.
Molecular Rotational Resonance (MRR) Spectroscopy A novel method for chiral analysis that distinguishes enantiomers by complexation with a chiral tag molecule.[10]Sample is introduced into the spectrometer via a pulsed jet expansion.[10]Microwave detector.High-accuracy enantiomeric excess (EE) measurements.[10]Does not require reference standards of known enantiopurity.[10]Specialized instrumentation; may have longer measurement times for broadband scans.[10]

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

This protocol is designed for the quantification of volatile impurities and the determination of enantiomeric excess in a synthesized this compound sample.

a. Sample Preparation (Derivatization)

Due to the polar hydroxyl group in pantolactone, derivatization is necessary to improve its volatility for GC analysis.[5]

  • Drying: Ensure the this compound sample is completely dry. This can be achieved by lyophilization or drying under a stream of nitrogen.

  • Reconstitution: Dissolve approximately 10 mg of the dried sample in 1 mL of anhydrous pyridine (B92270) in a reaction vial.

  • Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC.[5]

b. GC-FID Conditions

  • Column: CP-Chirasil-Dex CB (or equivalent chiral column)[2]

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 10 minutes at 200°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

c. Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Enantiomeric excess (e.e.) is calculated using the peak areas of the D- and L-enantiomers.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation and quantification of the D- and L-enantiomers of pantolactone without derivatization.

a. Sample Preparation

  • Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)[7][8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid can be added; for basic compounds, 0.1% diethylamine (B46881) can be added.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

c. Data Analysis

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The percentage of each enantiomer is determined by its peak area relative to the total area of both enantiomeric peaks.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_methods_chemical Chemical Purity Methods cluster_methods_enantiomeric Enantiomeric Purity Methods cluster_results Results & Reporting Synthesized_DL_Pantolactone Synthesized this compound Initial_Screening Initial Purity Screening (e.g., TLC, Melting Point) Synthesized_DL_Pantolactone->Initial_Screening Chemical_Purity Chemical Purity Analysis Initial_Screening->Chemical_Purity Proceed if initial purity is acceptable Enantiomeric_Purity Enantiomeric Purity Analysis Initial_Screening->Enantiomeric_Purity Proceed if initial purity is acceptable GC_FID GC-FID/MS Chemical_Purity->GC_FID HPLC_UV HPLC-UV Chemical_Purity->HPLC_UV NMR NMR Spectroscopy Chemical_Purity->NMR Chiral_GC Chiral GC Enantiomeric_Purity->Chiral_GC Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC MRR MRR Spectroscopy Enantiomeric_Purity->MRR Data_Analysis Data Analysis & Quantification GC_FID->Data_Analysis HPLC_UV->Data_Analysis NMR->Data_Analysis Chiral_GC->Data_Analysis Chiral_HPLC->Data_Analysis MRR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

References

Safety Operating Guide

Proper Disposal of DL-Pantolactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of DL-Pantolactone, ensuring laboratory safety and environmental compliance.

This compound is a common chemical intermediate in the synthesis of pharmaceuticals and cosmetics.[1] Proper management of its disposal is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This document provides detailed, step-by-step procedures for the safe disposal of this compound, aligned with standard laboratory safety protocols.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. Personal protective equipment (PPE) should always be worn.

PropertyInformationCitations
Appearance White crystalline solid[1][2]
Hazards Causes serious eye irritation. May cause skin and respiratory irritation.[3][4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. It is hygroscopic.[2][6]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.[3][7]
In case of Accidental Release Sweep up spilled material, place in a suitable container for disposal, and avoid generating dust. Prevent entry into drains and waterways.[2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste and manage it through an approved waste disposal program.[2][3] Never dispose of this compound down the drain or in regular trash.[7]

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[7]

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., paper towels, weighing paper), in a designated and clearly labeled waste container.[7]

    • A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is recommended.[7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the CAS Number (79-50-5).[7][8]

    • Include the approximate quantity of the waste and the date the waste was first added to the container.[7]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • This area should be cool, dry, and well-ventilated.[3]

  • Arranging for Disposal:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect is_mixed Is Waste Mixed with Other Chemicals? collect->is_mixed consult_ehs Consult Institutional Waste Management Plan is_mixed->consult_ehs Yes store Store Sealed Container in Designated Satellite Accumulation Area is_mixed->store No separate Segregate Waste Streams consult_ehs->separate separate->store full Container Full or Storage Time Limit Reached? store->full full->store No arrange_disposal Arrange for Disposal via EHS or Licensed Contractor full->arrange_disposal Yes end End: Proper Disposal Complete arrange_disposal->end

This compound Disposal Workflow

Environmental Hazards

There is conflicting information regarding the environmental hazards of this compound. While some safety data sheets indicate no available data on ecological effects, at least one source suggests it is very toxic to aquatic life with long-lasting effects.[6][7] Given this discrepancy, it is prudent to adopt a conservative approach and prevent any release of this compound into the environment. This reinforces the critical importance of not disposing of this chemical down the drain and ensuring containment during handling and disposal procedures.[3][7]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。